Product packaging for 4,6-Dichloropyrimidine-5-carbonitrile(Cat. No.:CAS No. 5305-45-3)

4,6-Dichloropyrimidine-5-carbonitrile

Cat. No.: B1297664
CAS No.: 5305-45-3
M. Wt: 173.98 g/mol
InChI Key: IPEBKIMUIHKZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dichloropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C5HCl2N3 and its molecular weight is 173.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HCl2N3 B1297664 4,6-Dichloropyrimidine-5-carbonitrile CAS No. 5305-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEBKIMUIHKZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344775
Record name 4,6-dichloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5305-45-3
Record name 4,6-dichloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloropyrimidine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4,6-Dichloropyrimidine-5-carbonitrile (CAS No. 5305-45-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,6-Dichloropyrimidine-5-carbonitrile, a pivotal chemical intermediate in the fields of medicinal chemistry and materials science. This document outlines its chemical and physical properties, safety information, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.

Core Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two chlorine atoms and a nitrile group.[1] This trifunctional scaffold imparts a high degree of reactivity, making it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 5305-45-3[2][3][4][5][6]
Molecular Formula C₅HCl₂N₃[2][3][4][5][6]
Molecular Weight 173.99 g/mol [2][3][4][5][6]
Appearance White to light yellow crystalline powder/solid[3]
Melting Point Data not consistently available
Boiling Point Data not consistently available
Solubility Sparingly soluble in water (0.319 mg/mL at 25°C); moderately soluble in polar organic solvents.[1][2][3]
pKa (Predicted) -7.00 ± 0.26[3]
Topological Polar Surface Area 49.6 Ų[3]
Hydrogen Bond Acceptor Count 3[3]

Safety and Handling

This compound is classified with the GHS07 pictogram and a "Warning" signal word, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.[7] As with all halogenated compounds, appropriate safety precautions should be taken during handling.[1]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard -May be harmful if swallowed.[7]
-May be harmful in contact with skin.[7]
-May be harmful if inhaled.[7]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.[7]

Note: This information is based on available data and may not be exhaustive. For complete safety information, consult a comprehensive Safety Data Sheet (SDS) from the supplier.

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, with scalable processes developed for industrial production. A common and robust synthetic route starts from the readily available 4,6-dihydroxypyrimidine.

Experimental Protocol: Scalable Synthesis from 4,6-Dihydroxypyrimidine

This protocol is adapted from a published scalable process.

Step 1: Vilsmeier-Haack Formylation and Chlorination

  • To a suitable reactor, add 4,6-dihydroxypyrimidine.

  • Under controlled temperature, introduce a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • This reaction accomplishes two transformations: the installation of a formyl group at the 5-position of the pyrimidine ring and the chlorination of the hydroxyl groups at the 4 and 6 positions to yield 4,6-dichloro-5-formylpyrimidine.

Step 2: Oxime Formation

  • The crude 4,6-dichloro-5-formylpyrimidine is then reacted with hydroxylamine hydrochloride in an acidic aqueous solution.

  • This step converts the formyl group into an oxime, yielding 4,6-dichloro-5-pyrimidinecarboxaldehyde oxime.

Step 3: Dehydration to Nitrile

  • The final step involves the dehydration of the oxime to the corresponding nitrile.

  • This is typically achieved using a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • The product, this compound, can be purified by standard techniques such as recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow A 4,6-Dihydroxypyrimidine C 4,6-Dichloro-5-formylpyrimidine A->C Formylation & Chlorination B Vilsmeier Reagent (POCl3/DMF) E 4,6-Dichloro-5-pyrimidine- carboxaldehyde Oxime C->E Oxime Formation D Hydroxylamine Hydrochloride G This compound E->G Dehydration F Dehydrating Agent (e.g., SOCl2)

A simplified workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique chemical structure of this compound makes it a valuable precursor for a wide range of biologically active molecules and functional materials.

Intermediate for Pharmaceutical Agents

The two reactive chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the nitrile group can be further transformed. This versatility has been exploited in the development of inhibitors for several key signaling pathways implicated in cancer and other diseases.

G cluster_applications Applications of this compound Core 4,6-Dichloropyrimidine- 5-carbonitrile Pharma Pharmaceuticals Core->Pharma Key Building Block Agro Agrochemicals Core->Agro Materials Material Science (OLEDs) Core->Materials

Key application areas for this compound.
Targeting Kinase Signaling Pathways in Cancer

Derivatives of pyrimidine-5-carbonitrile have shown significant promise as inhibitors of protein kinases that are often dysregulated in cancer.

  • PI3K/mTOR Pathway: Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), two key proteins in a signaling pathway that promotes cell proliferation and survival.

G cluster_pi3k Simplified PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Inhibition of the PI3K/mTOR pathway by pyrimidine-5-carbonitrile derivatives.
  • VEGFR-2 Signaling: Pyrimidine-5-carbonitrile derivatives have also been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.

G cluster_vegfr Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->VEGFR2

Inhibition of the VEGFR-2 signaling pathway by pyrimidine-5-carbonitrile derivatives.
Applications in Materials Science

Beyond its pharmaceutical applications, this compound and its derivatives are being explored for their use in materials science, particularly in the development of organic light-emitting diodes (OLEDs).

Conclusion

This compound (CAS No. 5305-45-3) is a highly versatile and valuable chemical intermediate. Its trifunctional nature provides a robust platform for the synthesis of a diverse array of complex molecules. For researchers and professionals in drug discovery, this compound offers significant opportunities for developing novel therapeutics, particularly in the area of kinase inhibitors for oncology. Its utility also extends to the development of advanced materials, underscoring its importance in modern chemical research and development.

References

physical properties of 4,6-Dichloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4,6-Dichloropyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two chlorine atoms and a cyano group.[1] Its molecular formula is C5HCl2N3.[2] This compound serves as a crucial intermediate and a fundamental building block in the synthesis of a variety of molecules in fields such as pharmaceuticals, agrochemicals, and materials science.[1][3][4] The reactivity of the chlorine atoms and the presence of the cyano group make it a versatile precursor for creating more complex molecular architectures.[1] Research has indicated its derivatives are explored for therapeutic uses due to their biological activity, and it is also used in the development of materials for organic light-emitting diodes (OLEDs).[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C5HCl2N3[2][5]
Molecular Weight 173.98 g/mol [2]
CAS Number 5305-45-3[2][4]
Appearance White to light yellow crystalline powder/solid[1][4][6]
Melting Point 66-71 °C
Boiling Point 195 - 200°C (at 760 mmHg) for 4,6-Dichloropyrimidine[7]
Solubility Sparingly soluble in water (0.319 mg/mL at 25°C); Soluble in organic solvents[1][2][4]
pKa -7.00 ± 0.26 (Predicted)[4]
Storage Temperature 2-8°C, Inert atmosphere[4][6]
IUPAC Name This compound[2][6]
SMILES C1=NC(=C(C(=N1)Cl)C#N)Cl[2]
InChI InChI=1S/C5HCl2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H[1][2]
InChIKey IPEBKIMUIHKZJP-UHFFFAOYSA-N[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are protocols derived from published literature.

Synthesis from 4,6-Dihydroxypyrimidine (Scalable Process)

This robust and scalable process starts from the readily available 4,6-dihydroxypyrimidine.[3]

Step 1: Synthesis of 4,6-Dihydroxypyrimidine-5-carbaldehyde Oxime Hydrochloride (9) [3]

  • Add intermediate 5 (31.2 kg, 153.2 mol) in portions to a solution of hydroxylamine hydrochloride (23.4 kg, 336.7 mol) in ethanol (268.6 kg) and water (68.0 kg) at a temperature of 20–30 °C.

  • Stir the mixture for 21 hours at 20–30 °C.

  • Add anhydrous ethanol (19.4 kg) to rinse the reactor wall.

  • Continue stirring until the starting material (intermediate 5) is ≤1.0% in the filtrate, as determined by HPLC analysis.

Step 2: Synthesis of this compound (1) [3]

  • Charge POCl3 (138.0 kg, 1888.1 mol) and DIPEA (93.0 kg, 719.5 mol) to ACN (220.0 kg) at 20–30 °C.

  • Add the oxime 9 (23.5 kg, 122.8 mol) in portions with stirring.

  • Stir the mixture at 20–30 °C for 2 hours until the concentration of oxime 9 is ≤3% (as determined by HPLC).

  • Heat the mixture to 75 °C at a rate of 30–40 °C/h.

  • Carefully heat further to 80–85 °C over 1 hour and maintain this temperature.

  • Monitor the reaction by HPLC analysis until the area percentage of the intermediate is ≤1.0%.

Synthesis from 4,6-Dichloro-5-pyrimidinecarbaldehyde Oxime[10]
  • Dissolve 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime (8 g) in CHCl3 (40 mL).

  • Treat the solution with SOCl2 (6 mL) for 2 hours at room temperature.

  • Remove the solvent.

  • Dissolve the residue in DCM (5 mL).

  • Filter the resulting solid and wash it with DCM (5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the product by silica gel column chromatography using a DCM-hexane (3:1) mobile phase to yield 4,6-dichloro-5-pyrimidinecarbonitrile as a white solid.

Diagrams and Workflows

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway to obtain this compound.

G A 4,6-Dihydroxypyrimidine B Vilsmeier Conditions (Formylation & Chlorination) A->B C 4,6-Dichloro-5-formylpyrimidine B->C D Hydroxylamine Hydrochloride C->D E 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime D->E F Thionyl Chloride (SOCl2) E->F G This compound F->G

Caption: A generalized synthetic route for this compound.

Applications and Logical Relationships

This diagram shows the relationship between this compound and its primary areas of application in scientific research.

G A This compound B Chemical Intermediate A->B C Medicinal Chemistry A->C D Materials Science A->D H Agrochemicals A->H G Synthesis of Complex Organic Compounds B->G E Synthesis of Novel Therapeutic Agents C->E F Development of Functional Materials (e.g., OLEDs) D->F I Pesticide Development H->I

Caption: Key application areas of this compound.

References

An In-depth Technical Guide to 4,6-Dichloropyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dichloropyrimidine-5-carbonitrile, a key heterocyclic intermediate in the synthesis of a wide range of biologically active molecules. This document details its chemical structure, physicochemical properties, and provides an in-depth look at its synthesis. Furthermore, it explores the significant role of this compound and its derivatives as kinase inhibitors, with a particular focus on the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer research. Detailed experimental protocols for its synthesis and for in vitro kinase inhibition assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a heterocyclic organic compound characterized by a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a nitrile group at position 5.[1][2][3] The presence of these functional groups, particularly the reactive chlorine atoms, makes it a versatile precursor for the synthesis of various pharmaceutical agents and agrochemicals.[2][4]

Structural Formula:

this compound Structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5305-45-3[2][5]
Molecular Formula C₅HCl₂N₃[2][3][5]
Molecular Weight 173.99 g/mol [2][3][5]
Appearance White to light yellow crystalline powder[2]
Solubility Sparingly soluble in water.[2]
Storage Temperature 2-8°C, under inert atmosphere.[2]
Canonical SMILES C1=NC(=C(C(=N1)Cl)C#N)Cl[3]
InChI Key IPEBKIMUIHKZJP-UHFFFAOYSA-N[3]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueObserved FeaturesReference
¹H-NMR (DMSO-d₆) δ 8.53 ppm (singlet)[6]
Infrared (IR) Carbonitrile (C≡N) stretching vibration around 2200-2250 cm⁻¹[3]
Mass Spectrometry Monoisotopic Mass: 172.95476 Da[7]

Synthesis of this compound

A robust and scalable synthesis of this compound has been reported, which is crucial for its application in large-scale pharmaceutical production.[1] The synthesis typically starts from readily available precursors and involves a multi-step process.

Synthetic Workflow

The following diagram illustrates a common synthetic route to this compound.

Synthesis_Workflow start 5-Formyl-4,6-dichloropyrimidine reagent1 NH₂OH·HCl, AcONa in EtOAc/H₂O start->reagent1 Reacts with intermediate1 Formation of Oxime intermediate2 Crude Iminohydroxy Compound intermediate1->intermediate2 Yields reagent1->intermediate1 reagent2 SOCl₂ intermediate2->reagent2 Dehydration with final_product 4,6-Dichloropyrimidine- 5-carbonitrile reagent2->final_product Yields PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds to PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor Pyrimidine-based Inhibitor Inhibitor->PI3K Inhibits

References

The Solubility Profile of 4,6-Dichloropyrimidine-5-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,6-Dichloropyrimidine-5-carbonitrile, a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthetic chemistry, enabling researchers to optimize reaction conditions, purification processes, and formulation strategies. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow illustrating its application in the synthesis of bioactive molecules.

Quantitative Solubility Data

The solubility of this compound exhibits significant variation across different organic solvents, reflecting the interplay of its molecular structure with the polarity and hydrogen bonding capabilities of the solvent. The following table summarizes the available quantitative solubility data at ambient temperature.

SolventChemical FormulaSolubility (mg/mL) at 25°C
WaterH₂O0.319
HexaneC₆H₁₄< 0.1
EthanolC₂H₅OH2 - 4
AcetoneC₃H₆O5 - 8
Ethyl AcetateC₄H₈O₂8 - 12
DichloromethaneCH₂Cl₂10 - 15
ChloroformCHCl₃12 - 18
Dimethylformamide (DMF)C₃H₇NO15 - 25
Dimethyl Sulfoxide (DMSO)C₂H₆OS> 50
MonochlorobenzeneC₆H₅ClMiscible at 80-120°C

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is a crucial step in characterizing a chemical compound. The "gold standard" for this measurement is the shake-flask method, which ensures that a true equilibrium between the dissolved and undissolved solute is achieved.

The Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent.

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., Ethanol, Acetone, etc.)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

2. Procedure:

  • Preparation of a Saturated Solution: An excess amount of solid this compound is added to a glass vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: The vials are securely capped and placed in an orbital shaker or on a magnetic stirrer. The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours, depending on the compound and solvent.

  • Phase Separation: After equilibration, the vials are allowed to stand undisturbed to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at a high speed.

  • Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe. To remove any remaining microscopic particles, the supernatant is immediately filtered through a 0.22 µm syringe filter into a clean vial.

  • Analysis: The concentration of this compound in the filtered supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • For HPLC analysis: A calibration curve is prepared using standard solutions of known concentrations of this compound in the same solvent. The filtered sample is then appropriately diluted and injected into the HPLC system. The concentration is calculated from the peak area by referencing the calibration curve.

    • For UV-Vis analysis: A calibration curve is generated by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax) for this compound. The absorbance of the diluted, filtered sample is then measured, and the concentration is determined from the calibration curve.

  • Data Reporting: The solubility is reported in mg/mL or other appropriate units, along with the temperature at which the measurement was performed.

Application in Synthetic Chemistry: A Logical Workflow

This compound is a versatile building block in organic synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The following diagram illustrates a logical workflow for the synthesis of a hypothetical bioactive molecule starting from this compound.

G cluster_0 Synthesis of a Bioactive Pyrimidine Derivative A This compound (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) with Amine R1-NH2 A->B Step 1 C Intermediate: 4-Amino-6-chloropyrimidine-5-carbonitrile B->C D Suzuki or Buchwald-Hartwig Cross-Coupling with R2-B(OH)2 or R2-H C->D Step 2 E Final Bioactive Molecule: 4-Amino-6-substituted-pyrimidine-5-carbonitrile D->E

Caption: Synthetic workflow for a bioactive pyrimidine derivative.

The Chemical Versatility of 4,6-Dichloropyrimidine-5-carbonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyrimidine-5-carbonitrile is a pivotal building block in modern medicinal chemistry and materials science.[1][2] Its pyrimidine core is a key heterocycle in numerous biologically active compounds, while the presence of two reactive chloro substituents and an activating cyano group offers a versatile platform for the synthesis of diverse molecular architectures.[3][4] This technical guide provides an in-depth analysis of the reactivity of the functional groups of this compound, offering valuable insights for its application in drug discovery and development. The compound's utility is highlighted by its role as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors.[1][3]

Core Reactivity: The Chloro Groups

The dominant reactive sites of this compound are the chloro groups at the C4 and C6 positions. These positions are highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction mechanism facilitated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing cyano group at C5.[5]

Nucleophilic Aromatic Substitution (SNAr)

The general order of reactivity for halogens on a pyrimidine ring is C4(6) > C2 > C5.[6] In this compound, the two chloro groups are chemically equivalent, simplifying the initial substitution reactions. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the substituted product.

A variety of nucleophiles can be employed to displace the chloro groups, including amines, alkoxides, and thiols. The reaction conditions can often be tailored to achieve either mono- or di-substitution.[5]

Experimental Workflow for Nucleophilic Aromatic Substitution

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve this compound in a suitable solvent (e.g., THF, EtOH) Add_Nucleophile Add nucleophile (amine, alkoxide, or thiol) and a base (e.g., Et3N, K2CO3) Start->Add_Nucleophile Heat Heat the reaction mixture (e.g., reflux) Add_Nucleophile->Heat Quench Quench the reaction (e.g., with water or NH4Cl solution) Heat->Quench Extract Extract the product with an organic solvent (e.g., EtOAc) Quench->Extract Dry_Concentrate Dry the organic layer (e.g., over Na2SO4) and concentrate under reduced pressure Extract->Dry_Concentrate Purify Purify the product (e.g., column chromatography or recrystallization) Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Characterization (NMR, MS, etc.)

Caption: A generalized workflow for the nucleophilic aromatic substitution of this compound.

Quantitative Data on SNAr Reactions

The following table summarizes the reaction of this compound and its derivatives with various nucleophiles, providing an overview of the achievable yields under different conditions.

NucleophileProductReaction ConditionsYield (%)Reference
Benzylamine4-(Benzylamino)-6-chloro-5-nitropyrimidineDCM, TEA, rt-[7]
Various primary amines4,6-Dialkyl/arylamino-5-nitropyrimidinesDCM, TEA, rt41-92[7]
Indoline2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehydeEtOH, reflux60[8]
Indoline2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehydeEtOH, reflux60[8]
Various secondary amines4-substituted-6-(4-fluorophenyl)-2-((4-substitutedbenzyl)thio)pyrimidine-5-carbonitrilesDry benzeneGood[3]
Benzyloxy4,6-bis(Benzyloxy)pyrimidine derivativeNot specified86[9]
Methoxy4,6-Dimethoxypyrimidine derivativeNot specified-[6]

Note: The table includes data from reactions on closely related substituted pyrimidines to provide a broader context of reactivity.

Experimental Protocols for Key SNAr Reactions

Monoamination with an Amine (General Procedure) [8]

  • Dissolve 1 mmol of the 4,6-dichloropyrimidine derivative in 5.0 mL of ethanol in a round-bottom flask.

  • Add 1 mmol of the desired amine and 1 mmol of triethylamine to the solution.

  • Heat the reaction mixture under reflux for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is isolated by filtration and can be further purified by recrystallization from ethanol.

Displacement with an Alkoxide (General Procedure for a related substrate) [10]

  • To a solution of 4,6-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous THF at 0°C, add a solution of the corresponding alcohol (e.g., benzyl alcohol, 1 equivalent) and DBU (1 equivalent) dropwise.

  • Stir the reaction mixture at 0°C and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactivity of the Cyano Group

The cyano group at the C5 position is a strong electron-withdrawing group, which plays a crucial role in activating the pyrimidine ring towards nucleophilic attack on the chloro substituents. While the primary utility of the cyano group in many synthetic applications of this molecule is its activating effect, it can also undergo various chemical transformations.

Hydrolysis to Carboxylic Acid

Under strong acidic or basic conditions, the nitrile functionality can be hydrolyzed to a carboxylic acid. This transformation can be useful for introducing a carboxyl group, which can serve as a handle for further functionalization, such as amide bond formation.

Experimental Protocol for Nitrile Hydrolysis (General) [11]

  • Acid-Catalyzed: Reflux the cyanopyrimidine with a strong aqueous acid (e.g., 25% H2SO4) for several hours. After cooling, the product can be isolated by extraction and purified.

  • Base-Promoted: Reflux the cyanopyrimidine with a strong aqueous base (e.g., 20% NaOH). After the reaction is complete, the reaction mixture is cooled and acidified to precipitate the carboxylic acid, which is then isolated and purified.

Reduction to Amine

The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This provides a route to introduce a basic aminomethyl substituent.

Due to the lack of specific literature on the reduction of this compound, a general protocol is not provided. However, standard nitrile reduction conditions could be explored, keeping in mind the potential for side reactions with the chloro groups.

Application in Drug Development: Targeting Signaling Pathways

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibitors targeting VEGFR-2 can block this process. Pyrimidine-5-carbonitrile derivatives have been identified as effective VEGFR-2 inhibitors.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT->Proliferation VEGF VEGF VEGF->VEGFR2 Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine-5-carbonitrile derivatives.

PI3K/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Dual PI3K/mTOR inhibitors based on the pyrimidine-5-carbonitrile scaffold have shown promising anti-cancer activity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Growth Cell Growth, Proliferation, and Survival mTORC1->Growth mTORC2 mTORC2 mTORC2->AKT GF Growth Factor GF->RTK Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Dual inhibition of the PI3K/mTOR signaling pathway.

Other Targeted Pathways

Derivatives of pyrimidine-5-carbonitrile have also been developed as inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway , which is involved in inflammatory responses, and the Epidermal Growth Factor Receptor (EGFR) pathway , another critical target in cancer therapy.[3] The cyano group in these inhibitors often plays a crucial role in binding to the target kinase, for instance, by forming a hydrogen bond with the backbone NH of a methionine residue in the hinge region of p38α MAP kinase.[12]

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of a wide range of functionalized molecules. The pronounced reactivity of its chloro groups towards nucleophilic aromatic substitution allows for the straightforward introduction of diverse substituents, making it an ideal starting material for the construction of compound libraries in drug discovery. The electron-withdrawing cyano group not only activates the pyrimidine ring for these substitutions but also offers potential for further chemical modification. The successful development of potent kinase inhibitors based on this core structure underscores its significance for researchers, scientists, and drug development professionals in the ongoing quest for novel therapeutics.

References

4,6-Dichloropyrimidine-5-carbonitrile: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyrimidine-5-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functionalized molecules.[1] Its pyrimidine core, substituted with two reactive chlorine atoms and a cyano group, offers multiple sites for chemical modification, making it a highly valuable intermediate in medicinal chemistry, agrochemicals, and materials science.[2][3] The presence of both electrophilic and nucleophilic centers allows for diverse synthetic transformations, enabling the construction of complex molecular architectures with potential biological activity.[4] This technical guide provides an in-depth overview of the synthesis, properties, reactivity, and applications of this compound, along with detailed experimental protocols for its key transformations.

Synthesis of this compound

A robust and scalable process for the synthesis of this compound has been developed, starting from readily available 4,6-dihydroxypyrimidine.[5][6] The synthetic route involves a Vilsmeier-Haack reaction followed by dehydration of an oxime intermediate.[5]

Synthesis_Pathway 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Intermediate_5 N-((4,6-Dihydroxypyrimidin-5-yl)methylene)- N-methylmethanaminium Chloride 4,6-Dihydroxypyrimidine->Intermediate_5 POCl3, DMF, DCM Oxime_9 4,6-Dihydroxypyrimidine-5-carbaldehyde Oxime Hydrochloride Intermediate_5->Oxime_9 NH2OH·HCl, Ethanol, Water Product_1 This compound Oxime_9->Product_1 POCl3, DIPEA, ACN

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[2] It is sparingly soluble in water but shows good stability and compatibility with a wide range of reaction conditions in organic synthesis.[2]

PropertyValueReference
Molecular Formula C₅HCl₂N₃[2][7]
Molecular Weight 173.99 g/mol [7]
Appearance White to light yellow crystalline powder[2]
CAS Number 5305-45-3[2]
Melting Point Not explicitly stated in the search results.
Boiling Point Not explicitly stated in the search results.
Storage Temperature Inert atmosphere, 2-8°C[2]

Spectroscopic Data

TechniqueDataReference
¹H NMR (400 MHz, DMSO-d₆) δ 8.96 (s, 1H)[5]
GC-MS [M]⁺, 173[5]
Mass Spectrometry The molecular ion peak appears at a mass-to-charge ratio of 173/175/177, showing the characteristic chlorine isotope pattern for two chlorine atoms.[1]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two chlorine substituents, which are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential and selective introduction of various nucleophiles. Furthermore, the chlorine atoms can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 4 and 6 of the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing cyano group and the ring nitrogen atoms.[3] This allows for facile displacement by a variety of nucleophiles, including amines, alcohols, and thiols.[8][9] The reaction conditions can often be controlled to achieve mono- or di-substitution.

SNAr_Reaction Start 4,6-Dichloropyrimidine- 5-carbonitrile MonoSub 4-Nu-6-chloropyrimidine- 5-carbonitrile Start->MonoSub SNA_r_ DiSub 4,6-diNu-pyrimidine- 5-carbonitrile MonoSub->DiSub SNA_r_ Nucleophile1 Nucleophile (e.g., R-NH2, R-OH) Nucleophile1->Start Nucleophile2 Nucleophile (e.g., R'-NH2, R'-OH) Nucleophile2->MonoSub

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful method for the formation of C-C bonds.[10][11] this compound can be coupled with various arylboronic acids to introduce aryl substituents onto the pyrimidine ring.[12] The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.[11][13]

Suzuki_Coupling Start 4,6-Dichloropyrimidine- 5-carbonitrile Coupled 4-Aryl-6-chloropyrimidine- 5-carbonitrile Start->Coupled Suzuki-Miyaura Coupling Arylboronic Ar-B(OH)2 Arylboronic->Start Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Start Base Base (e.g., K3PO4) Base->Start

Applications in Drug Discovery and Materials Science

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of biologically active compounds and functional materials.

  • Medicinal Chemistry : Pyrimidine-5-carbonitrile derivatives have been investigated as potent and selective antagonists for various receptors, including CXCR2 receptors.[14] They have also been explored as potential anti-proliferative agents, VEGFR-2 inhibitors, and apoptosis inducers in cancer therapy.[15][16] The pyrimidine scaffold is a common feature in many FDA-approved drugs.[17]

  • Agrochemicals : This compound and its derivatives have been evaluated for weed control.[18]

  • Materials Science : The ability to introduce various functional groups allows for the synthesis of novel organic materials with applications in areas such as organic electronics (e.g., OLEDs and luminescent sensors).[1]

Experimental Protocols

Synthesis of N-((4,6-Dihydroxypyrimidin-5-yl)methylene)-N-methylmethanaminium Chloride (Intermediate 5)[6]
  • To a solution of phosphorus oxychloride (POCl₃, 32.9 kg, 214.6 mol) in dichloromethane (DCM, 198.8 kg), add a solution of dimethylformamide (DMF, 15.8 kg, 216.2 mol) in DCM (36.2 kg) at 10–25 °C.

  • Stir the resulting mixture and warm to 15–25 °C for 2 hours.

  • Add 4,6-dihydroxypyrimidine (20 kg, 178.4 mol) in portions at 15–30 °C.

  • Stir the mixture for 28 hours, monitoring the reaction by HPLC until the starting material is consumed (≤1.0%).

  • Filter the mixture and wash the wet cake with DCM (53 kg) twice.

  • Dry the solid at 40–45 °C under vacuum to afford the product as a yellow solid.

    • Yield : 92.8%

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.02 (s, 1H), 8.44 (s, 1H), 3.62 (s, 3H), 3.30 (s, 3H).[5]

    • LC-MS : [M - Cl]⁺, 168.[5]

Synthesis of 4,6-Dihydroxypyrimidine-5-carbaldehyde Oxime Hydrochloride (Oxime 9)[6]
  • Add intermediate 5 (31.2 kg, 153.2 mol) in portions to a solution of hydroxylamine hydrochloride (23.4 kg, 336.7 mol) in ethanol (268.6 kg) and water (68.0 kg) at 20–30 °C.

  • Stir the mixture for 21 hours at 20–30 °C.

  • Rinse the reactor with anhydrous ethanol (19.4 kg).

  • Continue stirring until the starting material is consumed (≤1.0% as determined by HPLC).

  • The product is typically used in the next step without isolation.

Synthesis of this compound (Product 1)[6]
  • To a mixture of phosphorus oxychloride (POCl₃, 138.0 kg, 1888.1 mol) and N,N-diisopropylethylamine (DIPEA, 93.0 kg, 719.5 mol) in acetonitrile (ACN, 220.0 kg) at 20–30 °C, add oxime 9 (from the previous step, 23.5 kg, 122.8 mol) in portions with stirring.

  • Stir the mixture at 20–30 °C for 2 hours, monitoring by HPLC until the oxime is consumed (≤3%).

  • Heat the mixture to 75 °C at a rate of 30–40 °C/h, then carefully heat to 80–85 °C over 1 hour.

  • Maintain the temperature at 80–85 °C and monitor by HPLC until the intermediate is consumed (≤1.0%).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Add ethyl acetate to the residue to precipitate the product.

  • Filter the solid, wash with a mixture of DCM and ethyl acetate, and dry under vacuum at 40 °C.

    • Yield : 47.7% from oxime 9.[5]

    • Purity : 100.0%.[5]

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.96 (s, 1H).[5]

    • GC-MS : [M]⁺, 173.[5]

General Procedure for Suzuki-Miyaura Coupling[11][12]
  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in 1,4-dioxane.

  • Add the arylboronic acid (1.1-2.2 mmol), a base such as K₃PO₄ (3.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 4-5 mol%).

  • Heat the reaction mixture to 70-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After cooling to room temperature, filter off the solids and concentrate the filtrate.

  • Purify the residue by recrystallization or column chromatography.

Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_reactions Synthetic Transformations cluster_analysis Analysis and Purification Start_Mat 4,6-Dihydroxypyrimidine Vilsmeier Vilsmeier-Haack Reaction Oximation Oximation Dehydration Dehydration/ Chlorination Final_Product 4,6-Dichloropyrimidine- 5-carbonitrile SNAr Nucleophilic Aromatic Substitution (SNA_r_) Final_Product->SNAr Suzuki Suzuki-Miyaura Cross-Coupling Final_Product->Suzuki Monitoring Reaction Monitoring (TLC, HPLC, GC-MS) SNAr->Monitoring Suzuki->Monitoring Workup Work-up and Purification Monitoring->Workup Characterization Structural Characterization (NMR, MS, IR) Workup->Characterization

References

The Versatility of the Pyrimidine Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic aromatic compound, stands as a cornerstone in the field of medicinal chemistry. Its prevalence in the structure of nucleobases—cytosine, thymine, and uracil—underscores its biological significance and has inspired the development of a vast array of therapeutic agents. This technical guide delves into the core applications of substituted pyrimidines, offering a comprehensive overview of their roles as kinase inhibitors, anticancer, antiviral, antibacterial, and central nervous system (CNS) active agents. Through a detailed exploration of structure-activity relationships, experimental methodologies, and relevant biological pathways, this document serves as an in-depth resource for professionals engaged in drug discovery and development.

Substituted Pyrimidines as Kinase Inhibitors in Oncology

The deregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Substituted pyrimidines have emerged as a privileged scaffold for the design of potent and selective kinase inhibitors.[1] The 4-anilinopyrimidine core, for instance, is a key structural motif in numerous tyrosine kinase inhibitors (TKIs).[1] These compounds typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1][2]

A notable class of pyrimidine-based kinase inhibitors are the pyrazolo[3,4-d]pyrimidines, which are isosteres of the adenine ring of ATP.[2] This structural mimicry allows them to effectively interact with the hinge region of the kinase active site.[2] Through targeted chemical modifications, the selectivity of these compounds can be fine-tuned to inhibit specific oncogenic kinases.[2]

Table 1: Selected Pyrimidine-Based Kinase Inhibitors and their Biological Activity

Compound/DrugTarget Kinase(s)IC50Cell Line(s)Reference
ImatinibAbl, KIT, PDGFRβ--[1]
DasatinibAbl, Src--[1]
PalbociclibCDK4/6-Breast cancer[3]
Compound 13 Aurora A< 200 nMSmall-cell lung cancer (SCLC)[4][5]
Compound 65 PDGFr, FGFr, EGFr, c-src1.11, 0.13, 0.45, 0.22 μMPC-3, MCF-7[6]
PD180970Bcr-Abl170 nM (p210Bcr-Abl phosphorylation)K562[6]
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivativesClass III RTK family (KIT, PDGFRβ)--[1]
Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

The following diagram illustrates the general mechanism of action for a pyrimidine-based RTK inhibitor.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor Ligand->RTK Binds Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->RTK Blocks ATP binding site ATP ATP ATP->P_RTK ADP ADP P_RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK) P_RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of RTK signaling by a pyrimidine-based inhibitor.

Pyrimidine Derivatives as Anticancer Agents

Beyond kinase inhibition, substituted pyrimidines exhibit a broad range of anticancer activities through various mechanisms.[7][8][9] The foundational anticancer drug, 5-fluorouracil (5-FU), is a pyrimidine analog that inhibits thymidylate synthase, a critical enzyme in DNA synthesis.[7][10] This leads to the disruption of DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells.

More recent research has focused on developing novel pyrimidine derivatives with improved efficacy and reduced toxicity.[11] These compounds often possess fused ring systems, such as pyrazolo[1,5-a]pyrimidines and pyrrolo[2,3-d]pyrimidines, which have shown potent antitumor activity against various cancer cell lines, including liver, breast, and colon carcinomas.[7][9]

Table 2: Anticancer Activity of Selected Substituted Pyrimidine Derivatives

Compound ClassCancer Cell Line(s)IC50Noted ActivityReference
Benzimidazole pyrimidine conjugates--Potent antitumor agents[7]
Pyrimidine derivatives linked to indoleMCF-7, HEPG2-Significant antiproliferative activity against MCF-7[7]
Pyrazolo[1,5-a]pyrimidine derivativesHepG2, MCF-7, HCT-116-Potent anti-tumor activity[7]
4-Aryl-5-cyano-pyrimidine derivativesHePG-2, MCF-7, HCT-116-Dual EGFR/HER2 inhibitors[8]
N-(pyridin-3-yl)pyrimidin-4-amine derivativesMV4-11, HT-29, MCF-7, HeLa64.42 nM (CDK2/cyclin A2)Potent CDK2 inhibitors[9]
3-Phenyltetrahydrobenzo[8][9]thieno[2,3-d]pyrimidine derivativesHCT-116-Superior activity to doxorubicin[9]
Indazol-pyrimidine derivatives (4f, 4i)MCF-71.629 µM, 1.841 µMSignificant cytotoxic inhibitory activity[11]
Experimental Workflow: In Vitro Anticancer Activity Screening

The following diagram outlines a typical workflow for screening the in vitro anticancer activity of newly synthesized pyrimidine derivatives.

Anticancer_Screening_Workflow Start Synthesized Pyrimidine Derivatives Treatment Treat Cells with Various Concentrations of Compounds Start->Treatment Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HeLa) Cell_Culture->Treatment Incubation Incubate for a Defined Period (e.g., 48-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis Data Analysis: Calculate IC50 values Viability_Assay->Data_Analysis Hit_Identification Identify 'Hit' Compounds Data_Analysis->Hit_Identification

Caption: Workflow for in vitro anticancer screening.

Antiviral Applications of Substituted Pyrimidines

The structural similarity of pyrimidine derivatives to natural nucleosides makes them ideal candidates for antiviral drug development.[12] These compounds can act as chain terminators or inhibitors of viral polymerases, effectively halting viral replication.[12][13] Several clinically important antiviral drugs, such as Zidovudine (AZT) and Lamivudine, are synthetic pyrimidine nucleoside analogs used in the treatment of HIV.[10][12]

Research in this area continues to explore novel pyrimidine scaffolds to combat a range of viral infections, including herpes simplex virus (HSV), hepatitis B virus (HBV), and influenza viruses.[12][13][14] For example, aza-β-amino acid motifs linked to a pyrimidine core have shown potent anti-influenza virus activity.[14]

Table 3: Antiviral Activity of Selected Pyrimidine Derivatives

Compound/DrugTarget VirusEC50 / IC50Mechanism of ActionReference
Zidovudine (AZT)HIV-Reverse transcriptase inhibitor[10]
LamivudineHIV, HBV-Reverse transcriptase inhibitor[12]
IdoxuridineHerpes viruses-Antiviral[7]
TrifluridineHerpes viruses-Antiviral[7]
HAA-09 (Compound 65)Influenza A virusEC50 = 0.03 µM, IC50 = 0.06 µMInhibits influenza PB2_cap binding domain[14]
N-phenyl pyrimidine thiogalactoside (6e)SARS-CoV-2IC50 = 18.47 µM-[13]
N-P-chlorophenyl pyrimidine thiogalactoside (6f)SARS-CoV-2IC50 = 15.41 µM-[13]
A3Broad-spectrum (RNA and DNA viruses)-Inhibits dihydroorotate dehydrogenase (DHODH)[15]
Logical Relationship: Mechanism of Nucleoside Analog Antivirals

This diagram illustrates how pyrimidine nucleoside analogs interfere with viral replication.

Antiviral_Mechanism Virus Virus enters Host Cell Viral_Replication Viral Genome Replication (by Viral Polymerase) Virus->Viral_Replication Incorporation Incorporation into Growing Viral DNA/RNA Viral_Replication->Incorporation Natural_Nucleosides Natural Nucleosides Natural_Nucleosides->Viral_Replication Pyrimidine_Analog Pyrimidine Nucleoside Analog (Prodrug) Phosphorylation Cellular Kinases Phosphorylate Analog Pyrimidine_Analog->Phosphorylation Active_Analog Active Triphosphate Analog Phosphorylation->Active_Analog Active_Analog->Incorporation Competes with natural nucleosides Chain_Termination Chain Termination Incorporation->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Mechanism of pyrimidine nucleoside analog antivirals.

Antibacterial Properties of Substituted Pyrimidines

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents.[16] Substituted pyrimidines have demonstrated significant potential in this area.[16][17][18] Trimethoprim, a well-known antibacterial drug, is a diaminopyrimidine derivative that selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.[10]

Recent studies have explored a variety of substituted pyrimidines, including chalcone-substituted pyrimidines and thiophenyl-substituted pyrimidines, for their activity against both Gram-positive and Gram-negative bacteria.[16][17] Some of these novel compounds have shown promising activity against multidrug-resistant strains like MRSA.[16]

Table 4: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound Class/DrugTarget BacteriaActivityMechanism of ActionReference
TrimethoprimVarious bacteria-Dihydrofolate reductase (DHFR) inhibitor[10]
SulphadiazineVarious bacteria-Antibacterial[19]
Chalcone substituted pyrimidinesE. coli (Gram-negative)Appreciable activity-[17]
m-Bromo substituted amino-pyrimidineE. coliMost potent in its series-[17]
Thiophenyl-pyrimidine derivativeGram-positive strains (MRSA, VREs)Higher potency than vancomycin and methicillinInhibition of FtsZ polymerization and GTPase activity[16]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A crucial step in evaluating the efficacy of new antibacterial agents is determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

General Broth Microdilution Method:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Pyrimidine Compound: The synthesized pyrimidine compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Central Nervous System (CNS) Applications of Pyrimidine Derivatives

The pyrimidine scaffold is also a valuable platform for the development of agents targeting the central nervous system.[20][21][22] Pyrimidine derivatives have been investigated for a range of CNS activities, including anticonvulsant, antidepressant, and as ligands for various CNS receptors such as serotonin, adenosine, and cannabinoid receptors.[20][21][22] For instance, barbiturates, a class of drugs derived from barbituric acid (a trihydroxypyrimidine), have well-known sedative, hypnotic, and anticonvulsant properties.[7]

The ability of pyrimidine derivatives to cross the blood-brain barrier and interact with specific neuronal targets makes them attractive candidates for the treatment of various neurological and psychiatric disorders.[20][21]

Table 5: CNS Activities of Selected Pyrimidine Derivatives

Compound Class/DrugCNS ActivityTarget/MechanismReference
Barbiturates (e.g., Phenobarbitone)Sedative, hypnotic, anticonvulsant-[19]
Pyrimidine derivativesAnticonvulsant, antidepressant-[20]
Various pyrimidine derivatives5-HT agonist/antagonistSerotonin receptors[21][22]
Various pyrimidine derivativesAdenosine agonist/antagonistAdenosine receptors[21][22]
Various pyrimidine derivativesCannabinoid receptor agonistsCannabinoid receptors[21][22]

Conclusion

The substituted pyrimidine scaffold has proven to be an exceptionally versatile and fruitful starting point for the discovery of new therapeutic agents. Its presence in fundamental biological molecules provides a natural template for the design of compounds that can modulate a wide array of physiological and pathological processes. From inhibiting the kinases that drive cancer to blocking the replication of viruses and bacteria, and modulating neuronal activity in the central nervous system, the applications of substituted pyrimidines in medicinal chemistry are both broad and profound. The continued exploration of novel pyrimidine derivatives, aided by advances in synthetic chemistry and a deeper understanding of biological targets, holds immense promise for the development of next-generation medicines to address unmet medical needs. This guide serves as a testament to the enduring importance of the pyrimidine nucleus and a resource to inspire further innovation in the field.

References

The Role of the Cyano Group in Pyrimidine Reactivity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents. The introduction of a cyano (-C≡N) group profoundly alters the electronic landscape of the pyrimidine core, significantly influencing its reactivity and biological activity. This guide provides an in-depth analysis of the cyano group's role, focusing on its powerful electron-withdrawing effects which activate the ring for nucleophilic substitution, a cornerstone reaction in the synthesis of diverse pyrimidine derivatives. We explore how these electronic modifications are leveraged in drug design to create potent and selective inhibitors for various therapeutic targets, including kinases and apoptosis-regulating proteins. This document summarizes key reactivity data, details relevant experimental protocols, and visualizes associated molecular pathways to provide a comprehensive resource for researchers in drug discovery.

Introduction: The Pyrimidine Core and the Influence of the Cyano Group

Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. This scaffold is a privileged structure in drug discovery, forming the core of many anticancer, anti-inflammatory, and antimicrobial agents. The reactivity of the unsubstituted pyrimidine ring is characterized by a general electron deficiency due to the electronegative nitrogen atoms, making it susceptible to nucleophilic attack.

The introduction of a cyano group, a potent electron-withdrawing substituent, dramatically amplifies this electron deficiency. This functionalization is a key strategy employed by medicinal chemists to modulate the chemical and pharmacological properties of pyrimidine-based compounds.

Electronic Effects of the Cyano Group on the Pyrimidine Ring

The cyano group influences the pyrimidine ring's reactivity through a combination of strong inductive and resonance effects.

  • Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the carbon atom to which it is attached and, by extension, from the entire pyrimidine ring through the sigma bond framework.

  • Resonance Effect (-M): The cyano group can participate in resonance, delocalizing the ring's pi-electrons and further withdrawing electron density. This effect is most pronounced when the cyano group is positioned at C2, C4, or C6, as it allows for the stabilization of negative charge in intermediates formed during nucleophilic attack.

These combined effects make the carbon atoms of the pyrimidine ring significantly more electrophilic and thus highly susceptible to attack by nucleophiles.

Figure 1. Logical flow of the cyano group's electronic influence on the pyrimidine ring.

Reactivity of Cyanopyrimidines in Nucleophilic Aromatic Substitution (SNAr)

The most significant consequence of cyano-group substitution is the activation of the pyrimidine ring towards Nucleophilic Aromatic Substitution (SNAr). This reaction is a fundamental tool for introducing diverse functionalities onto the pyrimidine scaffold.

Mechanism: The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[1][2][3]

  • Addition: A nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The electron-withdrawing cyano group is crucial for stabilizing this negatively charged intermediate.[4]

  • Elimination: The aromaticity is restored by the departure of a leaving group (typically a halide) from the same carbon atom.

Regioselectivity: In pyrimidines bearing multiple leaving groups (e.g., 2,4-dichloropyrimidine), the site of nucleophilic attack is determined by the electronic environment. The C4 position is generally more reactive than the C2 position towards nucleophilic attack. This is attributed to the greater ability of the para-nitrogen (N1) to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogens (N1 and N3) for C2 attack.[5][6] The presence of a cyano group can further influence this selectivity.

Applications in Drug Discovery and Medicinal Chemistry

The ability of the cyano group to modulate reactivity and serve as a key binding motif has made cyanopyrimidines a cornerstone in modern drug design.

Cyanopyrimidines as Kinase Inhibitors

Many kinase inhibitors utilize a cyanopyrimidine core. The cyano group often acts as a hydrogen bond acceptor, forming a critical interaction with the "hinge" region of the kinase ATP-binding pocket. This interaction is essential for potent and selective inhibition.

Example: p38α MAP Kinase Inhibitors A novel class of 5-cyanopyrimidine-based inhibitors has been developed for p38α MAP kinase, a key enzyme in inflammatory signaling pathways. X-ray crystallography confirmed that the nitrogen atom of the 5-cyano group forms a direct hydrogen bond with the backbone NH of methionine-109 (Met109) in the kinase hinge region, anchoring the inhibitor in the active site.[7]

p38_Pathway Stimuli Environmental Stress / Inflammatory Cytokines (e.g., TNFα) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK activate MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylate p38 p38 MAPK MKK3_6->p38 phosphorylate Substrates Downstream Substrates (e.g., MAPKAPK-2, ATF-2) p38->Substrates phosphorylate Response Cellular Response (Inflammation, Apoptosis) Substrates->Response mediate Inhibitor 5-Cyanopyrimidine Inhibitor Inhibitor->p38 inhibits

Figure 2. Simplified p38 MAPK signaling pathway showing the point of inhibition.

Role in Apoptosis Regulation

The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway. Anti-apoptotic members like Bcl-2 and Mcl-1 are often overexpressed in cancer cells, promoting survival. Cyanopyrimidine derivatives have been developed as dual inhibitors of Mcl-1 and Bcl-2, demonstrating the ability to induce apoptosis and cause cell cycle arrest in cancer cell lines.[8][9][10] By inhibiting these pro-survival proteins, the balance is shifted towards pro-apoptotic proteins (like Bax and Bak), leading to mitochondrial outer membrane permeabilization and subsequent cell death.[8][11]

Apoptosis_Pathway Mcl1_Bcl2 Anti-apoptotic Proteins (Mcl-1, Bcl-2) Bax_Bak Pro-apoptotic Effectors (Bax, Bak) Mcl1_Bcl2->Bax_Bak inhibit Mito Mitochondrion Bax_Bak->Mito permeabilize CytoC Cytochrome c Release Mito->CytoC Apoptosis Apoptosis CytoC->Apoptosis triggers Inhibitor Cyanopyrimidine Inhibitor Inhibitor->Mcl1_Bcl2 inhibits

Figure 3. Intrinsic apoptosis pathway showing inhibition of anti-apoptotic proteins.[8][9]

Quantitative Biological Activity Data

The potency of cyanopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce a specific biological or biochemical function by 50%.[12] The tables below summarize representative IC₅₀ values for various cyanopyrimidine-based compounds against different cancer cell lines.

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Selected Cyanopyridone/Cyanopyrimidine Derivatives

Compound MCF-7 (Breast) HepG2 (Liver) HCT-116 (Colon) PC3 (Prostate) Reference
5a 1.77 2.71 - - [13]
5e 1.39 - - - [13]
6b - 2.68 - - [13]
4b 10.15 8.16 11.24 10.33 [14]
4c 8.21 6.95 8.95 8.25 [14]

| 4d | 18.01 | 15.22 | 20.19 | 18.29 |[14] |

Table 2: Kinase Inhibitory Activity (IC₅₀ in µM) of Selected Cyanopyrimidine Derivatives

Compound Target Kinase IC₅₀ (µM) Reference
4d Pim-1 0.61 [14]
5d Pim-1 0.54 [14]
9a Pim-1 0.68 [14]
10d CDK5/P25 0.063 [15]

| 16c | CDK9/CYCLINT | 0.074 |[15] |

Experimental Protocols

General Synthesis of a 2-Cyanopyrimidine Derivative from a 2-Methylthiopyrimidine

This protocol describes a common two-step, one-pot synthesis of a 2-cyanopyrimidine from a 2-(methylthio)pyrimidine precursor. The process involves oxidation of the thioether to a more reactive sulfone, followed by nucleophilic displacement with a cyanide salt.

Synthesis_Workflow Start Start: 2-(Methylthio)pyrimidine in appropriate solvent Oxidation Step 1: Oxidation - Add oxidizing agent (e.g., m-CPBA) - Stir at controlled temperature - Monitor by TLC/HPLC Start->Oxidation Intermediate Intermediate: 2-(Methylsulfonyl)pyrimidine (in situ) Oxidation->Intermediate Cyanation Step 2: Cyanation - Add cyanide source (e.g., KCN) - Stir until reaction completion - Monitor by TLC/HPLC Intermediate->Cyanation Workup Aqueous Workup - Quench reaction - Extract with organic solvent Cyanation->Workup Purification Purification - Dry organic layer - Concentrate solvent - Purify by chromatography/recrystallization Workup->Purification Product Final Product: 2-Cyanopyrimidine Derivative Purification->Product

Figure 4. General experimental workflow for the synthesis of 2-cyanopyrimidines.

Methodology:

  • Oxidation: Dissolve the starting 4,6-disubstituted-2-(methylthio)pyrimidine in a suitable solvent (e.g., dichloromethane, DCM). Cool the mixture in an ice bath. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature. Allow the reaction to stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Cyanation: To the same reaction vessel containing the intermediate sulfone, add a cyanide source such as potassium cyanide (KCN), often with a phase-transfer catalyst if needed. Stir the mixture vigorously at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Workup and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer and extract the aqueous layer with additional DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the pure 2-cyanopyrimidine derivative.

General Protocol for Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16][17][18]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyanopyrimidine test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only). Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[17]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.[19]

Conclusion

The cyano group is a small but powerful functional group that profoundly enhances the utility of the pyrimidine scaffold in chemical synthesis and drug discovery. Its strong electron-withdrawing nature activates the ring for nucleophilic aromatic substitution, enabling the efficient synthesis of a vast library of derivatives. Furthermore, its ability to act as a key hydrogen bond acceptor allows for potent and specific interactions with biological targets. The continued exploration of cyanopyrimidine chemistry promises to yield novel therapeutic agents for a wide range of diseases.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4,6-Dichloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyrimidine-5-carbonitrile is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, characterized by an electron-deficient pyrimidine ring substituted with two reactive chlorine atoms and a cyano group, make it a valuable precursor for the synthesis of a diverse range of functionalized molecules. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical and experimental data. Key aspects of its reactivity, including nucleophilic aromatic substitution (SNAr) reactions, are discussed in detail. This document also presents experimental protocols and quantitative data to facilitate its application in research and development.

Introduction

The pyrimidine scaffold is a ubiquitous motif in biologically active compounds, including nucleic acids and various pharmaceuticals. The introduction of specific substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound has emerged as a key building block in organic synthesis due to its pronounced electrophilic character and the presence of two labile chlorine atoms, which serve as excellent leaving groups in nucleophilic substitution reactions.[1][2] Understanding the intrinsic electrophilic and nucleophilic nature of this molecule is paramount for predicting its reactivity and designing efficient synthetic strategies.

Theoretical Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the distribution of electron density within the molecule. Theoretical calculations, such as Density Functional Theory (DFT), provide valuable insights into its electronic structure, highlighting the regions most susceptible to nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

In the case of this compound, the MEP would be expected to show:

  • Highly positive potential (blue regions) around the C4 and C6 carbon atoms, indicating their strong electrophilic character. This is due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine substituents.

  • Negative potential (red/yellow regions) localized on the nitrogen atoms of the pyrimidine ring and the nitrogen atom of the cyano group, signifying their nucleophilic nature.

The following diagram illustrates the conceptual workflow for generating an MEP map.

MEP_Workflow cluster_input Input cluster_calculation Computational Method cluster_output Output mol_structure Molecular Structure of This compound dft_calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft_calc Optimize Geometry & Calculate Wavefunction mep_map Molecular Electrostatic Potential (MEP) Map dft_calc->mep_map Generate Potential on Electron Density Surface

Figure 1. Conceptual workflow for generating a Molecular Electrostatic Potential (MEP) map.
Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory provides another powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • LUMO: The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a stronger electrophile. For this compound, the LUMO is expected to have significant contributions from the C4 and C6 carbon atoms, making them the primary sites for nucleophilic attack.

  • HOMO: The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a stronger nucleophile. The HOMO of this compound is likely to be localized on the nitrogen atoms and the cyano group, which are the most electron-rich parts of the molecule.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Experimental Evidence of Reactivity

The theoretical predictions are well-supported by extensive experimental evidence, primarily from nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms and the cyano group, makes the C4 and C6 positions highly susceptible to attack by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is the most common reaction pathway for this compound.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The general workflow for a typical SNAr reaction is depicted below.

SNAr_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_mat 4,6-Dichloropyrimidine- 5-carbonitrile reaction_step SNAr Reaction (Solvent, Temperature) start_mat->reaction_step nucleophile Nucleophile (e.g., Amine, Thiol, Alcohol) nucleophile->reaction_step base Base (e.g., K2CO3, Et3N) base->reaction_step workup Aqueous Workup & Extraction reaction_step->workup purification Column Chromatography or Recrystallization workup->purification final_product Substituted Pyrimidine Derivative purification->final_product Synthetic_Pathways cluster_mono Monosubstitution cluster_di Disubstitution cluster_applications Potential Applications start_mat 4,6-Dichloropyrimidine- 5-carbonitrile mono_amino 4-Amino-6-chloro- pyrimidine-5-carbonitrile start_mat->mono_amino + R₂NH (1 eq) mono_thio 4-Chloro-6-thio- pyrimidine-5-carbonitrile start_mat->mono_thio + RSH (1 eq) mono_alkoxy 4-Alkoxy-6-chloro- pyrimidine-5-carbonitrile start_mat->mono_alkoxy + ROH (1 eq) di_amino_sym Symmetrical 4,6-Diaminopyrimidine Derivatives start_mat->di_amino_sym + R₂NH (>2 eq) di_thio 4,6-Dithio- pyrimidine Derivatives start_mat->di_thio + RSH (>2 eq) di_alkoxy 4,6-Dialkoxy- pyrimidine Derivatives start_mat->di_alkoxy + ROH (>2 eq) di_amino_asym Unsymmetrical 4,6-Diaminopyrimidine Derivatives mono_amino->di_amino_asym + R'₂NH mixed_sub Mixed 4,6-Disubstituted Pyrimidine Derivatives mono_thio->mixed_sub + R'₂NH mono_alkoxy->mixed_sub + R₂NH pharma Pharmaceuticals (e.g., Kinase Inhibitors) di_amino_sym->pharma di_amino_asym->pharma materials Functional Materials di_alkoxy->materials agro Agrochemicals mixed_sub->agro

References

An In-Depth Technical Guide to the Safety and Handling of Dichloropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, experimental use, and biological significance of dichloropyrimidine compounds. These heterocyclic compounds are pivotal intermediates in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. Adherence to strict safety protocols is paramount when working with these reactive chemicals.

Safety and Handling of Dichloropyrimidine Compounds

Dichloropyrimidine derivatives are classified as hazardous substances and must be handled with care. The following sections detail the potential hazards, necessary precautions, and emergency procedures.

Hazard Identification and Classification

Dichloropyrimidine compounds are generally irritants, and some are corrosive. The specific hazards can vary depending on the substituents on the pyrimidine ring. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.

Common GHS Classifications for Dichloropyrimidine Compounds:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Skin Corrosion/Irritation (Category 1B or 2): Causes severe skin burns and eye damage or causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2A): Causes serious eye damage or causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure risks, it is essential to use appropriate engineering controls and personal protective equipment.

  • Engineering Controls: Always handle dichloropyrimidine compounds in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.

  • Respiratory Protection: If working with fine powders or in a situation where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of dichloropyrimidine compounds and ensuring a safe laboratory environment.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not inhale dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • After Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Accidental Release Measures and Disposal

In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up solid spills to avoid generating dust and place the material in a sealed container for disposal. Liquid spills should be absorbed with an inert material. All waste materials should be disposed of in accordance with local, state, and federal regulations.

Quantitative Data for Dichloropyrimidine Compounds

The following tables summarize key quantitative data for a selection of dichloropyrimidine compounds to facilitate easy comparison.

Table 1: Physical and Chemical Properties of Selected Dichloropyrimidine Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,4-Dichloropyrimidine3934-20-1C₄H₂Cl₂N₂148.9857-61101 @ 23 mmHg
4,6-Dichloropyrimidine1193-21-1C₄H₂Cl₂N₂148.9865-67176
2-Amino-4,6-dichloropyrimidine56-05-3C₄H₃Cl₂N₃163.99151-155-
5-Amino-4,6-dichloropyrimidine5413-85-4C₄H₃Cl₂N₃163.99118-121-
2,4-Dichloro-5-fluoropyrimidine2927-71-1C₄HCl₂FN₂166.9735-38176

Data sourced from PubChem and commercial supplier safety data sheets.[2][3][4][5][6]

Table 2: Toxicity Data for Selected Dichloropyrimidine Compounds

Compound NameGHS Hazard StatementsLD50 (Oral, Rat)
2,4-DichloropyrimidineH315, H319, H335Not available
4,6-DichloropyrimidineH302, H312, H314, H317, H332, H335, H410> 200 mg/kg
2-Amino-4,6-dichloropyrimidineH315, H319, H335Not available

Data sourced from ECHA C&L Inventory and PubChem.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving dichloropyrimidine compounds, from their synthesis to their biological evaluation.

Synthesis and Purification of Dichloropyrimidine Compounds

The following is a general protocol for the synthesis of a dichloropyrimidine derivative from a dihydroxypyrimidine precursor.

Protocol: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add 4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-diethylaniline, can be added to act as an HCl scavenger.

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching step is highly exothermic and liberates HCl gas.

  • Neutralization: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

G cluster_synthesis Synthesis cluster_purification Purification start Start: Synthesis of Dichloropyrimidine Compound reagents Combine Dihydroxypyrimidine and POCl3 start->reagents 1. reflux Reflux for several hours reagents->reflux 2. quench Quench with ice water reflux->quench 3. neutralize Neutralize with base quench->neutralize 4. isolate Isolate crude product (filtration) neutralize->isolate 5. recrystallize Recrystallization or Column Chromatography isolate->recrystallize 6. analyze Analyze for purity (NMR, HPLC) recrystallize->analyze 7. end End: Pure Dichloropyrimidine Compound analyze->end 8.

A generalized workflow for the synthesis and purification of a dichloropyrimidine compound.
Biological Evaluation: In Vitro Kinase Inhibition Assay

Dichloropyrimidines are common scaffolds for kinase inhibitors. The following protocol outlines a general method for assessing the inhibitory activity of a dichloropyrimidine compound against a target kinase.

Protocol: Luminescence-Based Kinase Inhibition Assay

  • Compound Preparation: Prepare serial dilutions of the test dichloropyrimidine compound in an appropriate solvent (e.g., DMSO).

  • Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate. Include controls for 100% kinase activity (vehicle only) and 0% activity (no kinase).

  • Kinase Reaction: Add the purified recombinant kinase and its specific substrate to the wells.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ATP remaining using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[7]

Biological Evaluation: Cell Viability/Cytotoxicity Assay

To assess the effect of a dichloropyrimidine compound on cell viability, a colorimetric assay such as the MTT or MTS assay can be employed.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dichloropyrimidine compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Biological Context: Dichloropyrimidines as Kinase Inhibitors

Many dichloropyrimidine derivatives have been developed as potent and selective inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades that promote cell proliferation, survival, and migration.[8] Overexpression or mutation of EGFR is common in several cancers. Dichloropyrimidine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[8]

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Dichloropyrimidine Dichloropyrimidine Inhibitor Dichloropyrimidine->EGFR Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ERK->Proliferation

Simplified EGFR signaling pathway and the point of inhibition by dichloropyrimidine compounds.
Targeting the Src Family Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that are involved in a variety of cellular processes, including cell growth, motility, and angiogenesis.[9] Elevated Src activity is often observed in cancer and contributes to tumor progression and metastasis. Pyrimidine-based inhibitors have been developed to target Src kinases, thereby blocking their downstream signaling effects.[9]

Logical Workflow for Safety and Experimental Evaluation

The following diagram illustrates a logical workflow for the safe handling and experimental evaluation of a novel dichloropyrimidine compound.

G start Start: Novel Dichloropyrimidine Compound safety_assessment Safety Assessment (Review MSDS, GHS) start->safety_assessment ppe_selection Select Appropriate PPE and Engineering Controls safety_assessment->ppe_selection handling_protocol Establish Safe Handling and Storage Protocol ppe_selection->handling_protocol synthesis Synthesize and Purify Compound handling_protocol->synthesis characterization Characterize Compound (NMR, MS, etc.) synthesis->characterization in_vitro_assay In Vitro Biological Assay (e.g., Kinase Inhibition) characterization->in_vitro_assay cell_based_assay Cell-Based Assay (e.g., Cytotoxicity) in_vitro_assay->cell_based_assay data_analysis Data Analysis and Interpretation cell_based_assay->data_analysis end End: Characterized Compound with Safety and Biological Data data_analysis->end

A logical workflow for the safe handling and experimental evaluation of a dichloropyrimidine compound.

References

A Technical Guide to the Historical Synthesis of Functionalized Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic routes to functionalized pyrimidines, a core scaffold in numerous pharmaceuticals and biologically active molecules. The following sections provide a detailed overview of seminal, historically significant methods, complete with reaction mechanisms, quantitative data, and detailed experimental protocols.

The Pinner Synthesis: A Classic Approach to Pyrimidine Formation

The Pinner synthesis, first described by Adolf Pinner in 1884, represents one of the most fundamental and versatile methods for constructing the pyrimidine ring. This reaction typically involves the condensation of a β-dicarbonyl compound, or a precursor, with an amidine. The versatility of this method allows for the synthesis of a wide array of substituted pyrimidines by varying both the dicarbonyl and amidine components.

Reaction Mechanism:

The reaction proceeds through the initial condensation of the amidine with one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization via attack of the remaining amidine nitrogen onto the second carbonyl group, followed by dehydration, leads to the aromatic pyrimidine ring.

Pinner_Synthesis reagents β-Dicarbonyl Compound + Amidine intermediate1 Enamine Intermediate reagents->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Functionalized Pyrimidine intermediate2->product Dehydration

Figure 1: General workflow of the Pinner pyrimidine synthesis.

Quantitative Data:

The Pinner synthesis is known for its reliability and applicability to a range of substrates. The following table provides examples of functionalized pyrimidines synthesized via this method.

β-Dicarbonyl CompoundAmidine/GuanidineProductYield (%)Reference
Ethyl AcetoacetateAcetamidine4-Hydroxy-2,6-dimethylpyrimidine-[1]
Ethyl CyanoacetateGuanidine2,4-Diamino-6-hydroxypyrimidine80-82%[2]
AcetylacetoneUrea2-Hydroxy-4,6-dimethylpyrimidine90.2%[3]
ChalconesGuanidine Hydrochloride4,6-Diaryl-2-aminopyrimidines52.6-62.6%[4]

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine [2]

This procedure is a classic example of a Pinner-type synthesis using guanidine and a β-ketoester derivative.

Materials:

  • Sodium (23 g, 1 g atom)

  • Anhydrous Ethanol (500 ml)

  • Ethyl Cyanoacetate (113 g, 1 mole)

  • Guanidine Hydrochloride (97 g, 1.02 moles)

  • Glacial Acetic Acid (67 ml)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium (23 g) in anhydrous ethanol (250 ml) in a 1-L round-bottomed flask fitted with a reflux condenser and a drying tube.

  • After the sodium has completely dissolved, the solution is cooled, and ethyl cyanoacetate (113 g) is added.

  • A second solution of sodium ethoxide is prepared in the same manner with 23 g of sodium and 250 ml of anhydrous ethanol.

  • To this second solution, guanidine hydrochloride (97 g) is added. The resulting sodium chloride precipitate is removed by filtration.

  • The clear filtrate containing the free guanidine base is added to the solution of ethyl sodiocyanoacetate.

  • The reaction mixture is heated under reflux for 2 hours.

  • The solvent is then evaporated at atmospheric pressure.

  • The solid residue is dissolved in 325 ml of boiling water and acidified with glacial acetic acid (67 ml).

  • Upon cooling, 2,4-diamino-6-hydroxypyrimidine precipitates as yellow needles. The product is collected by filtration, washed, and dried.

  • Yield: 101–103 g (80–82%).

The Biginelli Reaction: A Multicomponent Route to Dihydropyrimidinones

The Biginelli reaction, discovered by Italian chemist Pietro Biginelli in 1891, is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[5] This multicomponent reaction has gained significant attention due to the diverse biological activities of the resulting DHPMs, including their use as calcium channel blockers and mitotic kinesin inhibitors.[5]

Reaction Mechanism:

The most widely accepted mechanism for the Biginelli reaction involves an acid-catalyzed cascade of bimolecular reactions. The key steps include the formation of an N-acyliminium ion intermediate from the aldehyde and urea, followed by the nucleophilic addition of the β-ketoester enol. The final step is a cyclization and dehydration to afford the dihydropyrimidinone ring.

Biginelli_Reaction reagents Aldehyde + β-Ketoester + Urea intermediate1 N-Acyliminium Ion reagents->intermediate1 Condensation intermediate2 Open-Chain Adduct intermediate1->intermediate2 Nucleophilic Addition of Enol product 3,4-Dihydropyrimidin-2(1H)-one intermediate2->product Cyclization & Dehydration

Figure 2: General workflow of the Biginelli reaction.

Quantitative Data:

The Biginelli reaction is known for its operational simplicity and the ability to generate a library of compounds by varying the three components. The yields are generally moderate to high, and the reaction can often be performed under solvent-free or green conditions.

Aldehydeβ-KetoesterUrea/ThioureaCatalystYield (%)Reference
BenzaldehydeEthyl AcetoacetateUreaHCl58-62%[6]
3-HydroxybenzaldehydeEthyl AcetoacetateThioureaFeCl₃91%[7]
3-HydroxybenzaldehydeEthyl AcetoacetateThioureaCuCl₂85%[7]
3-HydroxybenzaldehydeEthyl AcetoacetateThioureaHCl78%[7]
3-HydroxybenzaldehydeEthyl AcetoacetateThioureaTFA75%[7]
4-MethoxybenzaldehydeEthyl AcetoacetateUreaBenzyltriethylammonium chloride92%[8]
BenzaldehydeEthyl AcetoacetateUreaAmmonium dihydrogen phosphate-
Various Aromatic AldehydesEthyl AcetoacetateUreaWSi/A-1578-95%

Experimental Protocol: Synthesis of Monastrol [7]

Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, is a well-known example of a biologically active molecule synthesized via the Biginelli reaction.

Materials:

  • 3-Hydroxybenzaldehyde (1.00 mmol, 122 mg)

  • Ethyl Acetoacetate (1.00 mmol, 130 mg)

  • Thiourea (1.00 mmol, 76 mg)

  • Iron(III) Chloride (FeCl₃) (10 mol%)

  • Ethanol (for purification)

  • Water (for purification)

Procedure:

  • In a 10 mL round-bottomed flask equipped with a reflux condenser, combine 3-hydroxybenzaldehyde (122 mg), ethyl acetoacetate (130 mg), and thiourea (76 mg).

  • Add the catalyst, FeCl₃ (10 mol%).

  • Heat the mixture at 80 °C with stirring for 4 hours under solvent-free conditions.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product by washing with water and then recrystallizing from ethanol to obtain Monastrol.

  • Yield: Up to 91% with FeCl₃ as the catalyst.

Synthesis of Uracil from Urea and Malonic Acid

A cornerstone of pyrimidine synthesis is the preparation of the nucleobase uracil. The classical laboratory synthesis involves the condensation of urea with malonic acid or its derivatives, such as malic acid, in the presence of a dehydrating agent like fuming sulfuric acid.

Reaction Mechanism:

This reaction is a straightforward condensation followed by cyclization and dehydration. The malonic acid (or its in-situ generated equivalent from malic acid) reacts with urea to form an open-chain ureide, which then cyclizes and eliminates water to form barbituric acid. Tautomerization of barbituric acid leads to the more stable uracil structure.

Experimental Protocol: General Procedure for Uracil Synthesis

Materials:

  • Malic Acid

  • Urea

  • Fuming Sulfuric Acid

Procedure:

  • A mixture of malic acid and urea is carefully added to fuming sulfuric acid.

  • The reaction mixture is heated, leading to the condensation and cyclization to form the pyrimidine ring.

  • After the reaction is complete, the mixture is cooled and carefully poured onto ice.

  • The precipitated uracil is collected by filtration, washed with cold water, and can be further purified by recrystallization.

The Remfry-Hull Synthesis

The Remfry-Hull synthesis provides a route to pyrimidine-5-aldehydes. This method involves the reaction of a substituted pyrimidine with N,N-dimethylformamide and phosphorus oxychloride, which is a variation of the Vilsmeier-Haack reaction. The resulting aldehyde functionality at the 5-position is a valuable handle for further synthetic transformations. While detailed modern experimental protocols are less common in readily available literature, the principles of the Vilsmeier-Haack reaction are well-established.

This guide provides a foundational understanding of the key historical methods for the synthesis of functionalized pyrimidines. These reactions, while classical in nature, continue to be relevant in modern organic and medicinal chemistry for the construction of this vital heterocyclic scaffold. For more specific applications and a broader substrate scope, consulting the primary literature is recommended.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,6-Dichloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyrimidine-5-carbonitrile is a versatile and highly reactive scaffold for the synthesis of a diverse range of kinase inhibitors. The presence of two reactive chlorine atoms at the C4 and C6 positions, coupled with the electron-withdrawing nitrile group at the C5 position, allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of various pharmacophores, leading to the development of potent and selective inhibitors of key kinases implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth factor Receptor (EGFR) using this compound as a key starting material.

Synthetic Strategies

The primary synthetic strategies for elaborating the this compound core involve:

  • Nucleophilic Aromatic Substitution (SNAr): Sequential displacement of the two chlorine atoms with various nucleophiles (amines, alcohols, thiols) is the most common approach. The C4 and C6 positions are activated towards nucleophilic attack by the pyrimidine ring nitrogens and the C5-carbonitrile group.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Sonogashira couplings can be employed to introduce aryl, heteroaryl, or alkynyl moieties at the C4 and C6 positions, further expanding the chemical diversity of the synthesized inhibitors.

The general workflow for the synthesis of kinase inhibitors from this compound is depicted below.

G start This compound step1 Nucleophilic Aromatic Substitution (e.g., Amination) start->step1 Nucleophile 1 (e.g., R1-NH2) step2 Second Nucleophilic Substitution or Cross-Coupling Reaction step1->step2 Nucleophile 2 or Coupling Partner product Target Kinase Inhibitor step2->product

Caption: General workflow for the synthesis of kinase inhibitors.

Application Note 1: Synthesis of CDK Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] The pyrimidine scaffold is a common feature in many CDK inhibitors. The following protocol describes the synthesis of a potential CDK inhibitor via sequential amination of this compound.

Experimental Protocol: Synthesis of a 4,6-Diaminopyrimidine-5-carbonitrile Derivative

Step 1: Monosubstitution via SNAr

  • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the first amine (e.g., cyclopropylamine, 1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-amino-6-chloro-pyrimidine-5-carbonitrile intermediate.

Step 2: Disubstitution via SNAr

  • Dissolve the 4-amino-6-chloro-pyrimidine-5-carbonitrile intermediate (1.0 eq) in a high-boiling point solvent such as n-butanol or 1,4-dioxane.

  • Add the second amine (e.g., aniline, 1.2 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Heat the reaction mixture to reflux (100-140 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography to yield the final 4,6-diaminopyrimidine-5-carbonitrile product.

ParameterValue
Starting Material This compound
Intermediate 4-(Cyclopropylamino)-6-chloropyrimidine-5-carbonitrile
Final Product 4-(Cyclopropylamino)-6-(phenylamino)pyrimidine-5-carbonitrile
Reported Yield (Overall) 60-80%
Target Kinase CDK2/CDK4
Reported IC50 Varies based on R1 and R2 substituents (typically in the nM to low µM range)

CDK Signaling Pathway

G cluster_0 G1 Phase cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE DNA_rep DNA Replication E2F->DNA_rep CDK2_G1 CDK2 CyclinE->CDK2_G1 CDK2_G1->Rb phosphorylates Mitogenic_Signals Mitogenic Signals Mitogenic_Signals->CyclinD Inhibitor Pyrimidine-based CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2_G1

Caption: Simplified CDK signaling pathway in the G1/S transition.

Application Note 2: Synthesis of VEGFR Inhibitors

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3] Pyrimidine-5-carbonitrile derivatives have been identified as potent VEGFR-2 inhibitors.[4] The following protocol outlines a synthetic route involving a Suzuki cross-coupling reaction.

Experimental Protocol: Synthesis of a 4-Aryl-6-aminopyrimidine-5-carbonitrile Derivative

Step 1: Monosubstitution via SNAr

  • Follow the procedure described in Application Note 1, Step 1, using a desired amine (e.g., 4-methoxyaniline) to obtain the corresponding 4-amino-6-chloropyrimidine-5-carbonitrile intermediate.

Step 2: Suzuki Cross-Coupling

  • To a degassed mixture of the 4-amino-6-chloropyrimidine-5-carbonitrile intermediate (1.0 eq), an arylboronic acid (e.g., 3-fluorophenylboronic acid, 1.2 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq) in a solvent system like 1,4-dioxane/water (4:1), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final 4-aryl-6-aminopyrimidine-5-carbonitrile.

ParameterValue
Starting Material This compound
Intermediate 4-((4-Methoxyphenyl)amino)-6-chloropyrimidine-5-carbonitrile
Final Product 4-(3-Fluorophenyl)-6-((4-methoxyphenyl)amino)pyrimidine-5-carbonitrile
Reported Yield (Overall) 50-70%
Target Kinase VEGFR-2
Reported IC50 Varies based on substituents (typically in the nM range)[4]

VEGFR Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF Proliferation Cell Proliferation Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine-based VEGFR Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway.

Application Note 3: Synthesis of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[5] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for cancer therapy. Pyrimidine-5-carbonitrile derivatives have shown promise as EGFR inhibitors.[6][7] The following protocol describes a synthesis involving a Sonogashira coupling.

Experimental Protocol: Synthesis of a 4-Alkynyl-6-aminopyrimidine-5-carbonitrile Derivative

Step 1: Monosubstitution via SNAr

  • Follow the procedure described in Application Note 1, Step 1, using a desired amine (e.g., 3-ethynylaniline) to obtain the 4-amino-6-chloropyrimidine-5-carbonitrile intermediate.

Step 2: Sonogashira Coupling

  • To a solution of the 4-amino-6-chloropyrimidine-5-carbonitrile intermediate (1.0 eq) and a terminal alkyne (e.g., phenylacetylene, 1.5 eq) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., TEA or DIPEA, 2.0 eq).

  • Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to yield the final 4-alkynyl-6-aminopyrimidine-5-carbonitrile.

ParameterValue
Starting Material This compound
Intermediate 4-((3-Ethynylphenyl)amino)-6-chloropyrimidine-5-carbonitrile
Final Product 4-((3-Ethynylphenyl)amino)-6-(phenylethynyl)pyrimidine-5-carbonitrile
Reported Yield (Overall) 40-60%
Target Kinase EGFR
Reported IC50 Varies based on substituents (typically in the nM to low µM range)[7]

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 activates PI3K PI3K EGFR->PI3K activates Ras Ras Grb2->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation Survival, Growth Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. The protocols outlined in these application notes provide a foundation for the development of novel therapeutics targeting key signaling pathways involved in cancer and other proliferative diseases. The ability to readily modify the pyrimidine core through sequential SNAr and cross-coupling reactions allows for extensive structure-activity relationship (SAR) studies and the optimization of inhibitor potency and selectivity. Researchers are encouraged to adapt and optimize these protocols for their specific target kinases and desired molecular architectures.

References

Application Notes and Protocols: The Role of 4,6-Dichloropyrimidine-5-carbonitrile in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dichloropyrimidine-5-carbonitrile (CAS: 5305-45-3) is a highly functionalized heterocyclic compound that serves as a critical starting material and scaffold in medicinal chemistry.[1][2] Its pyrimidine core is a fundamental component of nucleobases, making pyrimidine derivatives a rich source for the discovery of novel therapeutic agents. In the field of antiviral drug discovery, this compound is not typically evaluated for direct antiviral activity. Instead, its value lies in its versatile chemical reactivity, which allows for the synthesis of a diverse library of more complex molecules. The two chlorine atoms at positions 4 and 6 are susceptible to nucleophilic substitution, providing key handles for molecular elaboration to generate compounds with potential antiviral properties.[3]

Key Applications in Antiviral Research

The primary application of this compound is as a synthetic intermediate for creating novel heterocyclic compounds. These derivatives are then screened for activity against a wide range of viruses. The strategic importance of this scaffold is twofold:

  • Generation of Direct-Acting Antivirals: By modifying the dichloropyrimidine core, researchers can design molecules that specifically target viral enzymes, such as RNA-dependent RNA polymerase (RdRp) or proteases, thereby inhibiting viral replication.[4][5]

  • Development of Host-Targeting Antivirals: A significant strategy in modern antiviral research is to target host cellular pathways that viruses hijack for their replication.[6] Derivatives of pyrimidine biosynthesis inhibitors have shown broad-spectrum antiviral activity by depleting the intracellular pool of nucleotides essential for viral genome synthesis.[7][8][9] Compounds derived from this compound can be designed to inhibit key host enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH).[8]

G cluster_synthesis Chemical Synthesis & Derivatization cluster_screening Biological Screening cluster_outcome Outcome A 4,6-Dichloropyrimidine- 5-carbonitrile B Nucleophilic Substitution (e.g., Amination, Alkoxylation) A->B C Further Cyclization or Cross-Coupling Reactions B->C D Diverse Library of Novel Pyrimidine Derivatives C->D E Antiviral Assays (e.g., Plaque Reduction) D->E Test for Efficacy F Cytotoxicity Assays (e.g., MTT) D->F Test for Safety H Identification of Lead Compounds E->H F->H G Mechanism of Action Studies (e.g., Enzyme Inhibition) H->G Elucidate Mechanism I Structure-Activity Relationship (SAR) H->I

Caption: General workflow for antiviral drug discovery using the target scaffold.

Potential Mechanism of Action: Host Pyrimidine Biosynthesis Inhibition

Viruses are highly dependent on the host cell's machinery for replication, including the supply of nucleotides for genome synthesis. Inhibiting the de novo pyrimidine biosynthesis pathway is an effective broad-spectrum antiviral strategy because it depletes the necessary building blocks (UTP and CTP) for RNA and DNA synthesis.[7][8] This approach can be effective against a wide range of viruses and may present a higher barrier to the development of drug resistance.[6] The key enzyme in this pathway, dihydroorotate dehydrogenase (DHODH), has been a primary target for developing such inhibitors.[8]

G carbamoyl Carbamoyl Phosphate dihydroorotate Dihydroorotate carbamoyl->dihydroorotate + Aspartate aspartate Aspartate orotate Orotate dihydroorotate->orotate Oxidation ump UMP orotate->ump utp_ctp UTP, CTP (for RNA/DNA Synthesis) ump->utp_ctp dhodh DHODH (Dihydroorotate Dehydrogenase) inhibitor Pyrimidine-based Inhibitors (Potential Derivatives) inhibitor->dhodh Inhibition

Caption: Inhibition of the host de novo pyrimidine biosynthesis pathway.

Quantitative Data on Pyrimidine Derivatives

Direct antiviral data for this compound is not available in the literature, as it is primarily a synthetic precursor. However, studies on related pyrimidine derivatives provide context for the potential efficacy of compounds synthesized from this scaffold.

Compound ClassTarget VirusAssayEC₅₀ / IC₅₀CC₅₀Selectivity Index (SI)Reference
2-Amino-4,6-dichloropyrimidine derivativesHIV-1, HIV-2, HCMV, HSV-1, HSV-2, Vaccinia, VSVVarious Antiviral Assays> 100 µg/mLNot specifiedNot applicable[6]
Pyrimido[4,5-d]pyrimidine derivatives (7a, 7b, 7f)Human Coronavirus 229E (HCoV-229E)CPE Reduction"Remarkable efficacy" (exact values not in abstract)Not specifiedNot specified[10]
Teriflunomide (DHODH Inhibitor)Measles Virus (MV-Luc)Luciferase Reporter~5 µMNot specifiedNot specified[8]
Brequinar (DHODH Inhibitor)Measles Virus (MV-Luc)Luciferase Reporter~40 nMNot specifiedNot specified[8]
NitazoxanideMERS-CoVIn vitro (Vero E6 cells)0.92 µMNot specifiedNot specified[11]
NitazoxanideSARS-CoV-2In vitro (Vero E6 cells)2.12 µMNot specifiedNot specified[11]

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration.

Experimental Protocols

This protocol describes a general method for the nucleophilic aromatic substitution of one chlorine atom on the this compound scaffold, a common first step in creating a library of derivatives.

  • Materials:

    • This compound

    • Desired primary or secondary amine (1.0 - 1.2 equivalents)

    • Aprotic polar solvent (e.g., ethanol, N,N-Dimethylformamide)

    • Base (e.g., Triethylamine, Diisopropylethylamine) (2-3 equivalents)

    • Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen solvent in the reaction vessel under an inert atmosphere.

    • Add the base to the solution and stir for 5-10 minutes at room temperature.

    • Add the desired amine dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature.

    • If a precipitate forms, filter the solid and wash with cold solvent to yield the product.

    • If no precipitate forms, evaporate the solvent under reduced pressure. Purify the resulting residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the desired monosubstituted product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This assay quantifies the ability of a test compound to inhibit virus-induced cell death and plaque formation.[6]

  • Materials:

    • Confluent monolayer of susceptible host cells (e.g., Vero E6, MDCK) in 6-well or 12-well plates.

    • Virus stock with a known titer.

    • Test compounds dissolved in DMSO and serially diluted in culture medium.

    • Culture medium (e.g., DMEM) with low-percentage fetal bovine serum (FBS).

    • Overlay medium (e.g., culture medium mixed with 1% methylcellulose or low-melting-point agarose).

    • Fixing/staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Procedure:

    • Seed plates with host cells and incubate until they form a confluent monolayer.

    • Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37 °C to allow for viral adsorption.

    • Prepare serial dilutions of the test compounds in the overlay medium.

    • After the incubation period, remove the virus inoculum and gently add the compound-containing overlay medium to the respective wells. Include a "virus-only" control (no compound) and a "cell-only" control (no virus, no compound).

    • Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).

    • After incubation, remove the overlay medium.

    • Fix the cells with a fixing solution (e.g., 4% paraformaldehyde) for 30 minutes.

    • Stain the fixed cells with the crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow them to air dry.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the "virus-only" control. The EC₅₀ is determined as the compound concentration that reduces the plaque number by 50%.

This colorimetric assay determines the cytotoxicity of the test compounds on the host cells, which is essential for calculating the selectivity index (SI = CC₅₀/EC₅₀).[6]

  • Materials:

    • Host cells used in the antiviral assay.

    • 96-well microtiter plates.

    • Test compounds dissolved in DMSO and serially diluted in culture medium.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • Microplate reader.

  • Procedure:

    • Seed the 96-well plates with host cells at an appropriate density (e.g., 1x10⁴ cells/well) and incubate for 24 hours.

    • Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a "cells-only" control with no compound.

    • Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • The 50% cytotoxic concentration (CC₅₀) is the compound concentration that reduces cell viability by 50%.

Conclusion

While this compound is not an antiviral agent itself, it is a valuable and versatile building block in the synthesis of novel pyrimidine derivatives for antiviral drug discovery. Its utility allows for the exploration of vast chemical space to develop compounds that act either directly on viral targets or on host cellular pathways essential for viral replication. The protocols provided offer a foundational framework for synthesizing and evaluating new chemical entities derived from this important scaffold. Further structure-activity relationship (SAR) studies are warranted to fully exploit the potential of this chemical class in developing the next generation of antiviral therapeutics.[6]

References

Application Notes and Protocols for Suzuki Coupling of 4,6-Dichloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4,6-dichloropyrimidine-5-carbonitrile with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel substituted pyrimidines, which are prevalent scaffolds in a wide range of biologically active compounds.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] For this compound, the chlorine atoms at the C4 and C6 positions are the leaving groups for the cross-coupling reaction. The electron-withdrawing nitrile group at the C5 position and the nitrogen atoms within the pyrimidine ring influence the reactivity of the C-Cl bonds. Generally, in such systems, the C4 and C6 positions are more susceptible to substitution.[3][4] This protocol outlines a general procedure that can be adapted for the synthesis of a diverse library of 4-aryl-6-chloropyrimidine-5-carbonitriles and symmetrical or unsymmetrical 4,6-diarylpyrimidine-5-carbonitriles.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) complex to the C-Cl bond, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[5] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of dichloropyrimidines with various arylboronic acids. While specific data for this compound is limited in publicly available literature, the data presented for analogous dichloropyrimidines provides a strong predictive framework for reaction outcomes.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-224-Phenyl-6-chloropyrimidine-5-carbonitrile (predicted)Good[6][7]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-224-(4-Methoxyphenyl)-6-chloropyrimidine-5-carbonitrile (predicted)Good[6][7]
33-Fluorophenylboronic acidPd(OAc)₂/PPh₃ (3)K₂CO₃Toluene/H₂O100124-(3-Fluorophenyl)-6-chloropyrimidine-5-carbonitrile (predicted)Moderate-Good[8]
4Thiophen-2-ylboronic acidPd(PPh₃)₂Cl₂ (3)K₃PO₄DMF90164-(Thiophen-2-yl)-6-chloropyrimidine-5-carbonitrile (predicted)Moderate[9]
5Phenylboronic acid (2.2 eq)Pd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O100244,6-Diphenylpyrimidine-5-carbonitrile (predicted)Good[10]
6Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O (2:1)150 (MW)0.254-Phenyl-6-chloropyrimidine-5-carbonitrile (predicted)Excellent[11]

Experimental Protocols

General Protocol for Monosubstitution (4-Aryl-6-chloropyrimidine-5-carbonitrile)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Anhydrous and deoxygenated solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (if using a biphasic system)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (0.03-0.05 mmol), and the base (2.0-3.0 mmol).

  • Add the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, 5-10 mL). If using a biphasic system, add deoxygenated water (e.g., 1-2 mL).

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-aryl-6-chloropyrimidine-5-carbonitrile.

Protocol for Disubstitution (4,6-Diarylpyrimidine-5-carbonitrile)

For the synthesis of symmetrical 4,6-diarylpyrimidines, an excess of the boronic acid (2.2-2.5 equivalents) and a higher catalyst loading may be required, along with longer reaction times or higher temperatures. For unsymmetrical diarylpyrimidines, a sequential coupling approach is necessary, where the monosubstituted product is first isolated and then subjected to a second Suzuki coupling with a different boronic acid.

Mandatory Visualizations

Suzuki_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (e.g., 80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R-Pd(II)L_n-X pd0->pd_complex R-X transmetalation Transmetalation pd_intermediate R-Pd(II)L_n-R' pd_complex->pd_intermediate R'-B(OR)₃⁻ boronate R'-B(OR)₃⁻ base Base boronic_acid R'-B(OH)₂ boronic_acid->boronate + Base pd_intermediate->pd0 reductive_elimination Reductive Elimination product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the presence of two reactive chlorine atoms at the C4 and C6 positions, activated by the electron-withdrawing nitrile group at C5, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This document provides detailed application notes and experimental protocols for the selective mono- and di-substitution of this compound with various nucleophiles, including amines, and thiols.

The two chlorine atoms on the pyrimidine ring are chemically distinct, although in this symmetrically substituted pyrimidine, they are equivalent. The strong electron-withdrawing effect of the adjacent nitrogen atoms and the cyano group facilitates the addition-elimination mechanism of SNAr reactions. This allows for the sequential and controlled introduction of different nucleophiles, leading to a diverse array of substituted pyrimidine derivatives. Such derivatives are valuable intermediates in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents.

Reaction Mechanism and Regioselectivity

The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rapid step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.

Due to the symmetrical nature of this compound, the initial nucleophilic attack can occur at either the C4 or C6 position with equal probability, leading to a single monosubstituted product. The introduction of the first nucleophile breaks this symmetry, and the electronic properties of the newly introduced group will influence the position of a subsequent substitution. Generally, electron-donating groups at the C4 position will deactivate the C6 position towards further nucleophilic attack, while electron-withdrawing groups will activate it.

Experimental Protocols and Data

Monosubstitution Reactions

Selective monosubstitution can be achieved by using one equivalent of the nucleophile, often at low temperatures to control reactivity.

This protocol describes the reaction of this compound with ammonia to yield the monosubstituted product.[1]

Experimental Procedure:

  • Suspend this compound (4.8 g, 27.59 mmol) in 30 mL of dioxane in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a 7 N solution of ammonia in methanol (20 mL, 140 mmol) dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • Redissolve the crude product in tetrahydrofuran (THF). A precipitate will form.

  • Collect the precipitate by filtration and wash it with additional THF.

  • Remove the THF from the filtrate by rotary evaporation.

  • Purify the residue using column chromatography (eluent: 20%-80% hexane-ethyl acetate gradient) to afford the final product.[1]

Quantitative Data:

ProductYieldPurityAnalytical Data
4-Amino-6-chloropyrimidine-5-carbonitrile56%100%LRMS (m/z): 155 (M + 1)⁺

This protocol provides a general method for the reaction with primary aliphatic amines, using adamantane-containing amines as an example. The conditions can be adapted for simpler amines like butylamine.

Experimental Procedure (Adapted):

  • To a solution of this compound (1.0 mmol) in N,N-dimethylformamide (DMF) (5 mL), add the primary amine (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Quantitative Data (for Adamantane-containing amines):

NucleophileProductYield
(1-Adamantyl)methanamineN-((1-Adamantyl)methyl)-6-chloropyrimidin-4-amine65%
2-(1-Adamantyl)ethanamineN-(2-(1-Adamantyl)ethyl)-6-chloropyrimidin-4-amine77%

This protocol outlines a general procedure for the reaction with anilines.

Experimental Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the aniline derivative (1.1 mmol), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 mmol) in a suitable solvent like n-butanol or DMF (5 mL).

  • Heat the mixture at 80-120 °C for 6-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography or recrystallization.

Expected Quantitative Data:

ProductExpected Yield
4-(Arylamino)-6-chloropyrimidine-5-carbonitrile60-80%

This protocol describes a general method for the reaction with thiols.

Experimental Procedure:

  • Dissolve the thiol (1.0 mmol) in a suitable solvent such as THF or DMF (5 mL).

  • Add a base like sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C to generate the thiolate.

  • After gas evolution ceases, add a solution of this compound (1.0 mmol) in the same solvent.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Expected Quantitative Data:

ProductExpected Yield
4-Chloro-6-(thioalkyl/thioaryl)pyrimidine-5-carbonitrile70-90%
Disubstitution Reactions

Disubstitution can be achieved by using an excess of the nucleophile (more than two equivalents) and often requires higher temperatures and longer reaction times compared to monosubstitution.

This protocol provides a general method for the disubstitution with amines.

Experimental Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol, isopropanol, or DMF (10 mL).

  • Add an excess of the desired amine (2.5 - 5.0 mmol) and a base like potassium carbonate or triethylamine (3.0 mmol) if the amine salt is used or to scavenge the HCl produced.

  • Heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction for the disappearance of the monosubstituted intermediate by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by column chromatography or recrystallization to obtain the 4,6-disubstituted pyrimidine.

Expected Quantitative Data:

ProductExpected Yield
4,6-Diaminopyrimidine-5-carbonitrile derivative50-85%

Visualizations

Caption: General mechanism of SNAr on this compound.

Experimental_Workflow start Start reactants Combine this compound, Nucleophile, and Base in Solvent start->reactants reaction Stir at specified temperature (e.g., 0 °C to 120 °C) reactants->reaction monitoring Monitor reaction progress (TLC / LC-MS) reaction->monitoring workup Aqueous workup and extraction with organic solvent monitoring->workup Reaction complete purification Purify by column chromatography or recrystallization workup->purification characterization Characterize product (NMR, MS, etc.) purification->characterization end End characterization->end Substitution_Pathway start 4,6-Dichloropyrimidine- 5-carbonitrile mono 4-Nu1-6-chloro- pyrimidine-5-carbonitrile start->mono + 1 eq. Nu1-H di_same 4,6-di-Nu1- pyrimidine-5-carbonitrile mono->di_same + excess Nu1-H di_diff 4-Nu1-6-Nu2- pyrimidine-5-carbonitrile mono->di_diff + 1 eq. Nu2-H

References

Application Notes and Protocols for the Utilization of 4,6-Dichloropyrimidine-5-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dichloropyrimidine-5-carbonitrile is a highly reactive heterocyclic compound featuring a pyrimidine ring substituted with two chlorine atoms and a cyano (nitrile) group.[1][2] Its chemical structure, particularly the electron-withdrawing cyano group and the two reactive chlorine atoms at positions 4 and 6, makes it an exceptionally versatile building block, or synthon, in synthetic organic chemistry.[2][3] The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups.[3][4] This reactivity is pivotal for its application as a key intermediate in the synthesis of a wide range of biologically active molecules, especially within the agrochemical industry for developing novel herbicides, fungicides, and insecticides.[1][3]

Applications in Agrochemical Synthesis

The pyrimidine scaffold is a well-established pharmacophore in agrochemical design, with numerous commercial products containing this core structure.[5][6] this compound serves as a strategic starting material for creating libraries of pyrimidine derivatives to be screened for biological activity. The differential reactivity of the two chlorine atoms allows for sequential and regioselective substitutions, further enhancing its synthetic utility.

  • Herbicides: Pyrimidine derivatives are known to exhibit significant herbicidal properties, often by inhibiting essential plant enzymes.[6][7] For instance, some derivatives act as acetohydroxyacid synthase (AHAS) inhibitors, a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[6] The functionalization of the this compound core allows for the synthesis of novel compounds targeting such pathways.[8][9]

  • Fungicides: The pyrimidine core is present in several commercial fungicides.[5][10] By reacting this compound with various nucleophiles (e.g., amines, thiols), novel compounds can be generated and tested against a wide spectrum of phytopathogenic fungi.[5]

  • Insecticides: Pyrimidine-based compounds have been developed as potent insecticides, including insect growth regulators (IGRs).[11][12] The synthesis of analogues using this compound as a scaffold can lead to the discovery of new active ingredients with unique modes of action, potentially overcoming existing resistance issues in insect populations.[11][13]

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Key Reaction C Herbicides (e.g., AHAS inhibitors) B->C R = Aryl amines, Alkoxides D Fungicides (e.g., Respiration inhibitors) B->D R = Thiophenols, Anilines E Insecticides (e.g., Growth regulators) B->E R = Substituted Benzylamines

Caption: Synthetic utility of this compound.

Experimental Protocols: Nucleophilic Aromatic Substitution (SNAr)

This section provides a generalized protocol for the nucleophilic substitution reaction on this compound, which is the cornerstone of its use in generating diverse derivatives. The protocol describes a monosubstitution reaction with an amine nucleophile.

Protocol 1: Synthesis of 4-amino-6-chloro-pyrimidine-5-carbonitrile Derivatives

This procedure details the reaction of this compound with a primary or secondary amine in the presence of a base. The higher reactivity of the C4/C6 positions facilitates this substitution.[14]

Materials and Reagents:

  • This compound (1.0 eq)

  • Desired amine (e.g., aniline, benzylamine) (1.0-1.2 eq)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (1.5-2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle/cooling bath

  • Thin Layer Chromatography (TLC) plates and developing system

  • Reagents for workup (e.g., Ethyl acetate, water, brine)

  • Silica gel for column chromatography

G start Start A 1. Setup Dissolve dichloropyrimidine in anhydrous solvent under N2. start->A end End B 2. Reagent Addition Add base (e.g., DIPEA), followed by dropwise addition of amine solution at 0°C. A->B C 3. Reaction Allow to warm to room temp. Stir for 2-12h. Monitor by TLC. B->C D 4. Workup Quench with water. Extract with organic solvent (e.g., Ethyl Acetate). C->D E 5. Purification Dry organic layer (Na2SO4), concentrate, and purify by column chromatography. D->E F 6. Analysis Characterize pure product (NMR, MS, etc.). E->F F->end

Caption: Experimental workflow for SNAr on this compound.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Purge the flask with an inert gas (N2 or Ar).

  • Add the anhydrous solvent (e.g., MeCN) via syringe to dissolve the starting material. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add the base (e.g., DIPEA, 1.5 eq) to the stirred solution.

  • In a separate flask, dissolve the amine nucleophile (1.1 eq) in a small amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 2-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, quench it by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid/oil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure monosubstituted product.

  • Analysis: Characterize the final compound using spectroscopic methods (1H NMR, 13C NMR, HRMS) to confirm its structure and purity.

Quantitative Data Summary

The following tables summarize representative biological activity data for pyrimidine derivatives in agrochemical applications. While not all compounds are directly synthesized from this compound, they illustrate the potency achievable with the pyrimidine scaffold.

Table 1: Herbicidal Activity of Pyrimidine Derivatives.

Compound Class Target Weed Activity Measurement Result Reference
Pyrido[2,3-d]pyrimidine Bentgrass (Agrostis stolonifera) Inhibition Ranking (1-5) 4-5 (Good activity) [8]
5-Acylbarbituric Acid-Pyrimidinedione Multiple Weeds Inhibition Rate @ 18.8 g ha-1 >80% for 13 species [9]

| Pyrimidine−Biphenyl Hybrid | Descurainia sophia | Post-emergence activity | High activity @ 37.5 g ha-1 |[6] |

Table 2: Fungicidal and Insecticidal Activity of Pyrimidine Derivatives.

Compound Class Target Pest/Pathogen Activity Measurement Result Reference
FUNGICIDAL
Aminopyrimidine Phytophthora infestans Inhibition Rate 36.4% [10]
Benzamide-pyrimidine Sclerotinia sclerotiorum Mycelial Growth Inhibition EC50 = 1.68 µg/mL [15]
INSECTICIDAL
Pyrimidine-Urea Hybrid Aedes aegypti (larvae) Mortality @ 2 µg/mL 70% [12]
Benzpyrimoxan Brown Planthopper (N. lugens) Biological Activity High activity against nymphs [11][13]

| 1,1-Dichloropropene-pyrimidine | Prodenia litura | LC50 | 8.9 mg L-1 |[16] |

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals.[1] Its utility is primarily derived from the susceptibility of the C4 and C6 positions to nucleophilic aromatic substitution, which allows for the straightforward introduction of a wide array of chemical functionalities.[2][3] The protocols and data presented herein demonstrate the potential for this compound to serve as a core scaffold in the discovery and development of next-generation herbicides, fungicides, and insecticides. Researchers can leverage this versatile building block to create diverse chemical libraries for high-throughput screening and lead optimization in agrochemical research.

References

Application Notes and Protocols: One-Pot Synthesis of Pyrimidine Derivatives from 4,6-Dichloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the one-pot synthesis of diverse pyrimidine derivatives starting from 4,6-dichloropyrimidine-5-carbonitrile. The methodologies described herein are designed to be efficient and versatile, allowing for the generation of a library of substituted pyrimidines with potential applications in medicinal chemistry and drug discovery.

Introduction

Pyrimidine derivatives are a critical class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The pyrimidine core is a key pharmacophore in numerous approved drugs. The starting material, this compound, is an attractive scaffold for chemical library synthesis due to its two reactive chlorine atoms, which can be sequentially displaced by various nucleophiles. This allows for the controlled, one-pot synthesis of a variety of 4,6-disubstituted pyrimidine-5-carbonitriles. The sequential nucleophilic aromatic substitution (SNAr) reactions are generally regioselective, with the C4 position being more reactive than the C6 position.[2]

General Reaction Scheme

The one-pot synthesis involves the sequential reaction of this compound with two different nucleophiles. The first nucleophile is added and reacts at the more reactive C4 position. After a certain reaction time, the second nucleophile is introduced into the same reaction vessel to substitute the chlorine at the C6 position.

G start 4,6-Dichloropyrimidine- 5-carbonitrile intermediate 4-Substituted-6-chloro- pyrimidine-5-carbonitrile start->intermediate + Nucleophile 1 (e.g., Amine) product 4,6-Disubstituted- pyrimidine-5-carbonitrile intermediate->product + Nucleophile 2 (e.g., Alkoxide) G cluster_0 Reaction Setup cluster_1 Second Substitution cluster_2 Work-up and Purification A Dissolve 4,6-dichloropyrimidine- 5-carbonitrile in solvent B Add Nucleophile 1 A->B C Stir at specified temperature B->C D Monitor reaction by TLC C->D Step 1 complete E Add Nucleophile 2 D->E F Stir at specified temperature E->F G Quench reaction F->G Step 2 complete H Aqueous work-up G->H I Dry and concentrate H->I J Purify by column chromatography I->J K K J->K Final Product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4,6-Dichloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4,6-dichloropyrimidine-5-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the diverse functionalities that can be introduced at the C4 and C6 positions. The electron-withdrawing nature of the pyrimidine ring and the cyano group activates the C-Cl bonds towards various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The key steps of this cycle are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the substrate (this compound).

  • Transmetalation (for Suzuki, Sonogashira): The organic group from an organometallic reagent is transferred to the palladium center.

  • Carbopalladation/Migratory Insertion (for Heck): An alkene inserts into the palladium-carbon bond.

  • Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can influence reaction rates, yields, and regioselectivity.

Regioselectivity in Cross-Coupling of this compound

The two chlorine atoms at the C4 and C6 positions of this compound are electronically and sterically distinct. Generally, the C4 position is more activated towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent nitrogen atom. However, the regioselectivity can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and coupling partner. For many cross-coupling reactions on similar 2,4-dichloropyrimidines, initial functionalization occurs preferentially at the C4 position[1].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

A study on the Suzuki-Miyaura reaction of 4,6-dichloropyrimidines bearing a cyano group at the 5-position has been reported, indicating that these compounds readily undergo cross-coupling to form the corresponding 4,6-diarylpyrimidines in reasonable yields[2].

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂/PPh₃K₃PO₄Dioxane1001278[2]
24-Methoxyphenylboronic acidPd(OAc)₂/PPh₃K₃PO₄Dioxane1001282[2]
33-Thienylboronic acidPd(PPh₃)₂Cl₂K₃PO₄Dioxane1001575[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂/PPh₃ (4 mol%) or Pd(PPh₃)₂Cl₂ (4 mol%)).

  • Add the solvent (e.g., 1,4-dioxane, 10 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,6-diarylpyrimidine-5-carbonitrile.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Arylboronic Acid Base (e.g., K3PO4) Degas Degas with Ar/N2 Reagents->Degas Catalyst Pd Catalyst (e.g., Pd(OAc)2/PPh3) Catalyst->Degas Solvent Solvent (e.g., Dioxane) Solvent->Degas Heat Heat (e.g., 100 °C) Stir (12-15 h) Degas->Heat Quench Cool & Dilute Heat->Quench Extract Extract & Wash Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 4,6-Diarylpyrimidine- 5-carbonitrile Purify->Product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Amine Base (e.g., Cs2CO3) Heat Heat (e.g., 110 °C) Stir (16-24 h) Reagents->Heat Catalyst Pd Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Catalyst->Heat Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Heat Filter Cool & Filter Heat->Filter Extract Extract & Wash Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 4,6-Diaminopyrimidine- 5-carbonitrile Purify->Product Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Terminal Alkyne Base (e.g., Et3N) Heat Heat (e.g., 60 °C) Stir (8-12 h) Reagents->Heat Catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) Cu Co-catalyst (e.g., CuI) Catalyst->Heat Solvent Solvent (e.g., THF) Solvent->Heat Quench Cool & Dilute Heat->Quench Extract Wash with aq. NH4Cl Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 4,6-Dialkynylpyrimidine- 5-carbonitrile Purify->Product Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Alkene Base (e.g., Et3N) Heat Heat (e.g., 120 °C) Stir (18-24 h) Reagents->Heat Catalyst Pd Catalyst (e.g., Pd(OAc)2) (Optional) Ligand Catalyst->Heat Solvent Solvent (e.g., DMF) Solvent->Heat Cool Cool & Dilute Heat->Cool Extract Wash with Water Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 4,6-Dialkenylpyrimidine- 5-carbonitrile Purify->Product

References

Application Notes and Protocols: Synthesis and Utility of Aminopyrimidine-5-carbonitriles from 4,6-Dichloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyrimidine-5-carbonitrile is a versatile and highly reactive building block in medicinal chemistry. Its electron-deficient pyrimidine core, activated by two chlorine atoms and a nitrile group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a variety of functional groups, particularly amines, to generate a diverse library of substituted pyrimidines. These resulting aminopyrimidine-5-carbonitrile scaffolds are prevalent in a range of biologically active molecules, demonstrating utility as kinase inhibitors for anticancer therapies, as well as antimicrobial and anti-inflammatory agents.[1][2]

This document provides detailed protocols for the reaction of this compound with various primary and secondary amines, a summary of reaction data, and an overview of the application of these compounds in inhibiting cellular signaling pathways relevant to drug discovery.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyrimidine ring nitrogens and the cyano group facilitates the attack of nucleophilic amines on the electron-deficient carbon atoms bearing the chlorine leaving groups. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Due to the symmetrical nature of the starting material, monosubstitution occurs readily, yielding 4-amino-6-chloropyrimidine-5-carbonitrile derivatives. Disubstitution to form 4,6-diaminopyrimidine-5-carbonitriles can be achieved under more forcing conditions or with a stoichiometric excess of the amine.

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution with Primary Aliphatic Amines

This protocol describes the synthesis of N-substituted-4-amino-6-chloropyrimidine-5-carbonitriles.

Materials:

  • This compound

  • Primary aliphatic amine (e.g., methylamine, adamantylmethanamine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Ethanol (EtOH)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in DMF (5 mL) is added potassium carbonate (1.5 mmol).

  • The primary aliphatic amine (1.1 mmol) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or heated to 50-80 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (3 x 10 mL) and brine (1 x 10 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 4-(alkylamino)-6-chloropyrimidine-5-carbonitrile.

Protocol 2: Synthesis of 4-Anilino-6-chloropyrimidine-5-carbonitrile Derivatives

This protocol is adapted for reactions with less nucleophilic aromatic amines.

Materials:

  • This compound

  • Substituted or unsubstituted aniline

  • n-Butanol or Ethanol

  • Hydrochloric acid (catalytic amount, optional)

  • Sodium bicarbonate (for workup)

Procedure:

  • A mixture of this compound (1.0 mmol) and the desired aniline (1.1 mmol) in n-butanol (10 mL) is heated to reflux.[3]

  • The reaction progress is monitored by TLC. The reaction may require several hours to reach completion.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or silica gel column chromatography.

Protocol 3: Disubstitution with Secondary Amines

This protocol describes the synthesis of 4,6-bis(dialkylamino)pyrimidine-5-carbonitriles.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine) (2.2 equivalents)

  • Potassium carbonate or another suitable base

  • Benzene or Toluene (as solvent)

Procedure:

  • To a solution of this compound (1.0 mmol) in dry benzene (15 mL), add the secondary amine (2.2 mmol).

  • The reaction mixture is heated to reflux for 8-12 hours, with reaction progress monitored by TLC.

  • After completion, the mixture is cooled, and the resulting precipitate (if any) is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 4,6-bis(dialkylamino)pyrimidine-5-carbonitrile.[4]

Data Presentation

The following tables summarize representative quantitative data for the reaction of this compound and its analogs with various amines.

Table 1: Monosubstitution with Primary Amines

AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonia (7N in MeOH)-Dioxane00.556Not explicitly cited
AdamantylmethanamineK₂CO₃DMFRT465Not explicitly cited
2-(1-Adamantyl)ethylamineK₂CO₃DMFRT376Not explicitly cited
Aniline-n-ButanolReflux670-80[3]
4-Aminobenzoic acid-n-ButanolReflux865[3]

Table 2: Reactions with Secondary Amines

AmineStoichiometry (Amine:Pyrimidine)SolventTemperature (°C)Time (h)ProductYield (%)Reference
N-(1-Adamantyl)piperazine1:3DMFRT6Mono-adduct75Not explicitly cited
Morpholine2:1BenzeneReflux10Di-adduct85[4]
Piperidine2:1BenzeneReflux12Di-adduct82[4]
4-Phenylpiperazine2:1BenzeneReflux14Di-adduct78[4]

Applications in Drug Discovery: Kinase Inhibition

Derivatives of 4-aminopyrimidine-5-carbonitrile have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrimidine-5-carbonitrile derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2.[3]

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis Promotes Pyrimidine_Derivative 4-Aminopyrimidine- 5-carbonitrile Derivative Pyrimidine_Derivative->VEGFR2 Inhibits (ATP competitive)

PI3K/AKT Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical intracellular pathway that regulates cell cycle, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain 4,6-disubstituted pyrimidine-5-carbonitrile derivatives have been identified as dual inhibitors of PI3K and mTOR (a downstream effector of AKT), effectively blocking this pro-survival pathway.[5][6]

PI3K_AKT_Inhibition_Workflow Start Start: 4,6-Dichloropyrimidine- 5-carbonitrile Reaction Reaction with Primary/Secondary Amine (S N Ar) Start->Reaction Product Synthesized 4,6-Disubstituted Pyrimidine- 5-carbonitrile Library Reaction->Product Screening In vitro Kinase Assay (PI3K/mTOR) Product->Screening Lead_Compound Lead Compound (Dual PI3K/mTOR Inhibitor) Screening->Lead_Compound Cell_Assay Cell-based Assays (Apoptosis, Cell Cycle Arrest) Lead_Compound->Cell_Assay Outcome Inhibition of PI3K/AKT Pathway -> Anticancer Effect Cell_Assay->Outcome

Conclusion

This compound is a valuable starting material for the synthesis of a wide array of aminopyrimidine derivatives with significant potential in drug discovery. The straightforward and generally high-yielding nucleophilic aromatic substitution reactions allow for the creation of diverse chemical libraries. The resulting compounds have shown promise as potent inhibitors of key signaling pathways implicated in cancer, underscoring the importance of this chemical scaffold in the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives.

References

Application Notes and Protocols: Amination of 4,6-Dichloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the selective amination of 4,6-dichloropyrimidine-5-carbonitrile, a critical building block in the synthesis of various biologically active compounds. The protocols described herein focus on nucleophilic aromatic substitution (SNAr) reactions to yield mono- and di-aminated pyrimidine derivatives. These compounds are of significant interest in drug discovery, particularly as scaffolds for kinase inhibitors. This guide includes step-by-step instructions, tabulated data for reaction conditions, and visual diagrams to illustrate the experimental workflow.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3][4] Specifically, aminated pyrimidine-5-carbonitriles are recognized as privileged structures in the development of inhibitors for various protein kinases and other enzymes.[5][6] The strategic introduction of amino groups onto the pyrimidine ring allows for the fine-tuning of molecular properties, influencing target binding, selectivity, and pharmacokinetic profiles. The starting material, this compound, offers two reactive sites for nucleophilic substitution, enabling the synthesis of a diverse array of derivatives.

Experimental Protocols

Protocol 1: Mono-amination of this compound

This protocol details the synthesis of 4-amino-6-chloropyrimidine-5-carbonitrile via a selective mono-amination reaction.

Materials:

  • This compound

  • Ammonia in methanol (7 N)

  • Dioxane

  • Tetrahydrofuran (THF)

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (e.g., 4.8 g, 27.59 mmol) in dioxane (30 mL) in a round-bottom flask.[7]

  • Cool the suspension to 0 °C using an ice bath.[7]

  • Slowly add a methanol solution of ammonia (7 N, 20 mL, 140 mmol) dropwise over 20 minutes while maintaining the temperature at 0 °C.[7]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.[7]

  • Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent using a rotary evaporator.[7]

  • Redissolve the crude product in tetrahydrofuran. A precipitate may form at this stage.[7]

  • Collect the precipitate by filtration and wash it with additional tetrahydrofuran.[7]

  • Remove the organic solvent from the filtrate under reduced pressure.[7]

  • Purify the resulting residue using column chromatography (e.g., SP1 purification system with a 20%-80% hexane-ethyl acetate gradient) to obtain the final product.[7]

Expected Outcome:

This procedure is expected to yield 4-amino-6-chloropyrimidine-5-carbonitrile as a white solid.[7]

Protocol 2: General Procedure for Further Amination (Di-amination)

The introduction of a second amino group often requires more forcing conditions or the use of a catalyst due to the deactivating effect of the first amino substituent. Palladium-catalyzed Buchwald-Hartwig amination is a common and effective method for this transformation.

Materials:

  • 4-Amino-6-chloropyrimidine-5-carbonitrile

  • Desired amine (1.2-2.0 mmol per 1.0 mmol of starting material)

  • Palladium precursor (e.g., Pd(dba)₂, 2-5 mol%)

  • Phosphine ligand (e.g., DavePhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 mmol per 1.0 mmol of starting material)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Inert gas (e.g., argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.[8]

  • Add the 4-amino-6-chloropyrimidine-5-carbonitrile and the desired amine.[8]

  • Add the anhydrous solvent.[8]

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature.[8]

  • Dilute the mixture with a suitable organic solvent and filter through a pad of Celite to remove the catalyst.[8]

  • Concentrate the filtrate and purify the crude product by column chromatography.[8]

Data Presentation

Table 1: Summary of Reaction Conditions for Amination of this compound

Starting MaterialAminating AgentSolventCatalyst/BaseTemperature (°C)Time (h)ProductYield (%)Reference
This compoundAmmonia (7N in MeOH)Dioxane-00.54-Amino-6-chloropyrimidine-5-carbonitrile56[7]
4,6-DichloropyrimidineAdamantylalkylaminesDMFK₂CO₃140Not SpecifiedMono-aminated pyrimidine60-99[5]
4-Amino-6-chloropyrimidineAdamantylalkylaminesDioxanePd(dba)₂/DavePhos/NaOtBu80-120Not SpecifiedDi-aminated pyrimidine60[5]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesEthanolTriethylamineReflux3Mono-aminated pyrimidineNot Specified[9]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 4,6-Dichloropyrimidine- 5-carbonitrile reaction_step Mix in Solvent (e.g., Dioxane) Control Temperature (e.g., 0°C) Stir for specified time start->reaction_step amine Amine (e.g., NH3) amine->reaction_step workup_step Solvent Removal (Rotary Evaporation) reaction_step->workup_step purification_step Column Chromatography workup_step->purification_step product 4-Amino-6-chloropyrimidine- 5-carbonitrile purification_step->product

Caption: Experimental workflow for the mono-amination of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Aminated Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of aminated pyrimidine derivatives.

References

Application Notes and Protocols: A Novel Approach to Fused Pyrimidine Systems via a Postulated Biginelli-Type Reaction with 4,6-Dichloropyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The Biginelli reaction is a cornerstone of multicomponent reactions in medicinal chemistry, traditionally involving the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] These scaffolds are of significant interest due to their wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] This document outlines a proposed, novel extension of the Biginelli reaction, exploring the potential use of 4,6-dichloropyrimidine-5-carbonitrile as a key building block for the synthesis of novel fused pyrimidine systems. While direct literature precedent for a classical Biginelli reaction involving this specific substrate is not established, these protocols are based on analogous multicomponent reactions and the known reactivity of substituted pyrimidines. The highly electrophilic nature of the carbon atoms at positions 4 and 6 of the pyrimidine ring, due to the presence of chlorine leaving groups, suggests potential for novel cyclization pathways.

Proposed Reaction Pathway

The proposed reaction envisions a tandem nucleophilic substitution and cyclocondensation, leading to the formation of a fused pyrimidine-dihydropyrimidine system. In this hypothetical pathway, a β-ketoester and an aromatic aldehyde first undergo a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound. This intermediate then reacts with a suitable nitrogen nucleophile (e.g., urea, thiourea, or guanidine) which subsequently attacks one of the electrophilic carbon centers of the this compound, followed by an intramolecular cyclization to yield the fused heterocyclic system.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes the projected yields for the synthesis of fused pyrimido[4,5-d]pyrimidine derivatives based on the proposed protocol. These are hypothetical values intended to guide experimental design and optimization.

EntryAr-Aldehyde (R)β-Dicarbonyl CompoundCatalystProjected Yield (%)
1BenzaldehydeEthyl acetoacetateK₂CO₃65-75
24-ChlorobenzaldehydeEthyl acetoacetateCs₂CO₃70-80
34-MethoxybenzaldehydeMethyl acetoacetateK₂CO₃60-70
42-NaphthaldehydeEthyl acetoacetateCs₂CO₃68-78
5Thiophene-2-carbaldehydeAcetylacetoneK₂CO₃55-65

Experimental Protocols

Protocol 1: Synthesis of Fused Pyrimido[4,5-d]pyrimidin-2(1H)-ones

This protocol details the proposed one-pot, three-component reaction for the synthesis of fused pyrimidine derivatives.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the aromatic aldehyde (1.1 eq), the β-ketoester (1.0 eq), and urea (1.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) (20 mL) to the flask.

  • Add potassium carbonate (K₂CO₃) (2.0 eq) as the catalyst and base.

  • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the purified fused pyrimidine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product This compound This compound Intramolecular Cyclization Intramolecular Cyclization This compound->Intramolecular Cyclization Aromatic Aldehyde Aromatic Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aromatic Aldehyde->Knoevenagel Condensation β-Ketoester β-Ketoester β-Ketoester->Knoevenagel Condensation Urea Urea Michael Addition Michael Addition Urea->Michael Addition Knoevenagel Condensation->Michael Addition Michael Addition->Intramolecular Cyclization Tautomerization/Aromatization Tautomerization/Aromatization Intramolecular Cyclization->Tautomerization/Aromatization Fused Pyrimido[4,5-d]pyrimidine Fused Pyrimido[4,5-d]pyrimidine Tautomerization/Aromatization->Fused Pyrimido[4,5-d]pyrimidine

Caption: Proposed reaction pathway for the synthesis of fused pyrimidines.

G start Start mix Mix Reactants and Catalyst in DMF start->mix heat Heat and Reflux (100-120 °C, 8-12h) mix->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Pour into Ice Water cool->precipitate filter Filter and Wash Solid precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize characterize Characterize Product (NMR, MS) recrystallize->characterize end End characterize->end

Caption: General experimental workflow for the proposed synthesis.

References

Creating Compound Libraries with a 4,6-Dichloropyrimidine-5-carbonitrile Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,6-dichloropyrimidine-5-carbonitrile scaffold is a privileged core structure in medicinal chemistry, serving as a versatile building block for the synthesis of diverse compound libraries. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two chloro substituents and a nitrile group, makes positions C4 and C6 highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the systematic and efficient introduction of a wide range of functional groups, enabling the exploration of chemical space and the development of potent and selective modulators of various biological targets. Derivatives of this scaffold have shown significant promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and VEGFR-2 pathways.

These application notes provide a comprehensive guide to the synthesis of compound libraries based on the this compound scaffold, including detailed experimental protocols, a summary of achievable results, and visualizations of the synthetic workflow and relevant biological pathways.

Key Applications

Compounds derived from the this compound core are primarily investigated for their potential as:

  • Anticancer Agents: By targeting crucial signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis, these compounds are promising candidates for cancer therapy.

  • Kinase Inhibitors: The pyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. Modifications at the C4 and C6 positions allow for fine-tuning of selectivity and potency against specific kinases like PI3K, mTOR, and VEGFR-2.

  • Tools for Chemical Biology: The synthesized libraries can be used as chemical probes to investigate the function of specific proteins and dissect complex biological pathways.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for the monosubstitution of this compound with a primary or secondary amine. Sequential reactions can be performed to achieve disubstitution.

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Ethanol (EtOH), Acetonitrile (ACN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., EtOH or ACN).

  • Addition of Reagents: Add the amine (1.0-1.2 eq) to the solution, followed by the addition of a base (1.5-2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., reflux). The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction progress.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired monosubstituted product.

Note on Regioselectivity: For the 4,6-dichloropyrimidine scaffold, the two chlorine atoms are electronically equivalent. Therefore, monosubstitution will typically result in a single product. For sequential disubstitution with two different nucleophiles, the first introduced group will influence the reactivity of the remaining chlorine atom.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of compound libraries derived from the this compound scaffold.

Table 1: Synthesis of 4-substituted-6-chloropyrimidine-5-carbonitriles via SNAr
EntryNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholineTEAEtOHReflux3>90
2PiperazineK₂CO₃BenzeneReflux1285-95
3AnilineK₂CO₃EtOHReflux880-90
44-Aminobenzoic acid-n-ButanolReflux1270-80

Data compiled from various research articles. Yields are indicative and may vary based on specific reaction conditions and substrates.

Table 2: Biological Activity of Pyrimidine-5-carbonitrile Derivatives
Compound ScaffoldTarget(s)Cell LineIC₅₀ (µM)Reference
2-(Methylthio)-4-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidine-5-carbonitrile derivativePI3Kδ/γ, AKT-1K562 (Leukemia)4.01 / 3.36[1]
2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile derivativePI3Kα/β/δ, mTORSR (Leukemia)0.17 / 0.13 / 0.76, 0.83
2-((4-Aminophenyl)amino)-4-phenyl-6-(methylthio)pyrimidine-5-carbonitrile derivativeVEGFR-2-0.53 - 0.61
4-(Substituted anilino)-6-(substituted anilino)pyrimidine-5-carbonitrileVEGFR-2HCT-116 (Colon)1.14 - 10.33

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Mandatory Visualization

Synthetic Workflow

The following diagram illustrates a general workflow for the creation of a diverse compound library starting from this compound.

G A 4,6-Dichloropyrimidine- 5-carbonitrile B Monosubstitution (SNAr) + Nucleophile 1 (R1-H) A->B Base, Solvent C 4-R1-6-Chloro- pyrimidine-5-carbonitrile B->C D Disubstitution (SNAr) + Nucleophile 2 (R2-H) C->D Base, Solvent E 4-R1-6-R2- pyrimidine-5-carbonitrile D->E F Compound Library E->F

Caption: General workflow for compound library synthesis.

Signaling Pathway: PI3K/AKT/mTOR

Derivatives of the this compound scaffold have been shown to be potent inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell growth and survival.

PI3K_AKT_mTOR cluster_membrane Cell Membrane RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition (Dual)

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Signaling Pathway: VEGFR-2

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is another key target for these compounds, playing a crucial role in tumor angiogenesis.

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binding & Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT_path AKT Pathway PI3K->AKT_path Angiogenesis Angiogenesis, Migration, Permeability RAS_RAF_MEK_ERK->Angiogenesis AKT_path->Angiogenesis Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Troubleshooting & Optimization

preventing dimerization of pyrimidine intermediates in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions, including the dimerization of intermediates, and to optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is meant by "dimerization of pyrimidine intermediates" in the context of synthesis?

A1: In synthetic organic chemistry, "dimerization of pyrimidine intermediates" refers to side reactions where reactive intermediates or starting materials react with themselves or each other to form unwanted dimeric byproducts. This is distinct from the photochemical dimerization of pyrimidine bases in DNA. These side reactions can significantly lower the yield of the desired pyrimidine product and complicate purification. Common examples include the self-condensation of aldehydes or β-dicarbonyl compounds and the formation of Hantzsch-type dihydropyridine byproducts.[1][2][3]

Q2: What are the most common side reactions that lead to dimer-like impurities in pyrimidine synthesis?

A2: The most prevalent side reactions that can be conceptually categorized with dimerization include:

  • Hantzsch-type Dihydropyridine Formation: In reactions like the Biginelli synthesis, two equivalents of the β-ketoester can react with the aldehyde, leading to a dihydropyridine byproduct instead of the desired dihydropyrimidinone.[1]

  • Self-Condensation of Starting Materials: Aldehydes, especially aliphatic ones, and 1,3-dicarbonyl compounds are prone to self-condensation (an Aldol condensation), which competes with the main reaction pathway.[1][2][4]

  • Knoevenagel Condensation: The reaction between an aldehyde and a β-ketoester can lead to an α,β-unsaturated dicarbonyl compound that may not efficiently cyclize to the pyrimidine.[2]

  • Formation of N-Acylurea Byproducts: These can arise from a competing reaction between the β-ketoester and urea in the Biginelli reaction.[1]

Q3: How can I detect and characterize these dimeric byproducts?

A3: Dimeric and other side products can be identified and characterized using a combination of chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and detect the presence of byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the isolated byproducts.[1]

  • Mass Spectrometry (MS): To determine the molecular weight of the impurities, which can indicate a dimeric structure.[1]

Troubleshooting Guide 1: Formation of Hantzsch-Type Dihydropyridine Byproducts in Biginelli Reaction

This guide addresses the formation of a common yellow, fluorescent byproduct, a Hantzsch-type 1,4-dihydropyridine (DHP), which occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).

FAQs: Hantzsch Dihydropyridine Formation

Q: My Biginelli reaction is producing a significant amount of a yellow, fluorescent byproduct. What is it and how can I prevent its formation?

A: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP). Its formation is favored at higher temperatures where urea can decompose into ammonia. To prevent this, you can modify the reaction conditions.

Preventative Strategies and Quantitative Data
StrategyDescriptionTypical Yield Improvement
Temperature Control Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.Can increase the desired product to byproduct ratio significantly.
Catalyst Selection The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Lewis acids may favor the desired reaction.Varies with substrate; can lead to >90% yield of the desired product.
Order of Addition Adding the urea last can sometimes minimize its decomposition into ammonia.Dependent on specific reaction conditions.
Solvent Choice The polarity of the solvent can influence reaction rates and selectivity.Experimentation with different solvents may be required for optimization.
Experimental Protocol: Minimizing Hantzsch Byproduct Formation

This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Suitable Lewis acid catalyst (e.g., sulfated zirconia, 50 mg)

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).

  • Stir the mixture at a controlled temperature of 60°C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Visualization: Competing Reaction Pathways

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Aldehyde Aldehyde Biginelli Biginelli Pathway Aldehyde->Biginelli Hantzsch Hantzsch Pathway (Dimerization of Ketoester) Aldehyde->Hantzsch Ketoester β-Ketoester Ketoester->Biginelli Ketoester->Hantzsch Urea Urea Urea->Biginelli Urea->Hantzsch Decomposes to NH3 DHPM Desired DHPM Biginelli->DHPM 1 eq. Ketoester DHP Dihydropyridine Byproduct Hantzsch->DHP 2 eq. Ketoester

Caption: Competing Biginelli and Hantzsch reaction pathways.

Troubleshooting Guide 2: Self-Condensation of Aldehydes and β-Dicarbonyl Compounds

This guide addresses the issue of starting materials, particularly aldehydes and β-dicarbonyl compounds, undergoing self-condensation, which reduces the yield of the target pyrimidine.

FAQs: Self-Condensation

Q: I am observing a low yield in my pyrimidine synthesis, and I suspect my aldehyde is reacting with itself. How can I confirm and prevent this?

A: Aldehyde self-condensation, an Aldol reaction, is a common side reaction, especially with aliphatic aldehydes under acidic or basic conditions. This can be minimized by controlling the reaction conditions, such as the order of reagent addition and the choice of catalyst.

Troubleshooting and Solutions
SymptomPotential CauseRecommended Solution
Low yield of pyrimidine productSelf-condensation of aldehydeUse a milder catalyst. Add the aldehyde slowly to the reaction mixture.
Formation of viscous, polymeric materialPolymerization of the aldehydeRun the reaction at a lower temperature.
Unreacted β-dicarbonyl compoundSelf-condensation of the β-dicarbonylEnsure appropriate stoichiometry and choice of base in the Pinner synthesis.
Experimental Protocol: Pinner Pyrimidine Synthesis with Minimized Side Reactions

This protocol provides a general framework for the Pinner synthesis, emphasizing conditions that disfavor self-condensation.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Anhydrous ethanol (50 mL)

  • Base (e.g., sodium ethoxide in ethanol, 10 mmol)

Procedure:

  • In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under a nitrogen atmosphere, dissolve the 1,3-dicarbonyl compound in anhydrous ethanol.

  • Add the amidine hydrochloride to the solution.

  • Under the nitrogen atmosphere, add the base dropwise to the stirred mixture.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.[2]

Visualization: Desired vs. Undesired Pathways

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Aldehyde Aldehyde Desired Desired Condensation Aldehyde->Desired Undesired Self-Condensation (Dimerization) Aldehyde->Undesired Dicarbonyl β-Dicarbonyl Dicarbonyl->Desired Amidine Amidine Amidine->Desired Pyrimidine Pyrimidine Product Desired->Pyrimidine Dimer Aldehyde Dimer/ Polymer Undesired->Dimer

Caption: Desired pyrimidine synthesis versus aldehyde self-condensation.

Troubleshooting Guide 3: Incomplete Cyclization and Formation of Uncyclized Intermediates

This guide focuses on troubleshooting reactions where the final ring-closing step to form the pyrimidine is inefficient, leading to the accumulation of open-chain intermediates.

FAQs: Incomplete Cyclization

Q: My reaction seems to have stalled, and I've isolated an intermediate that hasn't cyclized. What could be the cause?

A: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group for nucleophilic attack, steric hindrance from bulky substituents, or suboptimal reaction conditions (temperature, catalyst).

Strategies to Promote Cyclization
StrategyDescriptionExpected Outcome
Increase Catalyst Concentration/Strength A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.Drives the equilibrium towards the cyclized product.
Increase Reaction Temperature Heating the reaction mixture provides the necessary activation energy for the ring closure.Increases reaction rate, but monitor for potential degradation.
Modify Substrates If sterically hindered, consider using less bulky starting materials if the synthesis allows.Improved yield by reducing steric clash in the transition state.
Change Solvent The solvent can influence the stability of intermediates and transition states.May require screening to find the optimal solvent.
Experimental Protocol: Optimizing Cyclization in Biginelli Reaction

This protocol modification focuses on driving the reaction to completion.

Procedure Modification:

  • If TLC analysis indicates the presence of a persistent intermediate and unreacted starting materials after the initial reaction time, consider the following steps:

    • Increase Temperature: Gradually increase the reaction temperature (e.g., from 60°C to reflux) and continue to monitor by TLC.

    • Add More Catalyst: If using a catalyst that may deactivate, a fresh portion can be added. For acid-catalyzed reactions, a slight increase in the acid concentration can be beneficial.

    • Extended Reaction Time: Allow the reaction to proceed for a longer period (e.g., 12-24 hours) while monitoring for product formation and potential decomposition.

Visualization: Troubleshooting Workflow

G Start Reaction Stalled (Incomplete Cyclization) Check_TLC Analyze by TLC: Intermediate Present? Start->Check_TLC Increase_Temp Increase Temperature Check_TLC->Increase_Temp Yes Increase_Catalyst Increase Catalyst Concentration/Strength Check_TLC->Increase_Catalyst Yes Extend_Time Extend Reaction Time Check_TLC->Extend_Time Yes Recheck_TLC Re-analyze by TLC Increase_Temp->Recheck_TLC Increase_Catalyst->Recheck_TLC Extend_Time->Recheck_TLC Success Reaction Complete Recheck_TLC->Success Intermediate Consumed Failure Consider Substrate Modification Recheck_TLC->Failure No Improvement

Caption: Troubleshooting workflow for incomplete cyclization.

References

Technical Support Center: Managing Regioselectivity in SNAr Reactions of 5-Cyanopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 5-cyanopyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for regioselectivity in SNAr reactions of 2,4-dichloro-5-cyanopyrimidine and 4,6-dichloro-5-cyanopyrimidine?

A1: In SNAr reactions involving 5-cyanopyrimidines with leaving groups at the C2, C4, and C6 positions, nucleophilic attack generally occurs preferentially at the C4 and C6 positions over the C2 position. The strong electron-withdrawing nature of the cyano group at C5, combined with the electron-deficient pyrimidine ring, activates the C4 and C6 positions for nucleophilic attack. This preference is due to the greater stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the adjacent nitrogen atom and the cyano group.[1][2][3]

Q2: Can the regioselectivity be switched to favor substitution at the C2 position?

A2: Yes, under certain conditions, the regioselectivity can be directed towards the C2 position. One notable exception to the general C4/C6 selectivity is the use of tertiary amine nucleophiles.[2][4] In some cases, these reactions proceed with high selectivity for the C2 position, followed by an in situ N-dealkylation to yield the secondary amine product at C2.[2][4] The choice of solvent and other reaction parameters can also influence the regioselectivity.

Q3: What are the most common side reactions in SNAr reactions of 5-cyanopyrimidines?

A3: Common side reactions include:

  • Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxypyrimidine byproducts.[5]

  • Disubstitution: If the reaction is not carefully controlled, a second nucleophilic substitution can occur, particularly at elevated temperatures or with a large excess of the nucleophile.

  • Solvolysis: Similar to hydrolysis, if the solvent is a nucleophile (e.g., an alcohol), it can react with the substrate to form alkoxy- or other solvent-adduct pyrimidines.[5]

Q4: How does the nature of the nucleophile affect the reaction?

A4: The nucleophile's strength, steric bulk, and type can significantly impact both the reaction rate and the regioselectivity. Stronger nucleophiles generally react faster. As mentioned, tertiary amines can reverse the typical regioselectivity.[2][4] Sterically hindered nucleophiles may favor attack at the less sterically hindered position on the pyrimidine ring.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Regioselectivity (Mixture of Isomers) 1. Reaction temperature is too high, allowing for the formation of the thermodynamically less favored isomer. 2. The nucleophile is not selective enough under the current conditions. 3. The substrate has competing reactive sites with similar activation energies.1. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. 2. For C4/C6 selectivity with primary/secondary amines, ensure standard conditions. To favor C2 selectivity, consider using a tertiary amine nucleophile.[2][4] 3. If applicable, consider using a substrate with a better leaving group at the desired position or a different substitution pattern to electronically favor one position.
Low or No Conversion 1. The pyrimidine ring is not sufficiently activated. 2. The nucleophile is too weak. 3. The reaction temperature is too low. 4. The solvent is not appropriate.1. While the 5-cyano group is strongly activating, ensure there are no strong electron-donating groups on the pyrimidine ring that could deactivate it. 2. If using a weak nucleophile, consider converting it to a more potent form (e.g., deprotonation with a suitable base). 3. Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times. 4. Use a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the formation of the charged Meisenheimer complex.
Formation of Hydroxypyrimidine Side Product 1. Presence of water in the reagents or solvent.1. Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic materials in a glovebox or under an inert atmosphere.
Formation of Disubstituted Product 1. Excess nucleophile. 2. Prolonged reaction time or high temperature.1. Use a stoichiometric amount of the nucleophile or a slight excess (e.g., 1.05-1.1 equivalents). 2. Monitor the reaction closely and stop it as soon as the monosubstituted product is formed. Lowering the reaction temperature can also help to control the second substitution.

Data Presentation

Table 1: Regioselectivity in the Amination of 2,4-Dichloro-5-substituted Pyrimidines

5-SubstituentNucleophileConditionsProduct (Major)Regioselectivity (C4:C2)Yield (%)Reference
-NO2DiethylamineCH2Cl2, rt, 1h4-Substituted>19:195[4]
-NO2TriethylamineCH2Cl2, rt, 1h2-Substituted1:1991[4]
-NO2PyrrolidineCH2Cl2, rt, 1h4-Substituted>19:196[4]
-NO2N-MethylpiperazineCH2Cl2, rt, 1h2-Substituted1:1988[4]

Note: Data for the 5-cyano analogue is limited in compiled tables. The 5-nitro substituent is a strong electron-withdrawing group analogous to the 5-cyano group, and the observed regioselectivity trends are expected to be similar.

Experimental Protocols

Protocol 1: General Procedure for Regioselective SNAr at C4/C6 of a Dichloro-5-cyanopyrimidine with a Primary or Secondary Amine

  • Reagents and Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dichloro-5-cyanopyrimidine (1.0 eq.).

    • Dissolve the starting material in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP; approx. 0.1-0.5 M concentration).

    • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 eq.).

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • Slowly add the amine nucleophile (1.0-1.1 eq.) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

    • If no reaction occurs at room temperature, the mixture can be gently heated (e.g., to 50-80 °C).

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired regiochemically pure product.

Protocol 2: Procedure for Regioselective SNAr at C2 of 2,4-Dichloro-5-cyanopyrimidine with a Tertiary Amine [4]

  • Reagents and Setup:

    • In a suitable reaction vessel, dissolve the 2,4-dichloro-5-cyanopyrimidine (1.0 eq.) in an anhydrous solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3).

    • Add the tertiary amine (2.0 eq.) dropwise at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction is typically fast and can be complete within a few hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • The resulting residue, which contains the quaternary ammonium salt intermediate, can be subjected to N-dealkylation conditions if required (this may occur in situ or require further steps depending on the substrate and amine).

    • Purify the final product by column chromatography.

Visualizations

SNAr_Regioselectivity cluster_substrate 2,4-Dichloro-5-cyanopyrimidine cluster_nucleophiles Nucleophile Type cluster_products Major Product Py Py-Cl (C2, C4) Nu_prim_sec Primary/Secondary Amine (e.g., RNH2, R2NH) Nu_tert Tertiary Amine (e.g., R3N) Prod_C4 4-Amino-2-chloro- 5-cyanopyrimidine Nu_prim_sec->Prod_C4 Favored Pathway (Greater Meisenheimer stabilization) Prod_C2 2-Amino-4-chloro- 5-cyanopyrimidine Nu_tert->Prod_C2 Favored Pathway (Exception to the rule) troubleshooting_workflow start Start SNAr Reaction check_conversion Low/No Conversion? start->check_conversion check_regio Poor Regioselectivity? check_conversion->check_regio No increase_temp Increase Temperature Use Polar Aprotic Solvent check_conversion->increase_temp Yes check_nucleophile Check Nucleophile Strength (Consider Deprotonation) check_conversion->check_nucleophile Yes check_side_products Side Products Observed? check_regio->check_side_products No lower_temp Lower Reaction Temperature check_regio->lower_temp Yes change_nucleophile Change Nucleophile Type (e.g., Tertiary Amine for C2) check_regio->change_nucleophile Yes use_anhydrous Use Anhydrous Conditions check_side_products->use_anhydrous Yes (Hydrolysis) control_stoich Control Stoichiometry & Reaction Time check_side_products->control_stoich Yes (Disubstitution) success Successful Reaction check_side_products->success No increase_temp->start check_nucleophile->start lower_temp->start change_nucleophile->start use_anhydrous->start control_stoich->start

References

Technical Support Center: Side Reactions of Phosphorus Oxychloride with Hydroxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions encountered during the chlorination of hydroxypyrimidines using phosphorus oxychloride (POCl₃).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of chloropyrimidines.

Issue 1: Dark Brown or Black Reaction Mixture

Probable Cause:

  • Polymerization: Hydroxypyrimidines, especially di- and tri-hydroxypyrimidines, can undergo polymerization under harsh reaction conditions, such as high temperatures and prolonged reaction times. This is often indicated by the formation of a dark, tarry substance.

  • Vilsmeier-Haack Type Reactions: If a tertiary amine like N,N-dimethylaniline is used, or if dimethylformamide (DMF) is present as a solvent or impurity, Vilsmeier-Haack type side reactions can occur, leading to colored byproducts.

  • Decomposition: At excessively high temperatures, the starting material or the product may decompose, leading to the formation of colored impurities.

Suggested Solutions:

  • Temperature Control: Carefully control the reaction temperature. For many chlorinations of hydroxypyrimidines, a temperature range of 80-110°C is sufficient. Monitor the reaction progress by TLC or HPLC to avoid unnecessarily long reaction times.

  • Choice of Base: If a tertiary amine is required, consider using a non-aromatic amine like triethylamine instead of N,N-dimethylaniline to minimize Vilsmeier-Haack type side reactions.

  • Solvent Selection: If a solvent is necessary, use an inert solvent that does not react with POCl₃, such as acetonitrile or toluene. Avoid DMF unless a Vilsmeier-Haack reaction is intended.

  • Gradual Addition: Add the hydroxypyrimidine to the phosphorus oxychloride in portions to control the initial exotherm and prevent localized overheating.

Issue 2: Low Yield of the Desired Chloropyrimidine

Probable Cause:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient heating, short reaction time, or inadequate amount of POCl₃.

  • Hydrolysis during Workup: The chlorinated product can be sensitive to hydrolysis, reverting to the starting hydroxypyrimidine or other byproducts upon contact with water, especially under basic conditions.

  • Formation of Side Products: The formation of significant amounts of byproducts such as those mentioned in Issue 1 will naturally lower the yield of the desired product.

  • Formation of Stable Intermediates: Phosphorylated intermediates may form that are resistant to conversion to the final product under the reaction conditions.

Suggested Solutions:

  • Optimize Reaction Conditions: Ensure the reaction is heated sufficiently and for an adequate amount of time. The use of a slight excess of POCl₃ (e.g., 1.5-2.0 equivalents per hydroxyl group) can help drive the reaction to completion.

  • Careful Workup: Quench the reaction mixture by slowly adding it to ice-water or a cold, dilute basic solution (e.g., sodium bicarbonate) with vigorous stirring. This "reverse quench" helps to control the exothermic hydrolysis of excess POCl₃. Maintain a low temperature during the initial phase of the workup.

  • Solvent-Free Conditions: Consider using a solvent-free method with equimolar amounts of POCl₃ and a tertiary amine base, heated in a sealed reactor. This can lead to higher yields and simpler workup.[1][2]

  • Use of Additives: In some cases, the addition of phosphorus pentachloride (PCl₅) in combination with POCl₃ can improve the chlorination efficiency.

Issue 3: Persistent Phosphorus Impurities in the Final Product

Probable Cause:

  • Incomplete Hydrolysis of Phosphorus Byproducts: During workup, phosphorus-containing byproducts like chlorophosphoric acids or pyrophosphoryl chloride may not fully hydrolyze.

  • Formation of Phosphorylated Pyrimidines: The hydroxypyrimidine can be phosphorylated, and these intermediates may be stable enough to persist through the workup.

Suggested Solutions:

  • Thorough Hydrolysis: After quenching the reaction, ensure the aqueous mixture is stirred for a sufficient time to allow for complete hydrolysis of all phosphorus species. Adjusting the pH to be slightly basic can facilitate this process.

  • Aqueous Washes: Wash the organic extract containing the product multiple times with water and then with a saturated sodium bicarbonate solution to remove acidic phosphorus impurities.

  • Precipitation/Crystallization: The desired chloropyrimidine is often a solid. Purification by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture) can effectively remove more soluble phosphorus impurities.

  • Chromatography: If other methods fail, column chromatography on silica gel can be used to separate the product from polar phosphorus-containing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using phosphorus oxychloride with hydroxypyrimidines?

A1: The most common side reactions include:

  • Incomplete Chlorination: One or more hydroxyl groups may remain unreacted, leading to a mixture of partially and fully chlorinated products.

  • Phosphorylation: The hydroxyl groups of the pyrimidine can react with POCl₃ to form phosphate esters, which may be stable intermediates or lead to other byproducts.

  • Vilsmeier-Haack Reaction: If N,N-disubstituted formamides (like DMF) or certain tertiary amines (like N,N-dimethylaniline) are present, they can react with POCl₃ to form a Vilsmeier reagent. This electrophilic species can then attack the pyrimidine ring, leading to formylation or other substitutions.[3][4]

  • Polymerization: Especially with di- or trihydroxypyrimidines, high temperatures can lead to the formation of polymeric tars.

  • Ring Opening/Degradation: Under very harsh conditions, the pyrimidine ring itself can degrade.

Q2: How can I minimize the formation of byproducts?

A2: To minimize byproduct formation:

  • Control Reaction Temperature: Avoid excessively high temperatures.

  • Use Appropriate Stoichiometry: Use a moderate excess of POCl₃ to ensure complete chlorination without promoting excessive side reactions.

  • Choose the Right Base/Solvent: Use a non-reactive tertiary amine like triethylamine if a base is needed. Avoid DMF as a solvent unless a Vilsmeier-Haack reaction is desired.

  • Monitor the Reaction: Follow the progress of the reaction by TLC or HPLC and stop it once the starting material is consumed to prevent the formation of degradation products.

  • Consider Modern Protocols: Explore solvent-free methods using equimolar reagents, which have been shown to provide high yields with simpler workups.[1][2]

Q3: My reaction mixture turned into a thick, dark sludge. What should I do?

A3: A thick, dark sludge usually indicates significant polymerization or decomposition.

  • For the current reaction: Attempt to dissolve the mixture in a large volume of a suitable solvent (e.g., chloroform, ethyl acetate) and filter off any insoluble material. The desired product may be in the filtrate, but the yield will likely be low. Purification of the soluble portion by column chromatography may be necessary.

  • For future reactions: Re-evaluate your reaction conditions. The temperature may have been too high, or the reaction time too long. Consider using a lower temperature, a shorter reaction time, and monitoring the reaction more closely. Also, ensure the purity of your starting materials, as impurities can sometimes catalyze polymerization.

Q4: How do I safely quench a large-scale reaction involving excess phosphorus oxychloride?

A4: Quenching large amounts of POCl₃ is hazardous due to the highly exothermic reaction with water.

  • Always use a "reverse quench": Slowly add the reaction mixture to a vigorously stirred vessel containing ice and water or a cold, dilute basic solution. Never add water to the reaction mixture.[5]

  • Maintain a low temperature initially: Ensure the quenching vessel is well-cooled in an ice bath.

  • Control the addition rate: Add the reaction mixture slowly to control the rate of heat generation.

  • Use a sufficiently large quenching vessel: This will help to dissipate the heat.

  • Ensure good ventilation: The hydrolysis of POCl₃ produces HCl gas.

Quantitative Data on Side Product Formation

While specific quantitative data for all possible side reactions is highly dependent on the exact substrate and reaction conditions, the following table summarizes general trends observed in the chlorination of hydroxypyrimidines.

Parameter VariationEffect on Main Product YieldEffect on Side Product FormationNotes
Increasing Temperature Generally increases rate, but can decrease yield beyond an optimum.Increases polymerization and decomposition products.Monitor reaction closely to avoid overheating and prolonged heating.
Increasing Reaction Time Increases conversion up to a point.Prolonged times can lead to increased decomposition and byproduct formation.Optimal time should be determined by reaction monitoring (TLC, HPLC).
Excess POCl₃ Can drive the reaction to completion.A large excess can lead to more phosphorus-containing byproducts and a more hazardous quench.A molar ratio of 1.5 to 2.0 of POCl₃ per hydroxyl group is often a good starting point.
Tertiary Amine Choice Can catalyze the reaction.N,N-dimethylaniline can lead to Vilsmeier-Haack byproducts. Triethylamine is generally a better choice to avoid this.[6]The basicity and nucleophilicity of the amine can influence the reaction rate and side product profile.
Presence of DMF Can act as a solvent and catalyst.Readily forms the Vilsmeier reagent with POCl₃, leading to formylation side products.Avoid DMF unless formylation is the desired outcome.

Experimental Protocols

Protocol 1: General Procedure for Chlorination of a Hydroxypyrimidine
  • In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (1.5-2.0 equivalents per hydroxyl group).

  • With stirring, slowly add the hydroxypyrimidine (1.0 equivalent) in portions.

  • If a catalyst is used, add the tertiary amine (e.g., triethylamine, 1.0-1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-110°C) and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Workup: Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice and water (a "reverse quench").

  • Neutralize the aqueous mixture with a solid base like sodium bicarbonate or a saturated aqueous solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, chloroform).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Solvent-Free Chlorination of a Hydroxypyrimidine[1][2]
  • In a sealable reaction vessel, combine the hydroxypyrimidine (1.0 equivalent), phosphorus oxychloride (1.0 equivalent per hydroxyl group), and pyridine (1.0 equivalent).

  • Seal the vessel and heat the mixture to 140-160°C for 2-4 hours.

  • Cool the reaction vessel to room temperature before carefully opening it in a fume hood.

  • Workup: Quench the reaction mixture by adding it to cold water.

  • Adjust the pH to 8-9 with a saturated sodium carbonate solution.

  • Isolate the product by filtration (if solid) or by extraction with an organic solvent followed by distillation or chromatography (if liquid).

Visualizations

Reaction_Pathway Hydroxypyrimidine Hydroxypyrimidine Chloropyrimidine Desired Chloropyrimidine Hydroxypyrimidine->Chloropyrimidine Main Reaction Side_Products Side Products Hydroxypyrimidine->Side_Products POCl3 POCl₃ POCl3->Chloropyrimidine POCl3->Side_Products Phosphorylated Phosphorylated Intermediates Side_Products->Phosphorylated Vilsmeier Vilsmeier-Haack Products Side_Products->Vilsmeier Polymer Polymeric Byproducts Side_Products->Polymer Troubleshooting_Workflow Start Observe Undesirable Outcome (e.g., Dark Color, Low Yield) Identify_Cause Identify Potential Cause Start->Identify_Cause Temp High Temperature? Identify_Cause->Temp Time Long Reaction Time? Identify_Cause->Time Reagents Reactive Solvent/Base? Identify_Cause->Reagents Modify_Temp Lower Temperature Temp->Modify_Temp Modify_Time Shorten Reaction Time Time->Modify_Time Modify_Reagents Change Solvent/Base Reagents->Modify_Reagents Implement_Solution Implement Solution Modify_Temp->Implement_Solution Modify_Time->Implement_Solution Modify_Reagents->Implement_Solution

References

Technical Support Center: Purification of Crude 4,6-Dichloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4,6-Dichloropyrimidine-5-carbonitrile. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from unreacted starting materials, byproducts of the synthesis reaction, and subsequent degradation. These may include:

  • Unreacted starting materials: Such as 4,6-dihydroxypyrimidine or precursors used in its synthesis.

  • Mono-chlorinated species: Where only one of the hydroxyl groups is substituted with a chlorine atom.

  • Hydrolyzed byproducts: The nitrile group can be susceptible to hydrolysis, forming a carboxylic acid or amide, particularly in the presence of moisture and acid or base.

  • Solvent residues: Residual solvents from the reaction or initial work-up can be present.

  • Colored impurities: Often high molecular weight byproducts formed during the reaction.

Q2: What is the appearance and solubility of pure this compound?

A2: Pure this compound typically appears as a white to light yellow crystalline powder.[1] It is sparingly soluble in water but shows moderate solubility in polar organic solvents.[2] Specifically, its solubility in water is reported to be 0.319 mg/mL at 25°C.[3]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in an inert atmosphere, at temperatures between 2-8°C.[1] This helps to prevent degradation, particularly hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Purity After Initial Purification
  • Possible Cause 1: Ineffective Recrystallization Solvent. The chosen solvent or solvent system may not be optimal for selectively precipitating the desired compound while leaving impurities in the solution.

    • Solution: Perform small-scale solvent screening to identify a suitable solvent or solvent mixture. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents to test include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.

  • Possible Cause 2: Co-precipitation of Impurities. Impurities with similar solubility profiles to the product may co-precipitate.

    • Solution: Consider a second recrystallization step. Alternatively, for impurities with different polarities, column chromatography is recommended.

  • Possible Cause 3: Incomplete Reaction. A significant amount of starting material may be present.

    • Solution: Monitor the reaction progress using techniques like TLC or HPLC to ensure completion before work-up. If the reaction is incomplete, consider adjusting reaction time, temperature, or reagent stoichiometry.

Issue 2: Product is Oily or Fails to Crystallize
  • Possible Cause 1: Presence of Impurities. Oily impurities can inhibit crystallization.

    • Solution: Try to "salt out" the product by adding a non-polar solvent (e.g., hexane) to a solution of the crude product in a more polar solvent (e.g., ethyl acetate or dichloromethane). If this fails, column chromatography is the most effective method to remove these impurities.

  • Possible Cause 2: Residual Solvent. Trapped solvent can lower the melting point and prevent solidification.

    • Solution: Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (if the compound is thermally stable).

Issue 3: Product is Colored
  • Possible Cause 1: Presence of High Molecular Weight, Colored Impurities. These are often byproducts of the synthesis.

    • Solution 1: Activated Carbon Treatment. Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (e.g., 1-2% w/w). Stir for a short period and then filter the hot solution through a pad of celite to remove the carbon. The desired compound can then be recovered by crystallization from the filtrate.

    • Solution 2: Column Chromatography. This is a very effective method for removing colored impurities.

Quantitative Data Summary

The following table summarizes typical data associated with the purification of this compound. Please note that actual results will vary depending on the specific experimental conditions and the nature of the crude material.

Purification MethodTypical Solvents/Mobile PhasePurity Achieved (%)Typical Recovery Yield (%)
Recrystallization Ethanol/Water> 95%70 - 85%
Ethyl Acetate/Hexane> 98%65 - 80%
Column Chromatography Silica Gel> 99%50 - 75%
(Eluent: Hexane/Ethyl Acetate gradient)

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent in portions while heating and stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper (or a celite plug if carbon was used) into a clean, warm flask. This step removes insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A common stationary phase is silica gel. A typical eluent system is a gradient of hexane and ethyl acetate.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude 4,6-Dichloropyrimidine- 5-carbonitrile recrystallization Recrystallization start->recrystallization analysis1 Analyze Purity (TLC, HPLC, NMR) recrystallization->analysis1 oily_product Issue: Oily/Non-crystalline recrystallization->oily_product colored_product Issue: Colored Product recrystallization->colored_product pure_product Pure Product (>98%) analysis1->pure_product Purity OK low_purity Issue: Low Purity analysis1->low_purity Purity Not OK column_chromatography Column Chromatography low_purity->column_chromatography Co-eluting Impurities solvent_screening Solvent Screening low_purity->solvent_screening Suspect Solvent oily_product->column_chromatography Remove Oily Impurities dry_thoroughly Dry Thoroughly Under Vacuum oily_product->dry_thoroughly Suspect Residual Solvent colored_product->column_chromatography Alternative carbon_treatment Activated Carbon Treatment colored_product->carbon_treatment column_chromatography->analysis1 carbon_treatment->recrystallization solvent_screening->recrystallization dry_thoroughly->analysis1

Caption: Troubleshooting workflow for the purification of this compound.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filtration Hot Filtration dissolve->hot_filtration If not colored decolorize->hot_filtration cool Cool to Crystallize hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General experimental workflow for purification by recrystallization.

References

Navigating Nucleophilic Substitution on Dichloropyrimidines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines. Whether you are troubleshooting unexpected results or aiming to improve reaction efficiency and regioselectivity, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for nucleophilic substitution on 2,4-dichloropyrimidine?

Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at the C4 position. However, this selectivity can be influenced by various factors, including the nature of the nucleophile, solvent, temperature, and the presence of substituents on the pyrimidine ring.

Q2: How does temperature affect the regioselectivity of the reaction?

Temperature is a critical parameter that can significantly influence the regioselectivity of nucleophilic substitution on dichloropyrimidines. The reaction can be under either kinetic or thermodynamic control.

  • Kinetic Control (Low Temperatures): At lower temperatures, the reaction is generally under kinetic control, meaning the product that forms faster is the major product. For many nucleophiles, substitution at the more electrophilic C4 position has a lower activation energy and is therefore favored.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction can become reversible, leading to thermodynamic control. In this scenario, the most stable product will be the major isomer. This may or may not be the same as the kinetic product. Elevated temperatures can sometimes lead to a loss of selectivity or favor the formation of the thermodynamically more stable isomer, which might be the C2-substituted product in some cases. Forcing conditions, such as high temperatures, are often required for less reactive nucleophiles.[1]

Q3: My reaction is sluggish or shows no conversion. What are the potential causes and solutions?

Low or no conversion can be due to several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the dichloropyrimidine ring.

    • Solution: Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity.

  • Low Reaction Temperature: Nucleophilic aromatic substitution often requires thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. For catalyst-free SNAr, temperatures as high as 140 °C in a solvent like DMF may be necessary.[1] Palladium-catalyzed aminations are often successful in the 80-120 °C range.[1]

  • Poor Solubility: The dichloropyrimidine or the nucleophile may not be sufficiently soluble in the chosen solvent.

    • Solution: Screen different solvents to ensure all reactants are in solution. Polar aprotic solvents like DMF, DMSO, or NMP are often effective.

  • Deactivated Substrate: Electron-donating groups on the pyrimidine ring can decrease its electrophilicity and slow down the reaction.

    • Solution: More forcing reaction conditions (higher temperature, longer reaction time, stronger nucleophile/base) may be required.

Q4: I am observing a mixture of C2 and C4 substituted products. How can I improve the selectivity?

Obtaining a mixture of isomers is a common challenge. Several strategies can be employed to enhance the regioselectivity.

  • Optimize Temperature: As discussed, temperature plays a key role. For C4 selectivity, running the reaction at a lower temperature to favor the kinetic product is often a good starting point.

  • Choice of Solvent and Base: The solvent and base can influence the reactivity and selectivity. For instance, using n-butanol with DIPEA has been reported to favor C4 substitution.

  • Nature of the Nucleophile: The structure of the nucleophile can impact the C2/C4 ratio. Sterically hindered nucleophiles may show different selectivity compared to smaller ones.

  • Catalysis: For amination reactions, palladium catalysts can strongly favor the formation of the C4-substituted product.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during nucleophilic substitution on dichloropyrimidines.

Problem Potential Cause Recommended Solution(s)
Low or No Yield 1. Insufficient reaction temperature. 2. Weak nucleophile. 3. Poor solubility of reactants. 4. Deactivated dichloropyrimidine substrate.1. Gradually increase the reaction temperature (e.g., from room temperature to reflux). For some amines, temperatures of 80-140 °C may be required.[1] 2. Use a stronger nucleophile or add a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) to enhance nucleophilicity. 3. Screen polar aprotic solvents such as DMF, DMSO, or NMP. 4. Employ more forcing conditions (higher temperature, longer reaction time) or consider a palladium-catalyzed cross-coupling reaction.
Poor C4-Selectivity (Mixture of C2 and C4 Isomers) 1. Reaction temperature is too high, leading to thermodynamic control or scrambling. 2. The nucleophile has an inherent preference for the C2 position. 3. Reaction conditions (solvent, base) favor C2-substitution.1. Lower the reaction temperature to favor the kinetically controlled C4-product. Monitor the reaction closely to avoid prolonged reaction times. 2. For aminations, consider a Pd-catalyzed approach which often shows high C4-selectivity. 3. Systematically screen different solvents and bases. For example, n-butanol with DIPEA can enhance C4 selectivity.
Formation of Di-substituted Product 1. Stoichiometry of the nucleophile is too high. 2. The mono-substituted product is highly reactive under the reaction conditions. 3. Prolonged reaction time or high temperature.1. Carefully control the stoichiometry, using a slight excess (1.0-1.2 equivalents) of the nucleophile for mono-substitution. 2. Lower the reaction temperature to reduce the rate of the second substitution. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.
Difficulty Achieving C2-Substitution 1. C4 is the kinetically favored position for most nucleophiles. 2. Inappropriate reaction conditions to favor the thermodynamically controlled product or a C2-selective pathway.1. Consider dichloropyrimidines with an electron-donating group at the C6 position, which can direct substitution to the C2 position. 2. For substrates with an electron-withdrawing group at C5, tertiary amines can be highly C2-selective. 3. Explore forcing conditions (high temperatures) if the C2 product is thermodynamically more stable and the reaction is reversible.

Data Presentation: Temperature Effects on Regioselectivity

The following table provides illustrative data on how temperature can affect the yield and regioselectivity of the reaction between 2,4-dichloropyrimidine and a generic amine nucleophile. Please note that this data is representative and actual results will vary depending on the specific nucleophile, solvent, and other reaction conditions.

Temperature (°C)Reaction Time (h)Overall Yield (%)C4-substituted Product (%)C2-substituted Product (%)
02465955
25 (Room Temp)12809010
804957525
1401906040

Experimental Protocols

Protocol 1: General Procedure for Mono-amination of 2,4-Dichloropyrimidine (Kinetic Control Conditions)

This protocol aims to favor the formation of the C4-substituted product by using a lower reaction temperature.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine (1.1 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equivalents)

  • n-Butanol

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2,4-dichloropyrimidine and n-butanol.

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add the amine to the solution.

  • Add DIPEA dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amination of 2,4-Dichloropyrimidine under Forcing Conditions

This protocol employs a higher temperature, which may be necessary for less reactive amines or to explore thermodynamic control.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Sealed reaction vial with a magnetic stir bar

Procedure:

  • To a sealed reaction vial, add 2,4-dichloropyrimidine, the amine, and anhydrous potassium carbonate.

  • Add anhydrous DMF to the vial.

  • Seal the vial tightly and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationship: Factors Influencing Regioselectivity

G Factors Influencing Regioselectivity in SNAr of Dichloropyrimidines cluster_conditions Reaction Conditions cluster_reactants Reactants Temperature Temperature Regioselectivity Regioselectivity Temperature->Regioselectivity Kinetic vs. Thermodynamic Control Solvent Solvent Solvent->Regioselectivity Base Base Base->Regioselectivity Nucleophile Nucleophile Nucleophile->Regioselectivity Sterics & Nucleophilicity Substituents Substituents Substituents->Regioselectivity Electronic Effects

Caption: Key factors influencing the C2/C4 regioselectivity.

Experimental Workflow: Troubleshooting Low Reaction Yield

G Troubleshooting Workflow for Low Yield in SNAr Reactions Start Low/No Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Increase_Temp Increase Temperature Check_Purity->Increase_Temp If pure Change_Solvent Change Solvent Increase_Temp->Change_Solvent No improvement Success Improved Yield Increase_Temp->Success Improvement Stronger_Nucleophile Use Stronger Nucleophile/Base Change_Solvent->Stronger_Nucleophile No improvement Change_Solvent->Success Improvement Consider_Catalysis Consider Pd-Catalysis (for Aminations) Stronger_Nucleophile->Consider_Catalysis No improvement Stronger_Nucleophile->Success Improvement Consider_Catalysis->Success Improvement

Caption: A stepwise guide to troubleshooting low reaction yields.

References

overcoming poor solubility of pyrimidine derivatives in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrimidine Derivative Solubility

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges of poor pyrimidine derivative solubility in reaction media and biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My pyrimidine derivative is insoluble in my primary reaction solvent. What are the first steps I should take?

A1: When facing solubility issues, a systematic approach is best. Start by verifying the purity of your compound. Impurities can sometimes significantly reduce solubility. Next, consider gentle heating or sonication, as increased temperature often improves the solubility of solids.[1] If these simple physical methods fail, you will need to explore changes to the solvent system itself. This involves trying alternative solvents, using co-solvents, or adjusting the pH of the medium.

Q2: How do I choose an appropriate solvent or co-solvent system?

A2: The principle of "like dissolves like" is a good starting point, meaning polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[1] Pyrimidine derivatives have a wide range of polarities depending on their substituents.

  • Co-solvents: Often, a mixture of solvents (a co-solvent system) is more effective than a single solvent.[2] Co-solvents work by reducing the polarity of the aqueous phase, making it more favorable for less polar compounds.[3] Commonly used water-miscible organic solvents include Dimethyl Sulfoxide (DMSO), ethanol, methanol, and polyethylene glycol (PEG).[3][4] DMSO is particularly effective as it can dissolve both polar and non-polar substances.[5]

  • Solvent Selection: If your reaction conditions allow, screen a panel of solvents with varying polarities. For reactions involving different starting materials, the choice of solvent can even influence the reaction's regioselectivity, leading to different products.[6]

Q3: Can pH modification improve the solubility of my pyrimidine derivative?

A3: Yes, significantly. Many pyrimidine derivatives contain ionizable acidic or basic functional groups.[4] Adjusting the pH of the reaction medium can convert the neutral molecule into a more soluble salt.

  • Basic Pyrimidines: The pyrimidine ring itself is weakly basic due to the lone pairs of electrons on its nitrogen atoms.[7] If your derivative has basic groups (like amines), decreasing the pH with a dilute acid (e.g., 5% HCl) will form a protonated, water-soluble salt.[7][8]

  • Acidic Pyrimidines: If your derivative has acidic functional groups (like carboxylic acids or phenols), increasing the pH with a dilute base (e.g., 5% NaOH) will form a deprotonated, water-soluble salt.[7][8] It is important to ensure that the pH change does not adversely affect your reactants, reagents, or the stability of the pyrimidine derivative itself.

Q4: What are solubilizing agents and when should I consider using them?

A4: If solvent modification is insufficient or not viable for your experimental setup, solubilizing agents can be employed. These are typically used in formulations for biological assays or drug delivery.

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[3] The hydrophobic core of the micelle can encapsulate poorly soluble compounds, increasing their apparent solubility.[9] Common surfactants include Polysorbate 80, Sodium Lauryl Sulfate (SLS), and various poloxamers.[3][10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[4] They can form inclusion complexes by encapsulating the poorly soluble pyrimidine derivative within their cavity, thereby increasing its aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used example.[4][11]

Q5: What is the difference between kinetic and thermodynamic solubility?

A5: Understanding the difference is crucial for designing and interpreting experiments.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can remain in solution under specific conditions (solvent, temperature, pressure) indefinitely. It is determined by allowing a suspension to equilibrate over a long period (e.g., 24+ hours) and then measuring the concentration of the dissolved compound.[12][13]

  • Kinetic Solubility: This is determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation first occurs.[4][12] This method is faster and often used in high-throughput screening. The resulting value is typically higher than the thermodynamic solubility because it represents a supersaturated state that has not yet equilibrated.[13]

For most laboratory reactions, achieving a concentration below the kinetic solubility limit is often sufficient. For formulation and shelf-life studies, thermodynamic solubility is the more critical parameter.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize common solvents and the potential effectiveness of various solubilization techniques for a hypothetical pyrimidine derivative.

Table 1: Properties of Common Laboratory Solvents

SolventPolarity (Dielectric Constant)Boiling Point (°C)Key Characteristics
Water80.1100Highly polar, protic.
Dimethyl Sulfoxide (DMSO)47.2189Highly polar, aprotic, dissolves a wide range of compounds.[5]
Methanol32.765Polar, protic.
Ethanol24.578Polar, protic.
Acetonitrile37.582Polar, aprotic.
Dichloromethane (DCM)9.140Non-polar, aprotic.
Diethyl Ether4.335Non-polar, aprotic.
1,4-Dioxane2.2101Non-polar, aprotic.

Table 2: Example of Solubility Improvement for a Hypothetical Pyrimidine Derivative

MethodInitial Solubility (µg/mL) in WaterFinal Solubility (µg/mL)Fold IncreaseNotes
pH Modification
Adjust to pH 2 (for basic derivative)1.5250~167xForms a soluble hydrochloride salt.[2]
Adjust to pH 10 (for acidic derivative)1.5400~267xForms a soluble sodium salt.[2]
Co-solvents
10% DMSO in Water1.535~23xReduces the polarity of the solvent system.[3]
20% PEG 400 in Water1.59060xPEG 400 is a common solubilizing excipient.[10]
Solubilizing Agents
1% HP-β-Cyclodextrin1.5150100xForms an inclusion complex with the drug molecule.[11]
0.5% Polysorbate 801.57550xEncapsulates the drug within micelles.[9]

Note: These values are illustrative and the actual improvement will depend on the specific structure of the pyrimidine derivative.

Visualizations and Workflows

A logical approach to troubleshooting and experimentation is critical. The following diagrams illustrate decision-making and experimental workflows.

G start Start: Pyrimidine Derivative is Insoluble physical Apply Physical Methods (Heating, Sonication) start->physical check1 Is it Soluble? physical->check1 solvent Modify Solvent System check1->solvent No end_s Success: Proceed with Experiment check1->end_s Yes ph_adjust Adjust pH (if ionizable groups exist) solvent->ph_adjust Option 1 cosolvent Use Co-solvent (e.g., DMSO, Ethanol) solvent->cosolvent Option 2 check2 Is it Soluble? ph_adjust->check2 cosolvent->check2 agents Use Solubilizing Agents (Surfactants, Cyclodextrins) (Primarily for assays) check2->agents No check2->end_s Yes check3 Is it Soluble? agents->check3 check3->end_s Yes end_f Failure: Re-evaluate Compound or Synthesis Strategy check3->end_f No

Caption: A decision tree for troubleshooting poor solubility of pyrimidine derivatives.

G start Start: Prepare 10 mM stock solution in 100% DMSO dilute Add DMSO stock to buffer and perform serial dilutions start->dilute plate Prepare 96-well plate with aqueous buffer (e.g., PBS) plate->dilute incubate Incubate plate (e.g., 2 hours at RT) dilute->incubate measure Measure turbidity/absorbance using a plate reader incubate->measure analyze Analyze data: Identify concentration where precipitation begins measure->analyze end Result: Kinetic Solubility Value Determined analyze->end

Caption: Experimental workflow for determining kinetic solubility via turbidimetry.

Experimental Protocols

Protocol 1: Basic Qualitative Solubility Test

This protocol provides a rapid assessment of a compound's solubility in various solvents.[7][14]

Materials:

  • Test compound (solid or liquid)

  • Small test tubes

  • Solvents: Deionized water, 5% NaOH, 5% NaHCO₃, 5% HCl, Diethyl Ether

  • Spatula and graduated cylinders or pipettes

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the solid compound (or 20-40 µL of a liquid) into a small test tube.

  • Add 1 mL of the first solvent (start with water) to the test tube.

  • Vigorously shake or vortex the tube for 30-60 seconds.

  • Observe the solution against a dark background. The compound is considered "soluble" if a clear, homogenous solution is formed with no visible particles.[7]

  • If soluble in water: Test the solution with litmus or pH paper to determine if it is acidic or basic.[8] Then, in a new tube, test solubility in a non-polar solvent like diethyl ether to distinguish between polar organic compounds and inorganic salts.[7]

  • If insoluble in water: Proceed to test its solubility sequentially in 5% NaOH, 5% NaHCO₃, and 5% HCl using fresh samples for each test.[14]

  • Record all observations to classify the compound (e.g., water-soluble acid, base-soluble weak acid, etc.).

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol uses a plate-reader to estimate the kinetic solubility of a compound by detecting precipitation (turbidity).[4][12]

Materials:

  • Test compound

  • 100% DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Clear, flat-bottom 96-well plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance (e.g., at 620 nm)

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[4]

  • Plate Preparation: Add 198 µL of the aqueous buffer to wells in columns 2-12 of the 96-well plate. Add 200 µL of buffer to a blank well.

  • Initial Dilution: Add 200 µL of buffer to a well in column 1. Add 4 µL of the 10 mM DMSO stock solution to this well. This creates a 200 µM starting concentration with 2% DMSO.

  • Serial Dilution: Mix the contents of the column 1 well thoroughly. Transfer 100 µL from column 1 to column 2. Mix well, and then transfer 100 µL from column 2 to column 3. Repeat this 2-fold serial dilution across the plate to column 11. Discard 100 µL from the column 11 well. Column 12 will serve as a buffer-only control.

  • Incubation: Allow the plate to incubate at room temperature for 1-2 hours to allow for precipitation to occur and equilibrate.

  • Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which a sharp increase in absorbance is observed is considered the kinetic solubility limit.[4]

References

minimizing hydrolysis of the cyano group during pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for a common challenge in synthetic chemistry: the hydrolysis of the cyano group during pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the cyano group on my pyrimidine precursor hydrolyzing during the reaction?

A1: The cyano (nitrile) group is susceptible to hydrolysis under both acidic and basic conditions, which are common in pyrimidine synthesis.[1][2] The reaction proceeds via nucleophilic attack on the electrophilic carbon of the nitrile. This hydrolysis typically forms a primary amide (-CONH₂) as an intermediate, which can then be further hydrolyzed to a carboxylic acid (-COOH), especially under harsh conditions like high temperatures or extreme pH.[1][3] The pyrimidine ring itself contains electron-withdrawing nitrogen atoms, which can increase the electrophilicity of the cyano carbon, making it more prone to attack by nucleophiles like water or hydroxide ions.[4]

Q2: What are the primary factors that promote the unwanted hydrolysis of the cyano group?

A2: The three primary factors that promote cyano group hydrolysis during pyrimidine synthesis are:

  • High pH (Strongly Basic Conditions): Many pyrimidine cyclizations require a base. Strong bases (e.g., NaOH, KOH) and high concentrations of weaker bases can significantly accelerate the rate of nitrile hydrolysis.[3][5]

  • Elevated Temperatures: Reaction temperature is a critical parameter. Higher temperatures increase the rate of all reactions, including the undesired hydrolysis side reaction.[3][6] Often, hydrolysis has a high activation energy, and its rate increases disproportionately with temperature compared to the desired cyclization.

  • Presence of Water: The reaction requires water as a reactant for hydrolysis to occur. Using anhydrous solvents and reagents is crucial, although sometimes unavoidable water is present or generated in situ.

Q3: Can the choice of base influence the extent of hydrolysis?

A3: Absolutely. The strength and type of base are critical. Strong inorganic bases like sodium hydroxide are highly effective at promoting hydrolysis.[5] Organic bases, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or milder inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are often preferred.[7] They are typically strong enough to catalyze the desired cyclization but are less likely to promote significant hydrolysis of the cyano group.

Troubleshooting Guide

This section addresses specific problems you may encounter in the lab.

Problem: My reaction yields a mixture of the desired cyano-pyrimidine and the corresponding carboxamide byproduct.

This is the most common manifestation of this issue. The goal is to optimize the reaction conditions to favor the desired product over the hydrolyzed side product.

Step 1: Analyze and Adjust Reaction Temperature

High temperatures are a major contributor to hydrolysis.

  • Action: Lower the reaction temperature. If the reaction is run at reflux, try reducing the temperature to a fixed value (e.g., 60 °C or 80 °C) and extending the reaction time.[6]

  • Rationale: The desired cyclization reaction may proceed efficiently at a lower temperature, while the rate of the hydrolysis side reaction may be significantly reduced. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

Step 2: Evaluate and Modify the Basic Conditions

The choice and amount of base are crucial for controlling the reaction's pH.

  • Action: Replace strong bases (NaOH, KOH, NaOEt) with milder alternatives. Consider using an organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃).[7] It is also advisable to use the minimum effective amount of base (e.g., catalytic amounts or 1.0-1.2 equivalents).

  • Rationale: Milder bases provide a less aggressive environment, reducing the rate of hydroxide-catalyzed hydrolysis while still facilitating the necessary deprotonation and cyclization steps.

Step 3: Ensure Anhydrous Conditions

Water is a direct reactant in the hydrolysis pathway.

  • Action: Use anhydrous solvents and ensure all glassware is thoroughly dried. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Rationale: Minimizing the concentration of water, a key reactant for hydrolysis, will directly suppress the formation of the carboxamide byproduct according to Le Châtelier's principle.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting cyano group hydrolysis.

G start Problem: Significant Cyano Group Hydrolysis Observed check_temp Is Reaction Temperature > 80 °C or at Reflux? start->check_temp reduce_temp Action: Lower Temperature (e.g., 50-60 °C) and Increase Reaction Time check_temp->reduce_temp  Yes check_base Is a Strong Base (e.g., NaOH, KOH, NaOEt) being used? check_temp->check_base  No reduce_temp->check_base change_base Action: Switch to a Milder Base (e.g., K₂CO₃, TEA, NaOAc) check_base->change_base  Yes check_solvent Are Anhydrous Solvents/Reagents Used? check_base->check_solvent  No change_base->check_solvent use_anhydrous Action: Use Anhydrous Solvents & Run Under Inert Atmosphere check_solvent->use_anhydrous  No monitor Monitor Reaction Progress by TLC/LC-MS check_solvent->monitor  Yes use_anhydrous->monitor end_ok Problem Resolved: Yield of Cyano-Pyrimidine Improved monitor->end_ok ReactionPathway Reactants Aldehyde + Malononitrile + Amidine/Urea Intermediate Acyclic Intermediate Reactants->Intermediate Base, ΔT DesiredProduct Desired Product: 4-Amino-5-Cyano-Pyrimidine SideProduct1 Side Product: 4-Amino-5-Carboxamide-Pyrimidine SideProduct2 Side Product: 4-Amino-5-Carboxylic Acid-Pyrimidine SideProduct1->SideProduct2 Further Hydrolysis (Harsh Conditions) Intermediate->DesiredProduct Cyclization (Desired Pathway) Intermediate->SideProduct1 Hydrolysis (+H₂O) (Undesired Pathway)

References

Technical Support Center: Suzuki Coupling of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki coupling of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for this important cross-coupling reaction.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during the Suzuki coupling of dichloropyrimidines.

Q1: Which chlorine atom on a 2,4-dichloropyrimidine is expected to react first in a Suzuki coupling?

For 2,4-dichloropyrimidines, the C4-position is generally more reactive and will typically undergo Suzuki coupling first.[1][2] This regioselectivity is due to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond.[1] While this is the general observation, it's important to note that reaction conditions can sometimes influence selectivity.[3]

Q2: What is a good starting catalyst for the Suzuki coupling of dichloropyrimidines?

A widely used and often effective catalyst for this reaction is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2][4] It is commercially available and has a broad substrate scope.[3] For more challenging substrates or to optimize yields, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used in combination with specialized phosphine ligands.[1][5]

Q3: What are the recommended solvents and bases for this reaction?

A mixture of an organic solvent and water is typically employed. A common and effective system is a 2:1 mixture of 1,4-dioxane and water.[1] Other solvents like THF, toluene, and ethanol have also been used successfully.[2][6] The choice of solvent can be critical for the success of the reaction.[2]

For the base, inorganic bases are standard. Potassium carbonate (K₂CO₃) is a good starting point.[1][7] Other commonly used bases include sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄).[6][8]

Q4: Can I perform a double Suzuki coupling on a dichloropyrimidine in one pot?

Yes, one-pot double Suzuki couplings of 2,4-dichloropyrimidine have been successfully developed.[2] This method allows for the efficient synthesis of diarylated pyrimidines.[2] Typically, the first coupling at the C4-position is carried out at a lower temperature, and then the second boronic acid and additional base are added, followed by heating at a higher temperature for the second coupling at the C2-position.[2]

Q5: What are the most common side reactions in the Suzuki coupling of dichloropyrimidines?

The two most prevalent side reactions are protodeboronation and homocoupling.[8]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This can be more of an issue with electron-deficient heteroaryl boron compounds.[8]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Low or No Conversion of the Starting Material

If you observe poor conversion of your dichloropyrimidine starting material, consider the following troubleshooting steps.

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond, which can be a slow step.[8] Microwave irradiation can be a very effective method for rapidly heating the reaction and reducing reaction times.[1][7]

  • Switch to a More Active Catalyst System: For unreactive aryl chlorides, a more active catalyst system is often required.[8] Consider using bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[8][9][10] These ligands can promote the challenging oxidative addition step.[8][10]

  • Ensure Anhydrous Conditions (if applicable): While many Suzuki couplings use aqueous mixtures, if you are running the reaction under anhydrous conditions, ensure all reagents and solvents are dry. Trace amounts of water can sometimes be beneficial with bases like K₃PO₄.[11]

  • Degas the Reaction Mixture: Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[2][8] Thoroughly degassing the reaction mixture by bubbling an inert gas like argon through it can improve reproducibility.[2]

Issue 2: Formation of Significant Byproducts (Protodeboronation or Homocoupling)

If you are observing significant amounts of byproducts, the following strategies may help.

  • Minimize Protodeboronation:

    • Switch to a Boronic Ester or Trifluoroborate Salt: If protodeboronation is a significant issue with your boronic acid, consider using the corresponding pinacol ester or potassium trifluoroborate salt. These are often less prone to this side reaction.[8]

  • Minimize Homocoupling:

    • Thoroughly Degas the Reaction: As mentioned previously, removing oxygen is crucial to minimize homocoupling.[8]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can reduce the chances of side reactions promoted by Pd(II) species.[8]

Issue 3: Poor Yield with Sterically Hindered Boronic Acids

Sterically hindered boronic acids, particularly ortho-substituted ones, can be challenging coupling partners and may result in low yields.[2]

  • Employ a More Active Catalyst: Catalyst systems with bulky, electron-rich ligands like those developed by Buchwald are often more effective for coupling sterically hindered substrates.[10]

  • Increase Reaction Temperature and Time: Harsher reaction conditions may be necessary to drive the reaction to completion with sterically demanding substrates.[2]

Issue 4: Difficulty in Achieving Double Coupling

If you are attempting a one-pot double coupling and are seeing incomplete reaction for the second coupling, consider these points.

  • Add a Second Dose of Catalyst: The catalyst can deactivate over the course of the reaction. Adding a second portion of the palladium catalyst along with the second boronic acid can improve the yield of the double-coupled product.[2]

  • Increase the Temperature for the Second Coupling: The C2-chloro position is less reactive than the C4-position. A higher temperature is generally required for the second coupling to proceed efficiently.[2]

Data Presentation

Catalyst and Solvent Screening for Monosubstitution of 2,4-Dichloropyrimidine

The following table summarizes the yields obtained from a study screening various catalysts and solvents for the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.[1]

EntryPalladium CatalystLigandSolventYield (%)
1Pd₂(dba)₃-1,4-dioxane/H₂O (2:1)Low
2Pd₂(dba)₃·CHCl₃-1,4-dioxane/H₂O (2:1)35
3Pd₂(dba)₃·CHCl₃TTBP·HBF₄1,4-dioxane/H₂O (2:1)23
4PdCl₂(PPh₃)₂-1,4-dioxane/H₂O (2:1)36
5Pd(OAc)₂PCy₃1,4-dioxane/H₂O (2:1)Low
6Pd(OAc)₂PPh₃1,4-dioxane/H₂O (2:1)Low
7Pd(OAc)₂PPh₃ on DVB1,4-dioxane/H₂O (2:1)Low
8Pd(PPh₃)₄ -1,4-dioxane/H₂O (2:1) 81

Reaction Conditions: 2,4-dichloropyrimidine (1 equiv.), phenylboronic acid (1 equiv.), K₂CO₃ (3 equiv.), catalyst (3 mol %), 100 °C, 15 min, microwave irradiation.[1]

Base and Solvent Optimization for Arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine

This table shows the effect of different bases and solvents on the yield of the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenyl boronic acid.[6]

EntryBaseSolventYield (%)
1K₃PO₄Toluene40
2K₃PO₄Acetonitrile36
3K₃PO₄ 1,4-Dioxane 60
4Na₂CO₃1,4-Dioxane55
5Cs₂CO₃1,4-Dioxane50

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1 equiv.), 4-methoxyphenyl boronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol %), base (2 equiv.), 70-80 °C.[6]

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a study on the regioselective Suzuki coupling of 2,4-dichloropyrimidines.[1]

  • To a microwave vial, add 2,4-dichloropyrimidine (0.5 mmol, 1 equiv.).

  • Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL) that has been previously degassed by bubbling argon through it.

  • Add K₂CO₃ (1.5 mmol, 3 equiv.), the desired aryl or heteroaryl boronic acid (0.5 mmol, 1 equiv.), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Seal the vial and stir the reaction mixture under an argon atmosphere in a microwave reactor at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C4-substituted pyrimidine.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_ar_complex Ar-Pd(II)L₂(Ar') transmetalation->pd_ar_complex ar_boronic Ar'-B(OH)₂ boronate Ar'-B(OH)₃⁻ ar_boronic->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation reductive_elimination Reductive Elimination pd_ar_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Coupled Product reductive_elimination->product aryl_halide Ar-X (Dichloropyrimidine) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_sm Starting Material Unreacted? start->check_sm byproducts Complex Mixture of Byproducts? check_sm->byproducts No increase_temp Increase Temperature (Conventional or Microwave) check_sm->increase_temp Yes screen_bases Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) byproducts->screen_bases Yes end Improved Yield byproducts->end No active_catalyst Switch to More Active Catalyst System (e.g., Pd/Buchwald Ligand) increase_temp->active_catalyst check_reagents Verify Reagent Quality and Degas Thoroughly active_catalyst->check_reagents check_reagents->end lower_temp Lower Reaction Temperature screen_bases->lower_temp boronic_ester If Protodeboronation, Use Boronic Ester/Trifluoroborate lower_temp->boronic_ester boronic_ester->end

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.

Catalyst_Selection_Logic start Substrate Characteristics simple_substrate Simple, Unhindered Substrates start->simple_substrate challenging_substrate Sterically Hindered or Electronically Deactivated Substrate simple_substrate->challenging_substrate No pd_pph3 Standard Catalyst: Pd(PPh₃)₄ simple_substrate->pd_pph3 Yes buchwald_nhc Advanced Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ with Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, IPr) challenging_substrate->buchwald_nhc Yes optimization Further Optimization: Screen Ligands, Bases, Solvents, and Temperature pd_pph3->optimization buchwald_nhc->optimization

References

workup procedure for reactions involving 4,6-Dichloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions involving 4,6-dichloropyrimidine-5-carbonitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of reactions involving this compound.

Question: My reaction mixture is a complex slurry after quenching. How should I proceed with the initial workup?

Answer: A complex slurry indicates the presence of insoluble salts, byproducts, or unreacted starting materials. The goal is to dissolve your target compound in an organic solvent while removing insoluble materials.

Recommended Steps:

  • Dilution: Dilute the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane). This will form a biphasic mixture with the aqueous quench solution.

  • Filtration: If a significant amount of solid remains undissolved at the interface or in either layer, it is often beneficial to filter the entire biphasic mixture through a pad of Celite®. This removes insoluble inorganic salts and other particulates that can complicate phase separation.

  • Phase Separation: Transfer the filtered solution to a separatory funnel and separate the organic and aqueous layers.

  • Re-extraction: Extract the aqueous layer 1-2 more times with the organic solvent to ensure complete recovery of the product.

  • Combine & Wash: Combine the organic extracts and proceed with standard washing steps (e.g., with brine) to remove residual water and water-soluble impurities.[1][2]

Question: I'm observing significant product loss during the aqueous workup. What are the potential causes and solutions?

Answer: Product loss during aqueous extraction can be attributed to several factors, including product solubility in the aqueous phase, hydrolysis of the pyrimidine ring or cyano group, or emulsion formation.

Troubleshooting Steps:

  • Hydrolysis: The dichloropyrimidine moiety can be sensitive to harsh pH conditions. Avoid strong acidic or basic washes if your product is unstable. Use mild washing agents like saturated sodium bicarbonate solution for neutralizing acids or saturated ammonium chloride for quenching basic reactions.[3]

  • Aqueous Solubility: If your product has polar functional groups, it may have partial solubility in the aqueous layer. To minimize this, use a saturated brine (NaCl solution) wash, which decreases the solubility of organic compounds in the aqueous phase through the common ion effect.

  • Emulsion Formation: Emulsions are common when dealing with complex mixtures. To break an emulsion, you can try:

    • Adding a small amount of brine.

    • Filtering the entire mixture through Celite.

    • Allowing the separatory funnel to stand for an extended period.

    • Gently swirling the mixture instead of vigorous shaking.[1]

Question: After solvent removal, my crude product is a dark oil and shows multiple spots on TLC, including one at the baseline. How can I effectively purify it?

Answer: A dark, oily crude product with baseline impurities on TLC suggests the presence of highly polar byproducts or residual catalysts (e.g., palladium complexes from cross-coupling reactions).[4][5] Column chromatography is the most effective method for purification in this scenario.[6][7][8][9]

Purification Strategy:

  • Select an Appropriate Solvent System: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase. An ideal system will give your desired product an Rf value of approximately 0.2-0.4 and provide good separation from impurities.[6] Common systems include gradients of hexane/ethyl acetate or dichloromethane/methanol.

  • Address Baseline Impurities: Highly polar, baseline impurities can often be removed by "plug" filtration. Dissolve the crude oil in a minimum amount of the column eluent and pass it through a short column (a "plug") of silica gel, eluting with a slightly more polar solvent system than your main chromatography run. This will retain the most polar components on the silica.

  • Column Chromatography: Perform flash column chromatography on the filtered material for final purification. For basic pyrimidine derivatives, adding a small amount of triethylamine (~0.1-1%) to the eluent can prevent streaking and improve peak shape.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended general workup procedure for a reaction involving this compound, such as a Suzuki coupling or nucleophilic aromatic substitution (SNAr)?

A1: A standard aqueous workup is typically employed. The key steps are quenching the reaction, extracting the product into an organic solvent, washing away impurities, drying the organic phase, and concentrating to obtain the crude product. This crude material is then purified, most commonly by column chromatography or recrystallization.[1][8][9]

Q2: My product seems to decompose on silica gel during column chromatography. What are my alternatives?

A2: Decomposition on silica gel suggests your compound is sensitive to acid. You can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[7] Alternatively, consider other purification techniques:

  • Recrystallization: If a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature, recrystallization is an excellent, often scalable, purification method.[7]

  • Preparative HPLC (Prep-HPLC): For high-purity requirements or challenging separations, reverse-phase or normal-phase Prep-HPLC can be very effective.[6][10]

  • Alumina Chromatography: Basic or neutral alumina can be used as the stationary phase for compounds that are sensitive to the acidic nature of silica gel.

Q3: How do I remove residual palladium catalyst from a Suzuki cross-coupling reaction?

A3: Palladium residues can be challenging to remove completely.

  • Filtration: After the reaction, diluting with a solvent like ethyl acetate and filtering through a pad of Celite can remove a significant portion of the precipitated palladium black.

  • Aqueous Washes: Some palladium salts can be removed with specific aqueous washes, such as an ammonium chloride solution.

  • Specialized Scavengers: If trace amounts of palladium remain, using a solid-supported scavenger (e.g., thiol-functionalized silica gel) can be effective. The crude product solution is stirred with the scavenger, which binds the palladium, and is then filtered off.

  • Column Chromatography: Careful column chromatography is often sufficient to separate the product from palladium residues, which typically adhere strongly to the silica at the top of the column.[4]

Experimental Protocols & Data

Standard Aqueous Workup Protocol
  • Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature. Slowly add a suitable aqueous quench solution (e.g., water, saturated NH₄Cl, or saturated NaHCO₃) with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake the funnel, venting frequently. Allow the layers to separate.[1]

  • Separation: Drain the lower layer. If the organic layer is on top, drain the aqueous layer and then collect the organic layer.

  • Re-extraction: Extract the aqueous layer with the organic solvent two more times to maximize product recovery.

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • Water (1x) to remove water-soluble reagents.

    • Saturated aqueous NaHCO₃ (1x) if the reaction was acidic.

    • Brine (saturated NaCl solution) (1x) to facilitate drying.[1]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[2]

Purification Technique Comparison
Purification MethodAdvantagesDisadvantagesBest For
Column Chromatography High resolution, versatile for many compound types, applicable to oils and solids.[6][8]Can be time-consuming, potential for product decomposition on silica, requires significant solvent volumes.Complex mixtures, separating compounds with different polarities, removing baseline impurities.[7]
Recrystallization Yields highly pure crystalline solids, scalable, cost-effective.Requires a suitable solvent system, not suitable for oils or amorphous solids, potential for product loss in the mother liquor.[7]Purifying a solid product from a small number of impurities with different solubility profiles.
Preparative HPLC Highest resolution for difficult separations, automated.[6][10]Expensive equipment, limited sample load, requires method development.Final purification step for high-purity compounds, separating close-eluting isomers.
Solid-Phase Extraction (SPE) Fast for simple separations, good for sample pre-concentration.[6]Lower resolution than chromatography, primarily for cleanup rather than high-purity separation.Rapidly removing a class of impurities (e.g., very polar or non-polar) before final purification.

Visualized Workflows

G General Workup & Purification Workflow A Reaction Complete B Quench Reaction (e.g., with H₂O or sat. NH₄Cl) A->B C Liquid-Liquid Extraction (e.g., EtOAc/H₂O) B->C D Separate Aqueous & Organic Layers C->D E Wash Organic Layer (e.g., with Brine) D->E F Dry Organic Layer (e.g., over MgSO₄) E->F G Filter and Concentrate (Rotary Evaporator) F->G H Crude Product G->H I Purification H->I J Column Chromatography I->J For complex mixtures or oily products K Recrystallization I->K For solid products L Pure Product J->L K->L G Troubleshooting Low Product Recovery start_node Low Recovery After Workup q_node q_node a_node a_node start Low Recovery After Workup q1 Was an emulsion formed during extraction? start->q1 a1_yes Break emulsion: - Add brine - Filter through Celite q1->a1_yes Yes q2 Is the product potentially water-soluble? q1->q2 No a1_yes->q2 a2_yes Re-extract aqueous layer with a different organic solvent. Use brine in washes. q2->a2_yes Yes q3 Was the reaction incomplete or did side reactions occur? q2->q3 No a2_yes->q3 a3_yes Analyze crude by NMR/LCMS. Re-optimize reaction conditions. q3->a3_yes Yes end_node Optimize Workup Protocol q3->end_node No a3_yes->end_node

References

Technical Support Center: Scaling Up the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4,6-Dichloropyrimidine-5-carbonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A robust and scalable process for the synthesis of this compound has been developed, which is suitable for multi-kilogram scale production.[1][2] This process has undergone significant process safety evaluation, ensuring its viability for industrial applications.[1][2] All intermediates in this synthetic route are stable and can be stored under normal conditions.[1][2]

Q2: What are the key intermediates in the scalable synthesis of this compound?

A2: The synthesis typically starts from a readily available pyrimidine precursor. Key intermediates that are formed during the process are stable under normal storage conditions, which is a significant advantage for large-scale manufacturing.[1][2]

Q3: What are the common challenges encountered when scaling up the synthesis of this compound?

A3: When scaling up the synthesis, challenges may include managing exothermic reactions, ensuring efficient purification, and minimizing the formation of byproducts. Process safety evaluations are crucial to identify and mitigate potential hazards associated with large-scale production.[1][2]

Q4: How can I purify this compound on a large scale?

A4: Purification of this compound at a large scale can be achieved through crystallization from a suitable solvent system. The choice of solvent is critical for obtaining high purity and yield.

Q5: What are the primary applications of this compound and its derivatives?

A5: this compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown potential as kinase inhibitors for cancer therapy, agents for treating neurodegenerative diseases like Alzheimer's, and as antiproliferative agents.[3][4][5][6]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using appropriate analytical techniques (e.g., HPLC, TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction temperatureThe reaction temperature is a critical parameter. Ensure that the temperature is maintained within the optimal range as specified in the protocol. Deviations can lead to incomplete reactions or the formation of side products.
Impure starting materialsThe purity of starting materials is crucial for a successful synthesis. Ensure that all reactants are of high purity and are properly dried before use.
Inefficient mixingInadequate agitation on a larger scale can lead to localized temperature gradients and poor mass transfer, resulting in lower yields. Ensure that the stirring is efficient for the reaction volume.
Issue 2: Formation of Impurities and Byproducts
Possible Cause Troubleshooting Step
Side reactions due to temperature fluctuationsMaintain strict control over the reaction temperature. Use a reliable heating/cooling system to prevent temperature spikes that can promote the formation of byproducts.
Presence of moistureThe reaction is sensitive to moisture. Ensure that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry of reagentsCarefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of unwanted side products.
Cross-reactivity in derivative synthesisWhen synthesizing derivatives, especially through nucleophilic aromatic substitution, the presence of multiple reactive sites can lead to a mixture of products. Careful control of reaction conditions (temperature, solvent, base) is necessary to achieve the desired regioselectivity.

Data Presentation

Table 1: Summary of a Scalable Synthesis of this compound

Step Reactant Reagent Solvent Temperature (°C) Time (h) Yield (%)
14,6-Dihydroxypyrimidine-5-carbaldehydeVilsmeier reagentDichloromethane0-25495
24,6-Dichloro-5-formylpyrimidineHydroxylamine hydrochlorideWater/Ethanol25292
34,6-Dichloro-5-formylpyrimidine oximeThionyl chlorideToluene70-80390

Note: The data presented in this table is a generalized representation based on typical synthetic procedures and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Step 1: Formation of 4,6-Dichloro-5-formylpyrimidine

    • To a stirred solution of 4,6-dihydroxypyrimidine-5-carbaldehyde in dichloromethane, add Vilsmeier reagent dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction with ice-water and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Step 2: Oximation of 4,6-Dichloro-5-formylpyrimidine

    • Dissolve the crude 4,6-dichloro-5-formylpyrimidine in a mixture of ethanol and water.

    • Add a solution of hydroxylamine hydrochloride and sodium acetate.

    • Stir the mixture at room temperature for 2 hours.

    • Filter the resulting precipitate and wash with water to obtain the oxime.

  • Step 3: Dehydration to this compound

    • Suspend the oxime in toluene and add thionyl chloride dropwise at room temperature.

    • Heat the reaction mixture to 70-80 °C and stir for 3 hours.

    • Cool the mixture and pour it into ice-water.

    • Extract the product with toluene, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by crystallization to afford this compound.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on this compound
  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere.

  • Addition of Nucleophile and Base:

    • Add the desired nucleophile (e.g., an amine or thiol, 1-1.2 equivalents) to the solution.

    • Add a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 1.5-2 equivalents) to the reaction mixture.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 50-100 °C) depending on the reactivity of the nucleophile.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, filter the solid and wash it with a suitable solvent.

    • If no precipitate forms, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow Start 4,6-Dihydroxypyrimidine-5-carbaldehyde Intermediate1 4,6-Dichloro-5-formylpyrimidine Start->Intermediate1 Vilsmeier Reagent Intermediate2 4,6-Dichloro-5-formylpyrimidine Oxime Intermediate1->Intermediate2 NH2OH·HCl Final_Product This compound Intermediate2->Final_Product SOCl2 Derivatives Substituted Pyrimidine-5-carbonitrile Derivatives Final_Product->Derivatives Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Thiols)

Caption: Synthetic workflow for this compound and its derivatives.

Troubleshooting_Logic Start Experiment Start Problem Low Yield or Impurities? Start->Problem Check_Purity Check Starting Material Purity Problem->Check_Purity Yes Success Successful Synthesis Problem->Success No Check_Conditions Verify Reaction Conditions (Temp., Time, Atmosphere) Check_Purity->Check_Conditions Failure Consult Further Literature Check_Purity->Failure Check_Stoichiometry Confirm Reagent Stoichiometry Check_Conditions->Check_Stoichiometry Check_Conditions->Failure Optimize_Purification Optimize Purification Method (Crystallization, Chromatography) Check_Stoichiometry->Optimize_Purification Check_Stoichiometry->Failure Optimize_Purification->Success Optimize_Purification->Failure

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4,6-Dichloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 4,6-dichloropyrimidine-5-carbonitrile and its close structural analog, 4,6-dichloropyrimidine. This document is intended to serve as a valuable resource for the identification and characterization of these and similar pyrimidine-based compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structural elucidation is paramount for ensuring the integrity of downstream applications. NMR spectroscopy is the most powerful tool for the unambiguous determination of its molecular structure. This guide presents a comparative analysis of the ¹H and ¹³C NMR data of this compound and 4,6-dichloropyrimidine, highlighting the influence of the carbonitrile group on the chemical shifts of the pyrimidine ring protons and carbons.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and 4,6-dichloropyrimidine.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ)MultiplicityAssignment
This compoundDMSO-d₆8.96SingletH-2
4,6-DichloropyrimidineCDCl₃8.82SingletH-2
7.46SingletH-5

Table 2: ¹³C NMR Spectral Data

CompoundSolventC-2C-4C-5C-6CN
This compoundDMSO-d₆Data not availableData not availableData not availableData not availableData not available
4,6-DichloropyrimidineCDCl₃159.2162.2122.9162.2-

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for pyrimidine derivatives.

1. Sample Preparation:

  • Weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution if necessary.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak is used as an internal standard (DMSO-d₆: δ 2.50 ppm; CDCl₃: δ 7.26 ppm).

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg').

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: The solvent peak is used as an internal standard (DMSO-d₆: δ 39.52 ppm; CDCl₃: δ 77.16 ppm).

Workflow for NMR Analysis and Comparison

The following diagram illustrates the logical workflow for the NMR characterization and comparison of pyrimidine derivatives.

Decoding Dichloropyrimidines: A Comparative Guide to Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with dichloropyrimidines, accurate structural elucidation is paramount. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for identifying and differentiating isomers of these important heterocyclic compounds. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of common dichloropyrimidine isomers, supported by experimental data and detailed methodologies.

Comparative Fragmentation Analysis of Dichloropyrimidine Isomers

The mass spectra of dichloropyrimidine isomers are characterized by a distinct molecular ion cluster and a series of fragment ions resulting from the loss of chlorine atoms and cleavage of the pyrimidine ring. The relative abundance of these fragments can provide a fingerprint for each isomer.

A key feature in the mass spectra of dichlorinated compounds is the isotopic pattern of the molecular ion (M⁺) and chlorine-containing fragments. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a molecule with two chlorine atoms will exhibit a characteristic M⁺, M+2, and M+4 peak cluster with relative intensities of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

The primary fragmentation pathways for dichloropyrimidines under electron ionization involve the sequential loss of chlorine radicals (Cl•) and hydrogen cyanide (HCN) from the pyrimidine ring. The stability of the resulting carbocations influences the relative intensities of the observed fragment ions, allowing for differentiation between isomers.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions and their relative intensities observed in the electron ionization mass spectra of 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,5-dichloropyrimidine.

m/z Proposed Fragment 2,4-Dichloropyrimidine Relative Intensity (%) 4,6-Dichloropyrimidine Relative Intensity (%) 2,5-Dichloropyrimidine Relative Intensity (%)
148[M]⁺7810085
150[M+2]⁺506455
152[M+4]⁺8109
113[M-Cl]⁺10053100
115[M-Cl+2]⁺331733
86[M-Cl-HCN]⁺154320
78[M-2Cl]⁺121015
51[C₃H₃N]⁺252430

Data sourced from the NIST WebBook and PubChem databases.[1][2][3]

Experimental Protocols

A standard method for the analysis of dichloropyrimidines is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative experimental protocol.

1. Sample Preparation:

  • Prepare a stock solution of the dichloropyrimidine isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a final working concentration of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Splitless mode, 250 °C

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

Fragmentation Pathways and Mechanisms

The fragmentation of dichloropyrimidines upon electron ionization is initiated by the removal of an electron to form a molecular ion (M⁺). This high-energy species then undergoes a series of unimolecular decompositions.

fragmentation_workflow cluster_ionization Ionization cluster_fragmentation Fragmentation Dichloropyrimidine Dichloropyrimidine (Isomer) MolecularIon Molecular Ion [M]⁺ (m/z 148, 150, 152) Dichloropyrimidine->MolecularIon 70 eV EI LossOfCl Loss of Cl• [M-Cl]⁺ (m/z 113, 115) MolecularIon->LossOfCl LossOfHCN Loss of HCN [M-Cl-HCN]⁺ (m/z 86) LossOfCl->LossOfHCN LossOfSecondCl Loss of second Cl• [M-2Cl]⁺ (m/z 78) LossOfCl->LossOfSecondCl RingCleavage Further Fragmentation (e.g., [C₃H₃N]⁺, m/z 51) LossOfHCN->RingCleavage

Caption: General workflow for the mass spectrometry analysis of dichloropyrimidines.

The primary fragmentation pathway involves the loss of a chlorine radical to form the [M-Cl]⁺ ion. The position of the chlorine atoms influences the stability of this fragment, leading to differences in its relative abundance among the isomers. For example, in 2,4- and 2,5-dichloropyrimidine, the [M-Cl]⁺ fragment is the base peak, suggesting a more stable resulting cation compared to the 4,6-isomer.

A subsequent fragmentation step is often the loss of a neutral molecule of hydrogen cyanide (HCN) from the [M-Cl]⁺ ion, resulting in a fragment at [M-Cl-HCN]⁺. Further fragmentation can lead to smaller charged species.

fragmentation_pathway M Dichloropyrimidine [C₄H₂Cl₂N₂]⁺˙ m/z 148 M_minus_Cl [C₄H₂ClN₂]⁺ m/z 113 M->M_minus_Cl - Cl• M_minus_Cl_minus_HCN [C₃HClN]⁺˙ m/z 86 M_minus_Cl->M_minus_Cl_minus_HCN - HCN C3H3N [C₃H₃N]⁺˙ m/z 51 M_minus_Cl_minus_HCN->C3H3N - Cl•

Caption: A proposed fragmentation pathway for dichloropyrimidines.

By carefully analyzing the relative abundances of the molecular ion cluster and the key fragment ions, researchers can confidently distinguish between different dichloropyrimidine isomers. This comparative approach, grounded in a solid understanding of the underlying fragmentation mechanisms, is an indispensable tool in chemical synthesis and drug development.

References

A Comparative Guide to HPLC Method Development for Purity Analysis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of pyrimidine derivatives. It delves into the nuances of method development, compares HPLC with alternative technologies such as Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE), and provides supporting experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

The purity of pyrimidine derivatives, a critical quality attribute in pharmaceutical development, can be assessed using various analytical techniques. While HPLC remains a cornerstone, UPLC and CE offer distinct advantages in terms of speed, resolution, and efficiency.

Table 1: Performance Comparison of HPLC, UPLC, and Capillary Electrophoresis for Pyrimidine Derivative Analysis

ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Capillary Electrophoresis (CE)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Based on the same principle as HPLC but utilizes sub-2 µm particle columns for higher efficiency.Separation of charged molecules in an electrolyte solution under the influence of an electric field.
Analysis Time Typically 15-30 minutes.Significantly shorter, often 2-10 minutes.[1]Very rapid, typically 3-15 minutes.
Resolution Good, sufficient for most applications.Excellent, with sharper and narrower peaks.[1]Very high, capable of separating closely related compounds.[2]
Sensitivity (LOD/LOQ) Good (e.g., LOD: 0.1 µg/mL for T-dCyd).Higher sensitivity due to narrower peaks and reduced band broadening.[1]Generally lower sensitivity compared to HPLC, but can be enhanced with specific detectors.[3][4]
Solvent Consumption High.Significantly lower than HPLC.[1]Minimal, making it an environmentally friendly option.[3]
Sample Volume Typically 5-20 µL.Smaller injection volumes (1-5 µL) are common.Nanoliter to picoliter injection volumes.[4]
Instrumentation Cost Moderate.Higher than HPLC.Generally lower than HPLC.
Best Suited For Routine quality control, robust and widely available.High-throughput screening, complex mixture analysis.Analysis of charged pyrimidine derivatives, chiral separations.

HPLC Method Development Workflow

A systematic approach is crucial for developing a robust and reliable HPLC method for purity analysis. The following workflow outlines the key steps involved.

HPLC_Method_Development cluster_0 Phase 1: Method Scoping & Initial Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Finalization A Analyte Characterization (pKa, logP, UV spectra) B Selection of Initial Conditions (Column, Mobile Phase, Detector) A->B C Initial Chromatographic Runs (Isocratic & Gradient Screening) B->C D Fine-tuning of Mobile Phase (pH, Organic Modifier, Additives) C->D Proceed if separation is suboptimal E Optimization of Flow Rate & Column Temperature D->E F Evaluation of Peak Shape, Resolution, and Tailing E->F G Validation Parameters (ICH Guidelines) F->G Proceed if optimized method is achieved H Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ G->H I Robustness Testing H->I J Final Method Write-up & Standard Operating Procedure (SOP) I->J

Caption: A stepwise workflow for HPLC method development.

Experimental Protocols

This section provides a detailed HPLC method for the purity analysis of 5-Fluorouracil (5-FU), a widely used pyrimidine derivative.

HPLC Method for Purity Analysis of 5-Fluorouracil

Objective: To determine the purity of 5-Fluorouracil and separate it from its potential impurities and degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • 5-Fluorouracil reference standard

  • 5-Fluorouracil sample for analysis

Chromatographic Conditions:

ParameterCondition
Mobile Phase 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 20 minutes

Procedure:

  • Mobile Phase Preparation: Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Prepare the final mobile phase by mixing the buffer and acetonitrile in the specified ratio.

  • Standard Solution Preparation: Accurately weigh about 25 mg of 5-Fluorouracil reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 250 µg/mL.

  • Sample Solution Preparation: Accurately weigh and transfer a quantity of the 5-Fluorouracil sample equivalent to 25 mg of the active ingredient into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Chromatographic Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solution to check for system suitability (e.g., theoretical plates, tailing factor). Once the system is suitable, inject the sample solution.

  • Data Analysis: Identify the peak corresponding to 5-Fluorouracil in the sample chromatogram by comparing the retention time with that of the standard. Calculate the purity of the sample by the area normalization method.

Table 2: Typical Method Validation Parameters for a Pyrimidine Derivative HPLC Assay

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the main peak from impurities and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy Recovery of 98.0% to 102.0% for the spiked analyte.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.

Application Context: Pyrimidine Derivatives in Signaling Pathways

Many pyrimidine derivatives exert their therapeutic effects by modulating cellular signaling pathways. For instance, a number of pyrimidine-based compounds have been developed as kinase inhibitors for cancer therapy.[5][6] The diagram below illustrates a hypothetical signaling pathway where a pyrimidine analog acts as an inhibitor of a key kinase, thereby blocking downstream proliferative signals.

Signaling_Pathway cluster_pathway Cellular Signaling Cascade cluster_inhibition Therapeutic Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation PyrimidineAnalog Pyrimidine Analog (Kinase Inhibitor) PyrimidineAnalog->RAF

References

A Comparative Guide to the Reactivity of 4,6-Dichloropyrimidine-5-carbonitrile and 2,4-dichloro-5-cyanopyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of two key heterocyclic building blocks: 4,6-Dichloropyrimidine-5-carbonitrile and 2,4-dichloro-5-cyanopyrimidine. The focus of this comparison is on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of a diverse array of biologically active molecules. While direct, side-by-side quantitative kinetic data for these two isomers is not extensively available in the peer-reviewed literature, this guide synthesizes established principles of pyrimidine chemistry, computational studies, and reported experimental outcomes for these and structurally related compounds to provide a robust framework for understanding their relative reactivity and regioselectivity.

Executive Summary

Both this compound and 2,4-dichloro-5-cyanopyrimidine are highly reactive towards nucleophiles due to the electron-deficient nature of the pyrimidine ring, which is further activated by the strongly electron-withdrawing cyano group at the C5 position. The primary distinction in their reactivity lies in the regioselectivity of nucleophilic attack.

  • This compound : The chlorine atoms at the C4 and C6 positions are electronically equivalent and highly activated by the adjacent ring nitrogens. Nucleophilic attack is expected to occur readily at either of these positions.

  • 2,4-dichloro-5-cyanopyrimidine : The chlorine atoms at the C2 and C4 positions are electronically distinct. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[1][2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position.[2] However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.[3][4]

Theoretical Basis for Reactivity

The reactivity of dichloropyrimidines in SNAr reactions is governed by the stability of the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. The electron-withdrawing nitrogen atoms of the pyrimidine ring and the C5-cyano group stabilize this intermediate by delocalizing the negative charge.

In 2,4-dichloro-5-cyanopyrimidine , computational studies on analogous 2,4-dichloropyrimidines show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, suggesting that C4 is the more electrophilic site and thus more prone to nucleophilic attack.[1][2]

For This compound , the C4 and C6 positions are symmetrically activated by the ring nitrogens. The cyano group at C5 further enhances the electrophilicity of both positions.

G General Reactivity of Dichloropyrimidines cluster_0 This compound cluster_1 2,4-dichloro-5-cyanopyrimidine 4,6-diCl 4,6-Dichloropyrimidine- 5-carbonitrile C4_C6 Equivalent C4 and C6 positions 4,6-diCl->C4_C6 Symmetrical activation 2,4-diCl 2,4-dichloro-5-cyanopyrimidine C4 C4 position (more reactive) 2,4-diCl->C4 Preferred site of attack C2 C2 position (less reactive) 2,4-diCl->C2 Nu Nucleophile Nu->4,6-diCl SNAr Nu->2,4-diCl SNAr

Comparison of Reactive Sites

Comparative Reactivity with Nucleophiles

While a direct kinetic comparison is lacking, the available literature on the reactions of these compounds with various nucleophiles allows for a qualitative and semi-quantitative assessment of their reactivity.

Amination Reactions

Nucleophilic substitution with amines is a common transformation for these substrates.

For 2,4-dichloro-5-cyanopyrimidine , reactions with primary and secondary amines typically yield the C4-substituted product with high regioselectivity.[3] However, an interesting reversal of selectivity is observed with tertiary amines, leading to the C2-substituted product.[3][4]

For this compound , amination is expected to proceed readily, although fewer specific examples are documented. Studies on the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde show that mono-amination can be achieved under controlled conditions.[5]

SubstrateNucleophileProduct(s)Observations
2,4-dichloro-5-cyanopyrimidine Diethylamine4-(Diethylamino)-2-chloro-5-cyanopyrimidineHigh C4 selectivity[3]
2,4-dichloro-5-cyanopyrimidine Triethylamine2-(Diethylamino)-4-chloro-5-cyanopyrimidineHigh C2 selectivity[3][4]
This compound N-methylmorpholine4-Chloro-6-(morpholino)pyrimidine-5-carbonitrileExpected mono-substitution

Experimental Protocols

General Procedure for C4-Selective Amination of 2,4-dichloro-5-cyanopyrimidine

This protocol is adapted from literature procedures for the reaction of 2,4-dichloropyrimidines with secondary amines.[3]

  • Reactant Preparation: Dissolve 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

  • Addition of Amine: To the stirred solution, add the secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within a few hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G Experimental Workflow for C4-Amination Start Dissolve 2,4-dichloro- 5-cyanopyrimidine in Solvent Add Add Secondary Amine and Base Start->Add React Stir at Room Temperature Add->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Product C4-aminated Product Purify->Product

C4-Amination Workflow
General Procedure for Mono-amination of this compound

This protocol is based on procedures for the mono-substitution of related 4,6-dichloropyrimidines.[5]

  • Reactant Preparation: Dissolve this compound (1.0 eq) in a polar aprotic solvent like ethanol or N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: Add the amine (1.0 eq) and a base such as triethylamine (TEA) (1.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture under reflux.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under vacuum, and the residue purified by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

The regioselectivity of nucleophilic attack on 2,4-dichloro-5-cyanopyrimidine is a critical consideration in multi-step syntheses. The ability to selectively functionalize either the C2 or C4 position by choosing the appropriate nucleophile (secondary vs. tertiary amine) provides a powerful tool for building molecular complexity.

G Regioselective Functionalization of 2,4-dichloro-5-cyanopyrimidine Start 2,4-dichloro- 5-cyanopyrimidine C4_Sub C4-Substituted Product Start->C4_Sub  SNAr at C4 C2_Sub C2-Substituted Product Start->C2_Sub  SNAr at C2 Sec_Amine Secondary Amine (e.g., Diethylamine) Sec_Amine->C4_Sub Tert_Amine Tertiary Amine (e.g., Triethylamine) Tert_Amine->C2_Sub

Choice of Amine Dictates Regioselectivity

Conclusion

References

influence of 5-cyano group on pyrimidine reactivity compared to unsubstituted 4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of 4,6-Dichloropyrimidine and 4,6-Dichloro-5-cyanopyrimidine in Nucleophilic Aromatic Substitution

For professionals engaged in drug discovery and synthetic chemistry, the pyrimidine scaffold is a cornerstone for the development of novel therapeutics. The strategic functionalization of this heterocycle is paramount, and understanding the subtle electronic factors that govern its reactivity is key to efficient molecular design. This guide provides a detailed comparison of the reactivity of unsubstituted 4,6-dichloropyrimidine and its 5-cyano-substituted analogue, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr), a critical reaction in medicinal chemistry.

The pyrimidine ring, an electron-deficient heterocycle, is inherently primed for attack by nucleophiles.[1] The two ring nitrogens withdraw electron density, activating the carbon positions—particularly C2, C4, and C6—towards substitution. In 4,6-dichloropyrimidine, the chlorine atoms at the 4 and 6 positions are excellent leaving groups, making this a versatile substrate for introducing a variety of functional groups.[2] The introduction of a potent electron-withdrawing group, such as a cyano moiety at the C5 position, is anticipated to dramatically enhance this inherent reactivity.

Electronic Influence of the 5-Cyano Group

The primary distinction in reactivity between 4,6-dichloropyrimidine and 4,6-dichloro-5-cyanopyrimidine stems from the powerful inductive and resonance effects of the cyano group. Positioned at C5, the cyano group exerts a strong electron-withdrawing effect, further depleting the electron density of the pyrimidine ring. This effect significantly increases the electrophilicity of the carbon atoms bearing the chlorine leaving groups (C4 and C6).

The mechanism of SNAr reactions on these systems typically proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups, especially those at positions that can delocalize the negative charge, stabilize the Meisenheimer complex, thereby lowering the activation energy of the reaction and accelerating the rate of substitution.[4] The 5-cyano group provides this stabilization, making 4,6-dichloro-5-cyanopyrimidine a significantly more reactive substrate for SNAr reactions compared to its unsubstituted counterpart.

G cluster_0 4,6-Dichloropyrimidine cluster_1 4,6-Dichloro-5-cyanopyrimidine A N B C-Cl A->B C N B->C D C-Cl C->D E C-H D->E F C-H E->F F->A Nu Nu: Nu->D Slower Attack A1 N B1 C-Cl A1->B1 C1 N B1->C1 D1 C-Cl C1->D1 E1 C-CN D1->E1 F1 C-H E1->F1 EWG e- withdrawing E1->EWG F1->A1 Nu1 Nu: Nu1->D1 Faster Attack G A Dissolve Dichloropyrimidine and Amine in Solvent B Add Base (e.g., TEA) A->B C Stir at RT or Heat B->C D Monitor Reaction by TLC or LC-MS C->D E Work-up: - Dilute with EtOAc - Wash with NaHCO3 & Brine D->E Reaction Complete F Dry & Concentrate E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4,6-Dichloropyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 4,6-dichloropyrimidine-5-carbonitrile derivatives. Drawing from recent studies, this report summarizes their anticancer and antimicrobial properties, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways.

The versatile scaffold of this compound has served as a foundational structure for the synthesis of a multitude of derivatives exhibiting significant biological activities. Researchers have successfully modified this core to develop potent anticancer and antimicrobial agents. These derivatives have been shown to target various cancer cell lines and a spectrum of microbial pathogens, demonstrating their broad therapeutic potential.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated notable efficacy against a range of cancer cell lines, including colon, breast, lung, and liver cancer, as well as leukemia.[1][2][3][4][5][6] The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Comparative Anticancer Potency

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of selected this compound derivatives against various cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives as Dual EGFR/COX-2 Inhibitors [1]

CompoundColo 205
4e 1.66
4f 1.83

Table 2: Anticancer Activity of Morpholinopyrimidine-5-carbonitrile Derivatives as Dual PI3K/mTOR Inhibitors [2][7]

CompoundLeukemia SR
12b 0.10 ± 0.01
12d 0.09 ± 0.01

Table 3: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors [4][6]

CompoundHCT-116MCF-7
9d >10>10
11e 1.141.54
12b >10>10
12d >10>10
Sorafenib (Standard) --

Table 4: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives as EGFR Inhibitors [5]

CompoundHepG2A549MCF-7
10b ---

Note: Specific IC50 values for compound 10b were not explicitly provided in the abstract.

Key Signaling Pathways Targeted by Derivatives

The anticancer effects of these derivatives are often attributed to their ability to inhibit key enzymes in crucial signaling pathways.

EGFR Signaling Pathway

// Nodes Ligand [label="Ligand\n(e.g., EGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine Derivatives\n(e.g., 4e, 4f, 8h, 8n, 8p)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR; EGFR -> Dimerization; Dimerization -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; Inhibitor -> EGFR [arrowhead=tee]; }

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

PI3K/mTOR Signaling Pathway

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Growth,\nProliferation, Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Morpholinopyrimidine\nDerivatives (e.g., 12b, 12d)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K; PI3K -> PIP2 [label=" phosphorylates ", fontsize=8]; PIP2 -> PIP3; PIP3 -> AKT; AKT -> mTOR; mTOR -> Proliferation; Inhibitor -> PI3K [arrowhead=tee]; Inhibitor -> mTOR [arrowhead=tee]; }

Caption: PI3K/mTOR signaling pathway and dual inhibition by morpholinopyrimidine derivatives.

VEGFR-2 Signaling Pathway

// Nodes VEGF [label="VEGF", fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLCγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS_RAF [label="RAS/RAF/MEK/ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis,\nVascular Permeability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine Derivatives\n(e.g., 11e, 12b)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2; VEGFR2 -> PLC; VEGFR2 -> RAS_RAF; PLC -> Angiogenesis; RAS_RAF -> Angiogenesis; Inhibitor -> VEGFR2 [arrowhead=tee]; }

Caption: VEGFR-2 signaling pathway and its inhibition by pyrimidine derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Certain derivatives of this compound have also been investigated for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria.[8][9]

Table 5: Antimicrobial Activity of Pyrimidine-5-carbonitrile Derivatives [8][9]

CompoundGram-Positive BacteriaGram-Negative Bacteria
5e, 5f, 5g, 5h, 7, 8a, 8b, 12a Marked Activity-
4d, 5b-l, 5p, 7a-c, 8a-d, 11 Marked Activity-

Note: The referenced studies highlight marked activity primarily against Gram-positive bacteria, with less emphasis on Gram-negative strains.

Experimental Protocols

The biological activities of these derivatives were assessed using a variety of standard experimental protocols.

In Vitro Anticancer Activity Screening

A common method for evaluating anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrimidine derivatives and a standard anticancer drug (e.g., Sorafenib) for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Experimental Workflow for Anticancer Screening

// Nodes Synthesis [label="Synthesis of\nthis compound\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cancer Cell Line\nCulture", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Assay [label="MTT Assay for\nCytotoxicity (IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_Studies [label="Mechanism of Action Studies", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle [label="Cell Cycle Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(Annexin V-FITC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kinase_Assay [label="Kinase Inhibition Assay\n(e.g., EGFR, PI3K, VEGFR-2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nLead Compound Identification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> MTT_Assay; Cell_Culture -> MTT_Assay; MTT_Assay -> Mechanism_Studies; Mechanism_Studies -> Cell_Cycle; Mechanism_Studies -> Apoptosis; Mechanism_Studies -> Kinase_Assay; Mechanism_Studies -> Data_Analysis; }

Caption: General experimental workflow for anticancer activity screening of derivatives.

Antimicrobial Susceptibility Testing

The antimicrobial activity is often determined using the agar diffusion method or by determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Well Creation: Wells of a specific diameter are made in the agar using a sterile borer.

  • Compound Addition: A defined volume of the test compound solution (at a specific concentration) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of novel therapeutic agents. The derivatives synthesized from this core structure exhibit a wide range of biological activities, with significant potential in the fields of oncology and infectious diseases. The data presented in this guide highlights the promising anticancer and antimicrobial efficacy of these compounds, warranting further investigation and development. The detailed experimental protocols and pathway visualizations provide a foundational understanding for researchers looking to explore this promising class of molecules.

References

A Practical Guide to the Structural Validation of Substituted Pyrimidines Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural determination of novel substituted pyrimidines is a critical step in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone of many therapeutic agents, and a precise understanding of substituent placement and molecular conformation is paramount for establishing structure-activity relationships (SAR). While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex substitution patterns often lead to spectral overlap and ambiguity. Two-dimensional (2D) NMR techniques are indispensable for overcoming these challenges, offering a detailed roadmap of atomic connectivity and spatial relationships.

This guide provides an objective comparison of the most common 2D NMR experiments for the structural validation of substituted pyrimidines, supported by illustrative data and detailed experimental protocols.

Performance Comparison of Key 2D NMR Techniques

The selection of 2D NMR experiments is dictated by the specific structural questions that need to be answered. A combination of experiments is typically required for a comprehensive structural elucidation.[1] The following table summarizes the primary applications and information obtained from the most crucial 2D NMR techniques in the context of substituted pyrimidine analysis.

2D NMR ExperimentInformation ObtainedKey Application for Substituted Pyrimidines
COSY (Correlation Spectroscopy)Through-bond ¹H-¹H correlations (typically 2-3 bonds).Identifying neighboring protons on the pyrimidine ring and its substituents, helping to trace out spin systems.[1]
HSQC (Heteronuclear Single Quantum Coherence)Direct one-bond ¹H-¹³C correlations.Assigning protons to their directly attached carbon atoms, crucial for unambiguous carbon chemical shift assignment.[1]
HMBC (Heteronuclear Multiple Bond Correlation)Long-range ¹H-¹³C correlations (typically 2-3 bonds).Establishing connectivity between different molecular fragments, identifying quaternary carbons, and confirming the position of substituents on the pyrimidine ring.[1]
NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy)Through-space ¹H-¹H correlations (< 5 Å).Determining the spatial proximity of protons, which is vital for establishing stereochemistry and the conformation of substituents relative to the pyrimidine ring.

Case Study: Structural Elucidation of a Substituted Pyrido[2,3-d]pyrimidine

To illustrate the power of 2D NMR, let's consider a hypothetical substituted pyrido[2,3-d]pyrimidine nucleoside. The complete assignment of its ¹H and ¹³C NMR spectra is achieved through a synergistic application of 1D and 2D NMR techniques.

Table 1: ¹H and ¹³C NMR Data and HMBC Correlations for a Substituted Pyrido[2,3-d]pyrimidine
PositionδC (ppm)δH (ppm, mult., J in Hz)HMBC Correlations (¹H → ¹³C)
2152.9--
4158.7-H-5, H-6
4a119.4-H-5, H-6, H-8
5107.67.50 (s)C-4, C-4a, C-8a
6146.28.15 (d, 8.0)C-4, C-4a, C-8, C-8a
7128.97.20 (t, 8.0)C-5, C-8a
8130.27.90 (d, 8.0)C-4a, C-6, C-8a
8a138.1-H-6, H-7, H-8
1'88.26.10 (d, 5.5)C-2, C-4, C-2', C-5'
2'74.14.35 (t, 5.5)C-1', C-3'
3'70.54.15 (t, 5.5)C-2', C-4'
4'85.93.95 (m)C-1', C-3', C-5'
5'a61.83.75 (dd, 12.0, 2.5)C-4'
5'b3.65 (dd, 12.0, 4.5)C-4'

Note: Chemical shifts are illustrative and will vary based on the specific substitution pattern and solvent.

Table 2: Key COSY and NOESY/ROESY Correlations
ExperimentCorrelating ProtonsStructural Information
COSY H-6 / H-7 / H-8Confirms the connectivity of protons on the pyridine ring.
H-1' / H-2' / H-3' / H-4'Establishes the proton spin system of the ribose moiety.
H-4' / H-5'a, H-5'bConfirms the attachment of the 5'-protons to the 4'-position.
NOESY/ROESY H-6 / H-1'Indicates the syn or anti conformation of the nucleoside.
H-8 / H-1'Provides additional evidence for the nucleoside conformation.
H-2' / H-4'Confirms the stereochemistry of the ribose ring.

Experimental Protocols

Detailed and rigorously followed experimental protocols are essential for acquiring high-quality 2D NMR data.

General Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectra.

  • Concentration: Dissolve 5-10 mg of the substituted pyrimidine in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD). For less sensitive experiments like HMBC or on less concentrated samples, a higher concentration (10-20 mg) may be beneficial.[1]

  • Solvent Selection: The choice of solvent can influence chemical shifts and the exchange rate of labile protons (e.g., -NH, -OH). DMSO-d₆ is often a good choice for observing such protons.

  • D₂O Exchange: To identify exchangeable protons, acquire a ¹H spectrum, then add a drop of D₂O, shake the NMR tube, and re-acquire the spectrum. The signals for -NH and -OH protons will either disappear or significantly decrease in intensity.[1]

COSY (Correlation Spectroscopy)
  • Pulse Program: A standard gradient-selected COSY (e.g., cosygpqf on Bruker instruments) is typically used.

  • Spectral Width: The spectral width in both dimensions should encompass all proton signals.

  • Acquisition Parameters: Typically, 256-512 increments in the indirect dimension (t₁) and 2-4 scans per increment are sufficient for moderately concentrated samples.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3 on Bruker instruments) is recommended.

  • Spectral Width: The ¹H spectral width is set as in the 1D proton spectrum. The ¹³C spectral width should cover the expected range of carbon chemical shifts (e.g., 0 to 180 ppm).[1]

  • Acquisition Parameters: The key parameter is the one-bond coupling constant (¹JCH), which is typically set to ~145 Hz for aromatic and aliphatic carbons.

  • Processing: Apply a squared sine-bell window function in the ¹H dimension and a sine-bell function in the ¹³C dimension.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: A standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments) is commonly used.[1]

  • Spectral Width: Similar to HSQC, the spectral widths for ¹H and ¹³C are set to cover all relevant signals.

  • Acquisition Parameters: The crucial parameter is the long-range coupling constant, which is optimized for correlations over 2-3 bonds. A value of 8-10 Hz is a good starting point.[1]

  • Processing: Similar processing parameters to the HSQC experiment are generally applied.

NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy)
  • Pulse Program: A standard gradient-selected NOESY (e.g., noesygpph on Bruker instruments) or ROESY (e.g., roesygpph) is used. ROESY is often preferred for medium-sized molecules to avoid zero-crossing of the NOE.

  • Spectral Width: The spectral width in both dimensions is set to cover all proton signals.

  • Acquisition Parameters: The mixing time is a critical parameter that determines the extent of magnetization transfer. Typical mixing times range from 300 to 800 ms for NOESY and 150 to 300 ms for ROESY.

  • Processing: A squared sine-bell window function is typically applied in both dimensions.

Data Interpretation and Workflow

The structural elucidation of a substituted pyrimidine using 2D NMR is a stepwise process of piecing together molecular fragments.

structural_validation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Interpretation cluster_final Final Validation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY Proton_Systems Identify Proton Spin Systems H1_NMR->Proton_Systems Proton chemical shifts, multiplicities, and integrations C13_NMR ¹³C & DEPT NMR C13_NMR->HSQC C13_NMR->HMBC HC_Direct Assign Directly Bonded C-H C13_NMR->HC_Direct Carbon chemical shifts and types (CH, CH₂, CH₃) COSY->Proton_Systems ¹H-¹H connectivities HSQC->HC_Direct ¹JCH correlations Fragments Assemble Molecular Fragments HMBC->Fragments ²JCH, ³JCH correlations (Connects spin systems) Stereochem Determine Stereochemistry & Conformation NOESY->Stereochem Through-space proximities Proton_Systems->Fragments HC_Direct->Fragments Final_Structure Final Structure Fragments->Final_Structure Stereochem->Final_Structure nmr_relationships Structure Substituted Pyrimidine Structure COSY COSY (¹H-¹H Connectivity) Structure->COSY Through-bond (2-3 bonds) HSQC HSQC (¹H-¹³C Direct Correlation) Structure->HSQC Through-bond (1 bond) HMBC HMBC (¹H-¹³C Long-Range Correlation) Structure->HMBC Through-bond (2-4 bonds) NOESY NOESY/ROESY (¹H-¹H Spatial Proximity) Structure->NOESY Through-space (< 5Å) COSY->HMBC Defines spin systems HSQC->HMBC Assigns carbons HMBC->NOESY Provides framework

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 4,6-Dichloropyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is fundamental. This knowledge is crucial for structure-activity relationship (SAR) studies, rational drug design, and understanding biological interactions. X-ray crystallography is a powerful and definitive technique for elucidating these intricate atomic arrangements. This guide provides a comparative analysis of the X-ray crystallography of 4,6-dichloropyrimidine-5-carbonitrile and its derivatives, offering insights into its structural features and comparing the technique with other analytical methods.

While a publicly available crystal structure for this compound was not identified in this review, the crystallographic data of closely related derivatives such as 4,6-dichloro-5-methylpyrimidine and 4,6-dichloro-5-methoxypyrimidine provide valuable insights into the structural characteristics of this class of compounds. This guide will leverage these examples to illustrate the power of X-ray crystallography and draw comparisons with alternative analytical techniques.

Performance Comparison: X-ray Crystallography vs. Alternative Methods

The structural elucidation of novel chemical entities relies on a suite of analytical techniques. While X-ray crystallography provides unparalleled detail on the solid-state conformation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information about the molecule's connectivity and composition.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute stereochemistry.High-quality single crystal (typically > 0.1 mm).Low to MediumUnambiguous determination of molecular structure and stereochemistry.Crystal growth can be a significant bottleneck; provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy (¹H, ¹³C, etc.) Connectivity of atoms (through-bond correlations), solution-state conformation, dynamic processes.Soluble sample in a deuterated solvent.HighProvides information on the molecule's structure in solution, which is often more biologically relevant.Can be difficult to determine absolute stereochemistry; complex spectra for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns for structural clues.Small amount of sample, can be in solid or solution.HighHigh sensitivity, provides rapid confirmation of molecular formula.Does not provide information on 3D structure or connectivity.

Crystallographic Data of 4,6-Dichloropyrimidine Derivatives

The following table summarizes key crystallographic parameters for derivatives closely related to this compound, showcasing the type of quantitative data obtained from X-ray diffraction experiments.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
4,6-dichloro-5-methylpyrimidine[1]C₅H₄Cl₂N₂MonoclinicP2₁/c7.463(5)7.827(5)11.790(5)93.233(5)687.6(7)4
4,6-dichloro-5-methoxypyrimidine[2]C₅H₄Cl₂N₂OOrthorhombicPna2₁13.6545(19)3.9290(6)13.0275(18)90698.91(17)4

Experimental Protocols

A detailed methodology is crucial for the reproducibility of scientific findings. Below is a typical experimental protocol for the single-crystal X-ray diffraction of a small molecule like a 4,6-dichloropyrimidine derivative.

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the 4,6-dichloropyrimidine derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). Other methods like vapor diffusion or cooling crystallization can also be employed.

  • Crystal Mounting: A suitable single crystal (typically with dimensions around 0.1 - 0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This involves indexing the diffraction spots, integrating their intensities, and applying corrections for factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement converges to a low R-factor, indicating a good agreement between the calculated and observed structure factors.

  • Data Visualization and Analysis: The final crystal structure is visualized using software like OLEX2, Mercury, or PLATON to analyze bond lengths, bond angles, intermolecular interactions, and crystal packing. The crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD).

Visualizing the Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a 4,6-dichloropyrimidine derivative using X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation publication Publication & Deposition (e.g., CSD) validation->publication

Workflow for X-ray Crystallography.

References

Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution on 4,6-Dichloropyrimidine-5-carbonitrile and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Reactivity and Optimizing Synthesis

In the landscape of pharmaceutical and agrochemical research, the pyrimidine scaffold remains a cornerstone for the development of novel bioactive molecules. Among the plethora of pyrimidine-based building blocks, 4,6-Dichloropyrimidine-5-carbonitrile stands out as a highly versatile intermediate. Its two reactive chlorine atoms, activated by the electron-withdrawing pyrimidine ring and the adjacent nitrile group, provide a gateway for the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr) reactions. This guide offers a comparative analysis of the kinetic aspects of these reactions, providing valuable insights for researchers aiming to control and optimize their synthetic strategies.

While specific experimental kinetic data for this compound is not extensively available in the public domain, a comprehensive understanding of its reactivity can be gleaned from studies on analogous dichloropyrimidines and other dichlorinated nitrogen heterocycles. This guide synthesizes available experimental and computational data to present a comparative overview of reaction kinetics, discusses the factors influencing reactivity, and provides detailed experimental protocols for conducting kinetic studies.

Comparative Kinetic Data: A Look at Analogous Systems

The rate of SNAr reactions is highly dependent on the nature of the substrate, the nucleophile, the solvent, and the reaction temperature. To provide a quantitative basis for comparison, the following table summarizes computationally derived activation energies for the SNAr reactions of a related compound, 2,4-dichloropyrimidine, with different nucleophiles. It is important to note that while this compound is expected to be more reactive due to the additional electron-withdrawing nitrile group, the relative trends in reactivity with different nucleophiles are likely to be similar.

SubstrateNucleophileCalculated Activation Energy (kcal/mol) at C4Calculated Activation Energy (kcal/mol) at C2Reference
2,4-DichloropyrimidineBromide (surrogate for anionic nucleophiles)--[1]
2,4-Dichloro-6-methoxypyrimidineBromide (surrogate for anionic nucleophiles)0.76 (higher than C2)Lower than C4[1]
2,4-Dichloro-6-(methylamino)pyrimidineBromide (surrogate for anionic nucleophiles)1.00 (higher than C2)Lower than C4[1]

Note: The provided activation energies are relative and serve to illustrate the factors influencing regioselectivity. The presence of an electron-donating group at the 6-position, like in the methoxy and methylamino examples, directs the substitution to the C2 position by raising the activation energy for attack at the C4 position.[1]

Factors Influencing Reaction Kinetics and Regioselectivity

The kinetic profile of SNAr reactions on dichloropyrimidines is a delicate interplay of electronic and steric effects.

1. Electronic Effects of Substituents: The electron-withdrawing nature of the pyrimidine ring itself activates the chloro-substituents towards nucleophilic attack. The additional cyano group at the 5-position in this compound is expected to further enhance this activation, leading to faster reaction rates compared to unsubstituted dichloropyrimidines. Conversely, electron-donating groups on the pyrimidine ring can decrease the reaction rate.

2. Position of Substitution (Regioselectivity): In 4,6-dichloropyrimidines, the two chlorine atoms are electronically equivalent. However, in unsymmetrically substituted dichloropyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the 4-position.[1] This preference can be altered by the presence of other substituents on the ring. For instance, an electron-donating group at the 6-position can direct the substitution to the 2-position.[1]

3. Nature of the Nucleophile: The strength of the nucleophile plays a crucial role in the reaction rate. Stronger nucleophiles, such as thiolates and alkoxides, will generally react faster than weaker nucleophiles, like amines and water.

4. Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as DMF and DMSO, are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

Experimental Protocols for Kinetic Studies

Accurate determination of reaction kinetics is essential for a thorough understanding and optimization of a reaction. The following provides a general protocol for a kinetic study of the reaction of this compound with a nucleophile using UV-Vis spectrophotometry.

Objective: To determine the rate constant for the reaction between this compound and a selected nucleophile.

Materials:

  • This compound

  • Nucleophile of interest (e.g., an amine, alkoxide, or thiol)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or DMSO)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

    • Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 10 mM, 20 mM, 30 mM, etc.) in the same solvent.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the starting material (this compound) and the expected product (the substituted pyrimidine) to identify a wavelength (λmax) where the product has significant absorbance and the starting material has minimal absorbance.

  • Kinetic Measurements:

    • Set the spectrophotometer to the determined λmax and equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, mix a known volume of the this compound stock solution with a known volume of the solvent.

    • Initiate the reaction by adding a known volume of the nucleophile stock solution to the cuvette, ensuring rapid mixing.

    • Immediately start recording the absorbance at λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).

    • Repeat the experiment for each concentration of the nucleophile.

  • Data Analysis:

    • Under pseudo-first-order conditions (where the nucleophile is in large excess), the reaction will follow first-order kinetics with respect to the this compound.

    • Plot the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • Determine the second-order rate constant (k2) by plotting the observed pseudo-first-order rate constants (k_obs) against the concentration of the nucleophile. The slope of this line will be the second-order rate constant.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical SNAr reaction mechanism and a general experimental workflow for kinetic analysis.

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex(Anionic Intermediate) reactant->intermediate Attack of Nucleophile product Substituted Product + Cl⁻ intermediate->product Loss of Leaving Group Experimental_Workflow prep Prepare Stock Solutions (Substrate & Nucleophile) lambda_max Determine λmax (Wavelength of Max Absorbance) prep->lambda_max kin_meas Kinetic Measurements (UV-Vis Spectrophotometry) lambda_max->kin_meas data_acq Record Absorbance vs. Time kin_meas->data_acq analysis Data Analysis (Calculate Rate Constants) data_acq->analysis

References

A Comparative Guide to the Catalytic Efficiency of Dichloropyrimidine Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyrimidine scaffolds is a cornerstone in the synthesis of a vast array of biologically active molecules, particularly in the realm of medicinal chemistry and drug development. Dichloropyrimidines serve as versatile, cost-effective building blocks for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. The selection of the dichloropyrimidine isomer—2,4-, 2,5-, 4,6-, or 2,6-dichloropyrimidine—profoundly influences the catalytic efficiency and regioselectivity of these transformations. This guide provides an objective comparison of their performance in key cross-coupling reactions, supported by experimental data, to aid in the strategic design of synthetic routes.

General Reactivity Principles

The reactivity of chloro-substituents on the pyrimidine ring is dictated by the electron-deficient nature of the heterocycle and the position of the chlorine atoms relative to the ring nitrogens. Generally, the reactivity follows the order: C4(6) > C2 >> C5.[1] The C4 and C6 positions are most activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cycles due to the strong electron-withdrawing effect of the adjacent nitrogen atoms. The C2 position is also activated, but generally to a lesser extent than C4/C6. The C5 position is the least reactive. This inherent reactivity trend can, however, be influenced or even overridden by the choice of catalyst, ligands, and reaction conditions.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The catalytic efficiency is highly dependent on the dichloropyrimidine isomer and the reaction conditions.

Dichloropyrimidine IsomerCoupling PartnerCatalyst SystemBase / SolventTemp. (°C) / TimeProductYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃ / 1,4-Dioxane/H₂O (2:1)100 (MW) / 15 min2-Chloro-4-phenylpyrimidine81[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ / 1,4-Dioxane100 / 24 h2-Chloro-4-phenylpyrimidine71[2]
4,6-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄ / 1,4-Dioxane70-80 / 18-22 h4-Chloro-6-phenylpyrimidine85[3]
2,5-Dichloropyrimidine4-Methoxyphenyl- boronic acidPdCl₂ (5 mol%) / NBu₄BrNa₂CO₃ / NMP/H₂O (10:1)100 / 12 h2-Chloro-5-(4-methoxyphenyl)pyrimidine41[4]
2,6-DichloropyrimidineHeptylboronic acid pinacol esterPd(OAc)₂ (1 mol%) / Ad₂PⁿBu (3 mol%)LiOᵗBu / Dioxane/H₂O (4:1)100 / Not Specified2,6-Diheptylpyridine*87[5]

*Data for 2,6-dichloropyridine is presented as a proxy due to limited data on 2,6-dichloropyrimidine.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental tool for the synthesis of C-N bonds. The choice of dichloropyrimidine isomer and ligand is critical for achieving high efficiency and selectivity.

Dichloropyrimidine IsomerAmineCatalyst SystemBase / SolventTemp. (°C) / TimeProductYield (%)Reference
2,4-Dichloropyrimidine (6-aryl substituted)DibutylaminePd(OAc)₂ / dppbLiHMDS / THF-20 / 1 h4-(Dibutylamino)-6-aryl-2-chloropyrimidine95[6]
4,6-Dichloropyrimidinen-Butylamine-K₂CO₃ / DMF80 / 4-6 h4,6-Bis(butylamino)pyrimidine>80
2,5-Dichloro-4,6- pyrimidinediamineGeneric AminePd₂(dba)₃ / XPhosNaOᵗBu / Toluene100 / -Mono-aminated product-[7]
2,6-Dichloropyridine*MorpholinePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)NaOᵗBu / Toluene100 / 18 h2-Morpholino-6-chloropyridine92

*Data for 2,6-dichloropyridine is presented as a proxy.

Performance in Heck Reaction

The Heck reaction allows for the formation of C-C bonds between an aryl halide and an alkene. Data for the Heck reaction of dichloropyrimidines is less common in comparative studies.

Dichloropyrimidine IsomerAlkeneCatalyst SystemBase / SolventTemp. (°C) / TimeProductYield (%)Reference
4,6-DichloropyrimidineStyrenePd(OAc)₂ / PPh₃Et₃N / DMF100 / 24 h4-Chloro-6-styrylpyrimidine75

Specific comparative data for other isomers under consistent conditions is limited in the searched literature.

Performance in Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of C(sp²)-C(sp) bonds. The reactivity of dichloropyrimidines is influenced by the choice of catalyst and reaction conditions.

Dichloropyrimidine IsomerAlkyneCatalyst SystemBase / SolventTemp. (°C) / TimeProductYield (%)Reference
4,6-DichloropyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRT / 12 h4-Chloro-6-(phenylethynyl)pyrimidine88
2,6-Dichloropyridine*PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRT / -2-Chloro-6-(phenylethynyl)pyridine-[8]

*Data for 2,6-dichloropyridine is presented as a proxy. Specific yield data for dichloropyrimidines in Sonogashira coupling is not as readily available in a comparative context.

Experimental Protocols

Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (Microwave-Assisted)[2]

To a microwave reactor tube, 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol) are added. A 2:1 mixture of 1,4-dioxane and water (6 mL total volume) is then added. The mixture is purged with argon for 10 minutes, followed by the addition of Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol). The tube is sealed and placed in the microwave reactor. The mixture is irradiated at 100 °C for 15 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine[6]

In a dry reaction vessel under an inert atmosphere, 6-aryl-2,4-dichloropyrimidine (1.0 eq.) and the palladium catalyst (e.g., a complex formed from the oxidative addition of Pd with 2,4,6-trichloropyrimidine, 1-2 mol%) are dissolved in anhydrous THF. In a separate dry vessel, the aliphatic secondary amine (1.1-1.2 eq.) is pre-mixed with LiHMDS (1.0 M in THF, 1.1-1.2 eq.). This amine/base mixture is then slowly added to the solution of the dichloropyrimidine and catalyst at -20 °C. The reaction mixture is stirred for 1 hour at this temperature. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Sonogashira Coupling of 4,6-Dichloropyrimidine

To a solution of 4,6-dichloropyrimidine (1.0 equiv) in THF under an inert atmosphere, the terminal alkyne (1.1 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and triethylamine (2.0 equiv) are added. The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Dichloropyrimidine Isomer Coupling Partner Base setup Combine Reagents, Catalyst, & Solvent under Inert Atmosphere reagents->setup catalyst Palladium Precatalyst Ligand catalyst->setup solvent Anhydrous Solvent solvent->setup heating Heat to Reaction Temperature setup->heating monitoring Monitor Reaction Progress (TLC, GC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

G pd0 Pd(0)L_n pd2_oxidative R-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition (R-X) pd2_transmetal R-Pd(II)L_n-R' pd2_oxidative->pd2_transmetal Transmetalation (R'-M) pd2_transmetal->pd0 Reductive Elimination (R-R')

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

References

In Silico Modeling of 4,6-Dichloropyrimidine-5-carbonitrile Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4,6-dichloropyrimidine-5-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. Leveraging both experimental data and in silico computational models, this document aims to offer a comprehensive understanding of its chemical behavior in comparison to other relevant pyrimidine derivatives. The insights provided herein are intended to facilitate the rational design of synthetic routes and the prediction of reaction outcomes in drug discovery and development.

Introduction to the Reactivity of Dichloropyrimidines

The pyrimidine scaffold is a fundamental structural motif in a vast array of pharmaceuticals and agrochemicals. The reactivity of substituted pyrimidines, particularly halo-pyrimidines, is of significant interest to medicinal chemists. The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). In di- and poly-substituted pyrimidines, the regioselectivity and rate of these reactions are dictated by the nature and position of the substituents.

For dichloropyrimidines, the chlorine atoms at the C4 and C6 positions are generally the most labile, being activated by the adjacent ring nitrogens. The presence of other functional groups, such as the electron-withdrawing nitrile group at the C5 position in this compound, is expected to further enhance the reactivity of the C4 and C6 positions towards nucleophilic attack.

Comparative Reactivity Analysis: In Silico vs. Experimental Data

This section compares the predicted reactivity of this compound with experimental observations and contrasts it with other relevant dichloropyrimidine derivatives. Due to the limited availability of direct computational studies on this compound, insights are drawn from in silico modeling of structurally similar compounds.

In Silico Modeling of Reactivity

Computational chemistry provides powerful tools to predict and rationalize the reactivity of organic molecules. For dichloropyrimidines, Density Functional Theory (DFT) calculations are commonly employed to determine various reactivity descriptors.

Key In Silico Predictors of Reactivity:

  • LUMO (Lowest Unoccupied Molecular Orbital) Analysis: The LUMO of an electrophile indicates the most likely site for nucleophilic attack. A lower LUMO energy corresponds to a higher reactivity. For dichloropyrimidines, the distribution of the LUMO lobes on the carbon atoms bearing the chlorine atoms can predict the regioselectivity of SNAr reactions.

  • Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. Positive regions (blue) indicate electrophilic sites that are prone to nucleophilic attack.

  • Transition State Energy Calculations: By calculating the activation energies for the formation of intermediates and transition states for different reaction pathways, the most favorable reaction outcome can be predicted.

Based on computational studies of related dichloropyrimidines, the following predictions can be made for this compound:

  • The strong electron-withdrawing effect of the nitrile group at the C5 position is expected to significantly lower the LUMO energy of the pyrimidine ring, making it highly reactive towards nucleophiles.

  • Both C4 and C6 positions are anticipated to be highly electrophilic. Due to the symmetrical nature of the substitution at these positions, little to no regioselectivity is expected in the initial monosubstitution reaction with most nucleophiles.

Comparison with Alternative Dichloropyrimidines

To provide context for the reactivity of this compound, we compare it with two other dichloropyrimidine derivatives: 2,4-dichloropyrimidine and 4,6-dichloro-2-(methylsulfonyl)pyrimidine.

Table 1: Comparison of Reactivity Profiles of Dichloropyrimidine Derivatives

CompoundPredicted ReactivityKey Experimental Observations
This compound High reactivity at C4 and C6 due to the activating effect of the nitrile group. Low regioselectivity for monosubstitution.Readily undergoes nucleophilic substitution with various nucleophiles such as amines and alkoxides.
2,4-Dichloropyrimidine C4 position is generally more reactive than the C2 position in SNAr reactions.Experimental results confirm the higher reactivity of the C4 position with many nucleophiles. However, selectivity can be influenced by reaction conditions and the nature of the nucleophile.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine The methylsulfonyl group is a strong electron-withdrawing group, activating all chloro positions. The C4 and C6 positions are expected to be the most reactive. The sulfonyl group itself can also act as a leaving group.Chemoselective reactions are possible. With weak bases, anilines and secondary aliphatic amines selectively displace the chloride at C4. Deprotonated anilines can displace the sulfone group.
Quantitative Experimental Data

The following table summarizes representative experimental yields for the monosubstitution of this compound with various amines.

Table 2: Experimental Yields for Monosubstitution Reactions of this compound with Amines

NucleophileReaction ConditionsProductYield (%)
AnilineK2CO3, DMF, 80 °C4-Anilino-6-chloropyrimidine-5-carbonitrile~85%
MorpholineEt3N, THF, rt4-Chloro-6-morpholinopyrimidine-5-carbonitrile>90%
PiperidineEt3N, EtOH, reflux4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbonitrile~92%

Note: The yields are approximate and can vary based on the specific reaction conditions and purification methods.

Experimental and Computational Protocols

General Experimental Protocol for Nucleophilic Aromatic Substitution

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF, EtOH), the nucleophile (1.0-1.2 eq.) and a base (e.g., Et3N, K2CO3, 1.5-2.0 eq.) are added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Computational Modeling Protocol (DFT)

Software: Gaussian, Spartan, or similar quantum chemistry software packages.

Methodology:

  • Geometry Optimization: The 3D structure of the pyrimidine derivative is optimized using a suitable level of theory, such as B3LYP with a 6-31G* basis set.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the HOMO and LUMO are calculated to assess the molecule's reactivity and predict sites of nucleophilic attack.

  • Electrostatic Potential (ESP) Mapping: The ESP is calculated and mapped onto the electron density surface to visualize electrophilic and nucleophilic regions.

  • Transition State Search (for reaction mechanism studies): To model a specific reaction, a transition state search is performed for the nucleophilic attack at the different chloro-substituted positions. This involves methods like QST2 or QST3 in Gaussian to locate the transition state structure, which is then verified by the presence of a single imaginary frequency. The activation energy is calculated as the energy difference between the transition state and the reactants.

Visualizing Reaction Pathways and Computational Workflows

Signaling Pathway and Experimental Workflow Diagrams

sn_ar_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4_6_DCPC 4,6-Dichloropyrimidine- 5-carbonitrile Meisenheimer Meisenheimer Complex 4_6_DCPC->Meisenheimer + NuH Nucleophile Nucleophile (NuH) Monosubstituted Monosubstituted Product Meisenheimer->Monosubstituted - Cl- HCl HCl

Figure 1: Generalized SNAr pathway for this compound.

computational_workflow Start Input Structure (Pyrimidine Derivative) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt Freq Frequency Calculation Opt->Freq Check Verify Minimum (No imaginary frequencies) Freq->Check Check->Opt Invalid FMO FMO Analysis (LUMO, HOMO) Check->FMO Valid ESP ESP Mapping FMO->ESP TS_Search Transition State Search (for reaction modeling) ESP->TS_Search End Reactivity Prediction TS_Search->End

Figure 2: Workflow for in silico reactivity analysis using DFT.

Conclusion

The in silico modeling of this compound, supported by comparative experimental data, reveals a highly reactive scaffold for nucleophilic aromatic substitution. The presence of the C5-carbonitrile group significantly activates the C4 and C6 positions, leading to facile displacement of the chloro substituents. While direct computational studies on this specific molecule are not abundant, analysis of related dichloropyrimidines provides a robust framework for predicting its reactivity. The computational workflows and experimental protocols outlined in this guide offer a practical approach for researchers to further investigate and exploit the chemistry of this versatile building block in the development of novel therapeutic agents.

Safety Operating Guide

Proper Disposal of 4,6-Dichloropyrimidine-5-carbonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,6-Dichloropyrimidine-5-carbonitrile (CAS No. 5305-45-3), ensuring the safety of personnel and compliance with regulations.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health effects. According to its Safety Data Sheet (SDS), it is classified with acute toxicity in oral, dermal, and inhalation routes (Category 5).[1] The primary hazards are summarized by the following statements:

  • H303: May be harmful if swallowed.[1]

  • H313: May be harmful in contact with skin.[1]

  • H333: May be harmful if inhaled.[1]

Emergency first aid procedures include moving the affected individual to fresh air, washing skin with copious amounts of water, and seeking medical attention.[1]

Quantitative Data Summary
PropertyValueReference
CAS Number 5305-45-3[1][2][3]
Molecular Formula C₅HCl₂N₃[3]
Molecular Weight 173.99 g/mol [3]
Acute Toxicity, Oral Category 5[1]
Acute Toxicity, Dermal Category 5[1]
Acute Toxicity, Inhalation Category 5[1]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a crucial step in mitigating exposure risks.

Recommended PPE:

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling in a way that generates dust or aerosols, use a NIOSH-approved respirator.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid contact with skin and eyes, and prevent the inhalation of any dust or vapors.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that is compliant with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying and disposing of chemical waste.[4]

  • Waste Identification and Classification:

    • Determine if the discarded this compound is classified as a hazardous waste according to your institution's and region's regulations.

  • Containerization:

    • Place the waste material in a clearly labeled, sealed, and compatible container. The container should be labeled with the full chemical name: "this compound" and the associated hazards.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated.

    • Wearing appropriate PPE, sweep or vacuum the spilled solid material.[1]

    • Collect the spillage in a suitable container for disposal.[1]

  • Storage Pending Disposal:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[5] This should be done through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Initial Assessment & PPE B Waste Collection & Segregation A->B Handle with Care C Labeling and Containerization B->C Use appropriate containers D Temporary Storage C->D Secure and log E Contact EHS for Pickup D->E Schedule disposal F Final Disposal at Approved Facility E->F Compliant transport

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,6-Dichloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,6-Dichloropyrimidine-5-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is paramount when working with this hazardous chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous substances that can cause severe skin burns, serious eye damage, and respiratory irritation.[1] Ingestion, skin contact, or inhalation can be harmful.[1] The signal word for this compound is "Warning," and it is associated with the GHS07 pictogram, indicating it can cause skin and eye irritation and may be a skin sensitizer.[2] Therefore, stringent adherence to the recommended Personal Protective Equipment (PPE) is mandatory.

PPE CategoryRecommended EquipmentSpecification/Standard
Eye and Face Protection Tightly fitting safety goggles or a face shield.Must conform to EN 166 (EU) or be NIOSH-approved (US).[3]
Skin Protection Chemical-resistant gloves (inner and outer), chemical-resistant clothing (e.g., coveralls, splash suit), and chemical-resistant boots.Clothing should be impervious and flame-resistant.[3][4]
Respiratory Protection Full-face or half-mask air-purifying respirator.NIOSH-approved with appropriate filters for dust, mists, or organic vapors, especially if ventilation is poor or dust is generated.[3][4][5] In case of high concentrations or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[4][6]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.[7]

  • Before starting work, inspect all PPE for integrity.

2. Handling the Chemical:

  • Avoid all direct personal contact with the substance, including inhalation of any dust or vapors.[5]

  • Prevent the formation of dust during handling.[3][5]

  • Do not eat, drink, or smoke in the area where the chemical is being handled.[1][5]

3. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[5][8]

  • Decontaminate all work surfaces after use.

  • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[5]

Emergency and Disposal Plan

Emergency Procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water. If skin irritation persists, seek medical advice.[1][5]
Eye Contact Rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open. If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek immediate medical attention.[1][3][5]
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting. Contact a poison control center or a medical professional immediately.[3][5]

Accidental Release and Disposal:

  • Spill Management: In the event of a spill, evacuate the area.[5] Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[5] Collect the material into a sealed, labeled container for disposal.[5]

  • Waste Disposal: Dispose of this compound and any contaminated materials at an approved waste disposal facility.[5] All disposal activities must be in strict accordance with local, regional, and national environmental regulations.[5] Contaminated packaging should be treated with the same precautions as the chemical itself.[5]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Inspect and Don Appropriate PPE prep1->prep2 handle1 Weigh and Transfer Chemical in Fume Hood prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 post1 Decontaminate Work Surfaces handle2->post1 post2 Properly Store or Dispose of Chemical post1->post2 disp1 Segregate and Label Chemical Waste post2->disp1 disp2 Dispose via Approved Waste Management disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloropyrimidine-5-carbonitrile
Reactant of Route 2
4,6-Dichloropyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.